Pentafluorophenyl methacrylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJWSVFNELSKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111886-03-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentafluorophenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111886-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00159784 | |
| Record name | Pentafluorophenylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13642-97-2 | |
| Record name | Pentafluorophenylmethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorophenylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentafluorophenyl Methacrylate: A Versatile Platform for Advanced Drug Delivery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl methacrylate (B99206) (PFMA) has emerged as a monomer of significant interest in the field of polymer chemistry, particularly for applications in the biomedical and pharmaceutical sciences. Its unique chemical properties, most notably the highly reactive pentafluorophenyl (PFP) ester group, position it as a powerful building block for the synthesis of advanced functional polymers. This guide provides a comprehensive overview of PFMA, its polymerization, and its applications in drug delivery and bioconjugation, with a focus on the technical details relevant to researchers in these fields.
Core Properties of Pentafluorophenyl Methacrylate
This compound is a colorless liquid at room temperature. The PFP ester acts as an activated group, making the monomer and its corresponding polymer, poly(this compound) (PPFMA), highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₅F₅O₂ | [1] |
| Molecular Weight | 252.14 g/mol | [1] |
| Density | 1.394 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.438 | [2][3] |
| Boiling Point | 56 °C at 3 Torr | [3] |
| Flash Point | 77.8 °C | [2] |
| Appearance | Clear, colorless liquid |
Synthesis and Polymerization
The synthesis of functional polymers from PFMA is typically a two-step process involving the polymerization of the monomer followed by post-polymerization modification. This approach is highly advantageous as it allows for the creation of a diverse library of functional polymers from a single, well-defined parent polymer.[4]
Synthesis of this compound Monomer
The most common method for synthesizing PFMA is the direct esterification of pentafluorophenol (B44920) with methacryloyl chloride.[4] This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials: Pentafluorophenol, methacryloyl chloride, triethylamine (TEA), dry dichloromethane (B109758).
-
Procedure:
-
Dissolve pentafluorophenol (1.0 eq) and TEA (1.1 eq) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methacryloyl chloride (0.95-1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is washed with aqueous solutions to remove any remaining impurities.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the PFMA monomer.[5]
-
Polymerization of this compound
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are widely employed to synthesize well-defined PPFMA with controlled molecular weights and low polydispersity indices (PDI).[4][6]
Experimental Protocol: RAFT Polymerization of this compound
-
Materials: this compound (PFMA), a suitable chain transfer agent (CTA) (e.g., 4-cyanopentanoic acid dithiobenzoate), an initiator (e.g., 2,2′-azobis(2-methylpropionitrile), AIBN), and an appropriate solvent (e.g., dioxane).
-
Procedure:
-
In a Schlenk tube, dissolve PFMA, the CTA, and AIBN in the chosen solvent.
-
The molar ratio of monomer to CTA ([M]₀:[CTA]₀) and CTA to initiator ([CTA]₀:[I]₀) is crucial for controlling the polymerization.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 75 °C) to initiate polymerization.[7][8]
-
Monitor the reaction progress over time by taking aliquots and analyzing them using techniques such as ¹⁹F NMR spectroscopy to determine monomer conversion.[8]
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry it under vacuum to obtain pure PPFMA.
-
The following table summarizes typical conditions and outcomes for the RAFT polymerization of PFMA:
| [M]₀:[CTA]₀ | [CTA]₀:[I]₀ | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 200 | 10 | 75 | - | up to 30,200 | < 1.2 | [7][8] |
| - | 8 | 90 | - | up to 10,000 | - | [7][8] |
| - | - | - | - | up to 17,000 | < 1.2 | [4][6] |
Post-Polymerization Modification: A Gateway to Functionality
The true power of PPFMA lies in its ability to serve as a reactive scaffold for post-polymerization modification. The PFP ester side chains are highly efficient leaving groups that readily react with primary amines to form stable amide bonds.[4] This allows for the straightforward introduction of a wide array of functional moieties.
References
- 1. scispace.com [scispace.com]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 6. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Pentafluorophenyl Methacrylate (PFPMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl methacrylate (B99206) (PFPMA) is a crucial activated ester monomer extensively utilized in the synthesis of functional polymers. Its high reactivity towards nucleophiles, particularly primary amines, allows for straightforward post-polymerization modification, making it an invaluable building block for creating a diverse range of polymeric materials. This versatility has led to its widespread use in biomedical applications, including the development of drug delivery systems, functional surfaces for cell adhesion control, and responsive nanomaterials. The pentafluorophenyl ester group provides a stable yet reactive handle for the conjugation of biomolecules, such as peptides and drugs, under mild conditions. This technical guide provides a comprehensive overview of the core synthesis of the PFPMA monomer, including detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its efficient and reliable preparation.
Core Synthesis of Pentafluorophenyl Methacrylate
The most prevalent and well-established method for synthesizing PFPMA is through the esterification of pentafluorophenol (B44920) with methacryloyl chloride.[1] This acylation reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocols
Below are detailed methodologies for the synthesis of PFPMA, compiled from established literature procedures.
Protocol 1: Synthesis in Dichloromethane (B109758)
This protocol is adapted from a modified literature procedure for the synthesis of PFPMA.[2]
Materials:
-
Pentafluorophenol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Demineralized water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve pentafluorophenol (15.0 g, 81.5 mmol) in dry dichloromethane (150 mL) in a suitable reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (12.5 mL, 89.6 mmol, 1.1 equivalents).
-
Add methacryloyl chloride (7.5 mL, 77.0 mmol, 0.95 equivalents) dropwise to the mixture over 5 minutes.
-
Allow the reaction mixture to stir overnight while gradually warming to room temperature.
-
Remove the precipitated triethylamine hydrochloride salt by filtration.
-
Wash the filtrate with demineralized water (3 x 50 mL).
-
Dry the combined organic phase over magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by flash chromatography.
Protocol 2: Synthesis in Diethyl Ether
This protocol is based on the synthesis of the analogous pentafluorophenyl acrylate (B77674) (PFPA) and can be adapted for PFPMA.[3]
Materials:
-
Pentafluorophenol
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (40-60 °C)
Procedure:
-
In a two-neck round-bottomed flask under a nitrogen supply, dissolve pentafluorophenol (10g, 54.3 mmol, 1 equivalent) and triethylamine (6.6g, 65.2 mmol, 1.2 equivalents) in 100 mL of dry diethyl ether.
-
Cool the mixture in an ice bath.
-
Add methacryloyl chloride (1.2 equivalents) dropwise to the cooled solution. A white suspension of triethylamine hydrochloride will form immediately.
-
Remove the ice bath and stir the suspension overnight at ambient temperature under a nitrogen atmosphere.
-
Filter the mixture to remove the precipitated triethylamine hydrochloride salt and wash the solid with diethyl ether.
-
Evaporate the solvent from the filtrate to obtain the crude product as a yellow liquid.
-
Purify the crude product using column chromatography with silica gel, eluting with petroleum ether (40-60 °C).
-
Collect the appropriate fractions and remove the solvent by rotary evaporation to obtain the pure PFPMA monomer.
Data Presentation
The following table summarizes the quantitative data from the described synthesis protocols.
| Parameter | Protocol 1 (in DCM)[2] | Protocol 2 (in Diethyl Ether, adapted for PFPMA)[3] | Representative Batch Synthesis[1] |
| Reactant 1 | Pentafluorophenol | Pentafluorophenol | Pentafluorophenol |
| Reactant 2 | Methacryloyl chloride | Methacryloyl chloride | Methacryloyl Chloride |
| Base | Triethylamine (TEA) | Triethylamine (TEA) | Triethylamine (TEA) |
| Solvent | Anhydrous Dichloromethane | Anhydrous Diethyl ether | Anhydrous Dichloromethane |
| Stoichiometry (PFP:MAC:TEA) | 1.06 : 1 : 1.16 | 1 : 1.2 : 1.2 | Not Specified |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight | Overnight | ~12-24 hours |
| Purification Method | Filtration, Washing, Flash Chromatography | Filtration, Washing, Column Chromatography | Filtration, Washing, Flash Chromatography |
| Reported Yield | Not explicitly stated for PFPMA | 52% (for PFPA) | ~70-95% |
Mandatory Visualizations
Experimental Workflow for PFPMA Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound monomer.
Caption: General workflow for the synthesis of PFPMA monomer.
Logical Relationship of Synthesis Parameters
This diagram illustrates the key relationships and considerations for a successful PFPMA synthesis.
Caption: Key factors influencing the synthesis of PFPMA.
Application Pathway in Drug Development
PFPMA is a precursor to polymers that are widely used in drug delivery applications. The following diagram shows a simplified pathway from the monomer to a polymer-drug conjugate.
Caption: From PFPMA monomer to a polymer-drug conjugate.
References
Pentafluorophenyl methacrylate chemical properties.
An In-depth Technical Guide to Pentafluorophenyl Methacrylate (B99206) (PFPMA) for Advanced Drug Development
Introduction
Pentafluorophenyl methacrylate (PFPMA) is a functional monomer that has become a cornerstone in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its core utility lies in the pentafluorophenyl (PFP) ester group, a highly reactive moiety that acts as an excellent leaving group when subjected to nucleophilic attack. This "active ester" chemistry allows for efficient and versatile post-polymerization modification, enabling the straightforward conjugation of small molecules, peptides, proteins, and other targeting ligands to a polymer backbone under mild conditions.
This guide provides a comprehensive overview of the chemical properties, polymerization kinetics, and functionalization protocols for PFPMA. It is intended for researchers, chemists, and drug development professionals seeking to leverage PFPMA-based polymers as scaffolds for creating sophisticated drug delivery systems, bioconjugates, and functional biomaterials. The polymer derived from this monomer, poly(this compound) (PPFPMA), offers superior hydrolytic stability and broader solubility in organic solvents compared to traditional active ester polymers like those based on N-hydroxysuccinimide (NHS) esters, making it a highly advantageous platform for complex macromolecular engineering.[1]
Physicochemical Properties of PFPMA Monomer
The physical and chemical characteristics of the PFPMA monomer are fundamental to its handling, polymerization, and reactivity. The monomer is a clear, colorless liquid known for its hydrophobic nature and low refractive index.[2] A summary of its key quantitative properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅F₅O₂ | [3][4][5] |
| Molecular Weight | 252.14 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Density | 1.394 g/mL at 25 °C | [3][5] |
| Boiling Point | 56 °C at 3 Torr (mmHg) | [3] |
| Refractive Index (n₂₀/D) | 1.438 | [3][5] |
| Flash Point | 77 °C | [3] |
| Storage Temperature | 2-8°C | [3][5] |
Core Reactivity and Polymerization
The chemical behavior of PFPMA is dominated by two key features: the polymerizable methacrylate group and the highly reactive PFP ester side chain.
Polymerization
PFPMA can be polymerized using various techniques. While conventional free-radical polymerization can be used, controlled radical polymerization methods are preferred to synthesize well-defined polymers with controlled molecular weights and low polydispersity indices (Đ < 1.2).[5] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the most common and effective method for this purpose.[5][7] RAFT polymerization allows for the synthesis of homopolymers, block copolymers, and other complex architectures, providing a versatile platform for creating functional materials.[5]
The workflow for creating a functional polymer using PFPMA typically involves RAFT polymerization followed by post-polymerization modification, as illustrated in the diagram below.
Caption: Workflow from PFPMA monomer to a functional bioconjugate.
Post-Polymerization Modification: The Active Ester Reaction
The PFP ester is highly susceptible to nucleophilic substitution by primary and secondary amines.[1] This reaction, often referred to as aminolysis, is efficient and proceeds under mild conditions, typically at room temperature or slightly elevated temperatures (45-50 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA).[8][9] The reaction results in the formation of a stable amide bond, covalently linking the amine-containing molecule to the polymer backbone, and releasing pentafluorophenol (B44920) as a byproduct. This high reactivity and specificity make PPFPMA an ideal scaffold for creating libraries of functional polymers for screening in drug delivery and other biomedical applications.
Caption: Aminolysis reaction of a PPFPMA side chain with a primary amine.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and functionalization of PFPMA-based polymers, adapted from peer-reviewed literature.
Protocol for RAFT Polymerization of PFPMA
This protocol describes the synthesis of poly(this compound) (PPFPMA) using 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator and a suitable chain-transfer agent (CTA) in dioxane.[3][8]
Materials:
-
This compound (PFPMA) monomer
-
4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (or other suitable CTA)
-
2,2′-azobis(2-methylpropionitrile) (AIBN) initiator
-
Anhydrous dioxane (solvent)
-
Schlenk tube with a magnetic stir bar
-
Vacuum line and nitrogen/argon source
Procedure:
-
Reagent Preparation: In a Schlenk tube, add the PFPMA monomer (e.g., 1.4 g, 5.56 mmol), the RAFT CTA, and AIBN. A typical molar ratio for [Monomer]:[CTA]:[Initiator] is 200:1:0.1.
-
Solvent Addition: Add anhydrous dioxane to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the Schlenk tube and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the tube with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 70-80 °C, e.g., 75 °C).[3][8]
-
Reaction Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing them via ¹H NMR for monomer conversion or via Size Exclusion Chromatography (SEC) for molecular weight evolution.
-
Termination: To stop the polymerization, remove the Schlenk tube from the oil bath, plunge it into an ice bath, and expose the solution to air.
-
Purification: Precipitate the resulting polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as ice-cold diethyl ether or a hexane/ether mixture. Recover the precipitated polymer by filtration or centrifugation and dry under vacuum.
Protocol for Post-Polymerization Modification (Aminolysis)
This protocol details the functionalization of the PPFPMA active ester polymer with a primary amine-containing molecule.[3][8]
Materials:
-
PPFPMA polymer
-
Amine-functionalized molecule (e.g., 1-amino-2-propanol, a drug molecule, or a peptide)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Reaction vessel with a magnetic stir bar
-
Nitrogen/argon atmosphere
Procedure:
-
Polymer Dissolution: Dissolve the PPFPMA polymer (e.g., 100 mg) in anhydrous DMF inside a reaction vessel under an inert atmosphere.
-
Reagent Addition: Add the amine-functionalized molecule (typically 1.5 to 2.0 equivalents relative to the PFP ester units) to the solution.
-
Base Addition: Add the base, TEA (an equivalent amount to the amine), to the reaction mixture. The base acts as a scavenger for the pentafluorophenol byproduct.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 45-50 °C) for a set duration (e.g., 20 hours).[8][9]
-
Reaction Monitoring: The conversion can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the characteristic signals from the PFP ester groups.[9]
-
Purification: Upon completion, precipitate the functionalized polymer in a non-solvent (e.g., ice-cold diethyl ether). For biological applications, further purification by dialysis against an appropriate solvent (e.g., water) is recommended to remove all small-molecule impurities, followed by lyophilization to obtain the final product.[8]
Applications in Drug Development
The versatility of PPFPMA-based polymers makes them highly valuable in drug development. Key applications include:
-
Drug Conjugation: Active ester polymers serve as scaffolds to attach therapeutic agents, forming polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles.
-
Targeted Delivery: By conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) to the polymer backbone, drug delivery systems can be designed to accumulate specifically at disease sites, such as tumors, reducing off-target toxicity.
-
Responsive Nanocarriers: PPFPMA can be copolymerized with other functional or stimuli-responsive monomers to create nanocarriers (e.g., micelles or nanogels) that release their payload in response to specific biological triggers like pH or redox potential.[1]
-
Surface Modification: The reactive nature of PPFPMA brushes allows for the functionalization of surfaces to create biocompatible coatings, anti-fouling materials, or platforms for biosensing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
An In-depth Technical Guide to Pentafluorophenyl Methacrylate (CAS 13642-97-2) for Researchers in Drug Development
For researchers, scientists, and drug development professionals, Pentafluorophenyl Methacrylate (B99206) (PFMA) has emerged as a critical monomer for the synthesis of advanced functional polymers. Its unique reactivity and the versatility of the resulting polymers make it an invaluable tool in the development of sophisticated drug delivery systems, bioconjugates, and functional biomaterials.
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of PFMA, with a focus on its utility in drug development. All quantitative data is presented in easily digestible tables, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.
Core Properties of Pentafluorophenyl Methacrylate
This compound is a colorless to light yellow liquid that serves as a versatile building block in polymer chemistry. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13642-97-2 | [1][2][3] |
| Molecular Formula | C₁₀H₅F₅O₂ | [1][2] |
| Molecular Weight | 252.14 g/mol | [1][2] |
| Density | 1.394 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.438 | [1] |
| Boiling Point | 239.3 °C at 760 mmHg | [3] |
| Flash Point | 77.8 °C (172.0 °F) | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥95% | [1] |
| Inhibitor | MEHQ | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling
This compound is a combustible liquid and may cause skin and eye irritation.[5] Proper safety precautions should be taken when handling this chemical.
| Hazard Statement | Precautionary Statement | Reference(s) |
| H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | |
| H319: Causes serious eye irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| H317: May cause an allergic skin reaction | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Polymerization of this compound
Poly(this compound) (PPFMA) is a highly versatile precursor for functional polymers due to the ability of the pentafluorophenyl ester side chains to react with a wide range of nucleophiles.[7] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined PPFMA with controlled molecular weight and low dispersity.[8][9][10]
Experimental Protocol: RAFT Polymerization of PFMA
This protocol describes a typical RAFT polymerization of PFMA to synthesize a well-defined homopolymer.
Materials:
-
This compound (PFMA), inhibitor removed
-
Chain transfer agent (CTA), e.g., 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid
-
Initiator, e.g., 2,2'-azoisobutyronitrile (AIBN)
-
Anhydrous solvent, e.g., 1,4-dioxane
-
Schlenk tube
-
Nitrogen or Argon source
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the desired amounts of PFMA, CTA, and AIBN.
-
Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).[8]
-
Seal the Schlenk tube and degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the tube with nitrogen or argon.
-
Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (e.g., 70-90 °C) and stir.[8][9]
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing them by ¹H NMR or size-exclusion chromatography (SEC).
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
Post-Polymerization Modification of PPFMA
The true power of PPFMA lies in its ability to undergo efficient post-polymerization modification. The pentafluorophenyl ester groups are highly reactive towards primary and secondary amines, allowing for the straightforward synthesis of a diverse library of functional polymers.[11] This is a key step in creating polymers for drug delivery, where specific functionalities such as targeting ligands, imaging agents, or drugs can be attached.
Experimental Protocol: Amination of PPFMA
This protocol outlines a general procedure for the amination of a PPFMA homopolymer.
Materials:
-
Poly(this compound) (PPFMA)
-
Amine-containing molecule (e.g., a drug, targeting ligand, or functional small molecule)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))
-
Base (optional, e.g., triethylamine (B128534) (TEA))
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the PPFMA in the anhydrous solvent in a reaction vessel.
-
In a separate vial, dissolve the amine-containing molecule in the same solvent.
-
Add the amine solution to the PPFMA solution. An excess of the amine is often used to ensure complete conversion.
-
If necessary, add a base like triethylamine to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (typically a few hours to overnight).
-
Monitor the reaction progress by techniques such as FTIR (disappearance of the ester carbonyl stretch and appearance of an amide carbonyl stretch) or ¹⁹F NMR (disappearance of the pentafluorophenyl signals).
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.
-
Purify the polymer by repeated precipitation or dialysis to remove unreacted starting materials and byproducts.
-
Dry the final functionalized polymer under vacuum.
Applications in Drug Development
The versatility of PPFMA-based polymers makes them highly attractive for various applications in drug development, including the creation of polymer-drug conjugates, stimuli-responsive nanoparticles, and functional coatings for medical devices.
Bioconjugation
Pentafluorophenyl esters are more resistant to hydrolysis than the commonly used N-hydroxysuccinimide (NHS) esters, making them more efficient for bioconjugation reactions in aqueous environments.[12][13] This allows for the covalent attachment of polymers to proteins, peptides, and other biomolecules with high efficiency.
This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein.[14]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
PFP ester-activated molecule
-
Anhydrous aprotic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of the anhydrous solvent to create a stock solution.
-
Add a molar excess of the PFP ester solution to the protein solution while gently mixing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to scavenge any unreacted PFP esters.
-
Purify the protein-conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
Characterize the conjugate to determine the degree of labeling.
Cellular Uptake and Drug Delivery
Polymers derived from PFMA can be designed to self-assemble into nanoparticles that can encapsulate therapeutic agents. The surface of these nanoparticles can be functionalized with targeting ligands to facilitate receptor-mediated endocytosis, a process by which cells internalize molecules by the inward budding of their plasma membrane.[15][16][17]
The general mechanism of receptor-mediated endocytosis involves the binding of a ligand on the nanoparticle surface to a specific receptor on the cell surface.[15][16] This binding event triggers the formation of a clathrin-coated pit, which then invaginates and pinches off to form an intracellular vesicle containing the nanoparticle.[18] This vesicle then traffics through the endo-lysosomal pathway, and the encapsulated drug can be released in response to the acidic environment of the endosomes or lysosomes.[19][20]
References
- 1. 五氟苯基甲基丙烯酸酯 contains MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. labproinc.com [labproinc.com]
- 5. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Poly(pentafluorophenyl methacrylate): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of Poly(pentafluorophenyl methacrylate) (PPFPMA), a versatile polymer platform for advanced material design and drug delivery systems.
Poly(this compound) (PPFPMA) has emerged as a highly valuable and versatile polymer in the fields of materials science and drug development. Its unique chemical properties, particularly the highly reactive pentafluorophenyl (PFP) ester side chains, make it an ideal precursor for the synthesis of a wide array of functional polymers through post-polymerization modification. This guide provides a comprehensive overview of the fundamental principles of PPFPMA, including its synthesis, key properties, and diverse applications, with a focus on its relevance to researchers and professionals in the pharmaceutical and biotechnology sectors.
Synthesis of Poly(this compound)
The synthesis of well-defined PPFPMA is crucial for its subsequent application. Controlled radical polymerization techniques are predominantly employed to achieve polymers with specific molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is the most common and effective method for synthesizing well-defined PPFPMA.[1][2][3] This technique allows for precise control over the polymer's molecular weight and architecture.[3] The polymerization is typically carried out using a chain transfer agent (CTA), a radical initiator, and the pentafluorophenyl methacrylate (B99206) (PFPMA) monomer in a suitable solvent.[3]
A typical experimental setup for the RAFT polymerization of PFPMA is depicted below:
Experimental Protocol: RAFT Polymerization of this compound (PFMA) [3]
-
Materials:
-
This compound (PFMA) (monomer)
-
4-Cyano-4-(thiobenzoyl)sulfanyl)pentanoic acid (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk tube, dissolve the PFPMA monomer, CTA, and AIBN initiator in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[3] The monomer concentration is generally around 1.8 M.[3]
-
De-gas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the sealed Schlenk tube in a preheated oil bath at 75°C to initiate the polymerization.
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them using ¹H NMR and ¹⁹F NMR spectroscopy to determine the monomer conversion.
-
Once the desired conversion is reached, quench the reaction by immersing the Schlenk tube in an ice bath and exposing the contents to air.
-
Purify the resulting polymer by precipitation into a suitable non-solvent, such as cold methanol (B129727) or diethyl ether.
-
Dry the purified poly(this compound) under vacuum.
-
Other Polymerization Techniques
While RAFT is the most prevalent method, other polymerization techniques can also be employed for PPFPMA synthesis:
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization technique that offers good control over the polymer architecture.[3]
-
Free Radical Polymerization: Conventional free radical polymerization using an initiator like AIBN can also be used to synthesize PPFPMA.[4][5] However, this method offers less control over the molecular weight and polydispersity compared to controlled radical polymerization techniques.[5]
Properties of Poly(this compound)
PPFPMA possesses a unique combination of properties that make it a highly attractive material for various applications.
Chemical Properties
The most significant chemical feature of PPFPMA is the presence of the pentafluorophenyl ester side groups. These groups act as highly efficient activated esters, making the polymer susceptible to nucleophilic attack.[4][5] This reactivity is the cornerstone of its use as a precursor for functional polymers via post-polymerization modification.
-
Reactivity towards Nucleophiles: PPFPMA readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable amide bonds.[1][4] This reaction is typically fast and proceeds with high conversion rates.[1] It can also react with alcohols via transesterification, although this reaction is generally slower.[6]
-
Hydrolytic Stability: Compared to other active ester polymers like those based on N-hydroxysuccinimide, PPFPMA exhibits greater hydrolytic stability, which is advantageous for reactions conducted in the presence of water.[4]
Physical Properties
The physical properties of PPFPMA can be tailored by controlling its molecular weight and copolymerizing it with other monomers.
| Property | Typical Value/Description | Reference(s) |
| Appearance | White solid | [5] |
| Molecular Weight (Mn) | Can be controlled; values up to 17,000 g/mol reported. | [7] |
| Polydispersity (Đ) | Typically low (Đ < 1.2) when synthesized by RAFT. | [7] |
| Refractive Index | Low, in the range of 1.3 to 1.4. | [5] |
| Thermal Stability | Copolymers can exhibit high thermal stability (e.g., ~370°C). | [8] |
| Solubility | Soluble in a range of organic solvents. | [4] |
Post-Polymerization Modification of PPFPMA
The true power of PPFPMA lies in its utility as a scaffold for creating a diverse library of functional polymers through post-polymerization modification. This strategy allows for the introduction of a wide variety of functional groups that may not be compatible with direct polymerization conditions.[1]
Aminolysis: Reaction with Amines
The reaction of PPFPMA with primary amines is a robust and widely used method for creating functional polymethacrylamides.[1][9] This reaction is highly efficient and can be used to attach a vast array of molecules, including small molecules, peptides, and drugs.
Experimental Protocol: Post-Polymerization Modification of PPFPMA with an Amine [2][10]
-
Materials:
-
Poly(this compound) (PPFPMA)
-
Primary amine (e.g., 1-amino-2-propanol)
-
Dry dimethylformamide (DMF) (solvent)
-
Triethylamine (B128534) (Et₃N) (base)
-
Ice-cold diethyl ether (non-solvent for precipitation)
-
-
Procedure:
-
Dissolve the PPFPMA in dry DMF.
-
Add the primary amine (e.g., 2 equivalents relative to the PFP ester groups) and a base such as triethylamine (e.g., 2 equivalents) to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 50°C) for a sufficient period (e.g., 20 hours) to ensure complete reaction.
-
Isolate the functionalized polymer by precipitation into a non-solvent like ice-cold diethyl ether.
-
Further purify the polymer by dialysis against water to remove any unreacted starting materials and byproducts.
-
Obtain the final, purified functional polymer by lyophilization.
-
Applications in Drug Development and Research
The versatility of PPFPMA makes it a powerful tool in the development of advanced materials for biomedical applications, particularly in drug delivery and bioconjugation.
-
Polymer-Drug Conjugates: PPFPMA serves as an excellent precursor for the synthesis of polymer-drug conjugates.[2] By reacting PPFPMA with drugs containing amine functionalities, therapeutically active polymers can be created. A notable example is the synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a well-established polymer carrier for drug delivery, through the modification of PPFPMA.[2][10]
-
Functional Surfaces and Nanoparticles: PPFPMA can be used to create functional surfaces and nanoparticles.[5][11] For instance, polymer brushes of PPFPMA can be modified to create surfaces with specific functionalities.[1] Furthermore, block copolymers containing PPFPMA can self-assemble into nano-objects like micelles and vesicles, which can be subsequently functionalized for targeted drug delivery.[11][12]
-
Stimuli-Responsive Materials: By choosing appropriate amine-containing molecules for post-polymerization modification, stimuli-responsive materials can be developed.[12] For example, incorporating redox-sensitive linkages allows for the creation of nanoparticles that release their payload in response to the reductive environment inside cells.[11][12]
-
Bioconjugation: The reactive nature of PPFPMA facilitates the conjugation of biomolecules such as peptides and proteins, enabling the creation of advanced biomaterials for tissue engineering and diagnostics.
Conclusion
Poly(this compound) stands out as a remarkably versatile and powerful platform in polymer chemistry. Its straightforward synthesis via controlled radical polymerization, coupled with its highly efficient post-polymerization modification capabilities, provides researchers and drug development professionals with a robust toolbox for creating a vast array of functional materials. The ability to precisely tailor the chemical and physical properties of PPFPMA-derived polymers opens up exciting possibilities for the development of next-generation drug delivery systems, advanced biomaterials, and innovative therapeutic strategies. As research in this area continues to expand, the applications of PPFPMA are poised to make significant contributions to the fields of medicine and materials science.
References
- 1. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. zenodo.org [zenodo.org]
The Ascendancy of Pentafluorophenyl Esters: An In-depth Technical Guide to their Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for amide bond formation, a critical reaction in bioconjugation, peptide synthesis, and drug development.[1] Their heightened reactivity and enhanced stability in aqueous environments compared to traditional activating groups, such as N-hydroxysuccinimide (NHS) esters, make them the reagent of choice for efficient and reproducible covalent modification of amine-containing molecules.[2][3] This technical guide provides a comprehensive examination of the core principles governing PFP ester reactivity, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful chemical tool.
Core Principles: The Chemistry of PFP Esters
Pentafluorophenyl esters are active esters formed from a carboxylic acid and pentafluorophenol (B44920).[4] The key to their exceptional performance lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[4][5] This property renders the carbonyl carbon of the ester highly electrophilic and, therefore, highly susceptible to nucleophilic attack by primary and secondary amines.[2][4] The subsequent formation of a stable amide bond is facilitated by the excellent leaving group potential of the pentafluorophenolate anion.[1][5]
The reaction proceeds through a nucleophilic acyl substitution mechanism, initiated by the attack of the amine's lone pair of electrons on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the pentafluorophenolate anion and yielding the stable amide product.[2]
Factors Influencing Reactivity:
Several key parameters govern the rate and efficiency of the reaction between PFP esters and amines:
-
Nucleophilicity of the Amine: The inherent reactivity of the amine is a primary determinant of the reaction rate. Primary aliphatic amines, being more nucleophilic and less sterically hindered, generally react faster than secondary amines.[2] Aromatic amines are less nucleophilic and thus exhibit slower reaction kinetics.[2]
-
pH: The reaction is pH-dependent. A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines, as the amine groups are sufficiently deprotonated and nucleophilic to react efficiently.[6][7] Higher pH levels can accelerate the competing hydrolysis reaction.[6]
-
Solvent: PFP esters are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being introduced to the aqueous reaction mixture containing the amine.[2][8] The choice of solvent can impact the solubility of the reactants and the overall reaction rate.[2]
-
Temperature: Reactions are commonly conducted at room temperature (20–25°C) or at 4°C for thermally sensitive biomolecules.[2][7] While higher temperatures can increase the reaction rate, they also accelerate the rate of hydrolysis.[2]
Quantitative Data Presentation: A Comparative Overview
PFP esters consistently demonstrate superior performance in terms of both reaction kinetics and stability when compared to other active esters. The following tables summarize key quantitative and qualitative data.
Table 1: Comparative Reaction Rates of Active Esters
| Active Ester | Relative Coupling Rate | Reference |
| Pentafluorophenyl (PFP) Ester (OPFP) | 111 | [1][9] |
| Pentachlorophenyl (PCP) Ester (OPCP) | 3.4 | [1][9] |
| p-Nitrophenyl (Np) Ester (ONp) | 1 | [1][9] |
Table 2: Comparative Stability and Reactivity of PFP vs. NHS Esters
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Key Advantage of PFP Ester |
| Hydrolytic Stability | Significantly more stable in aqueous solutions.[10] One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[10] | Prone to rapid hydrolysis, especially as pH increases.[3][5] The half-life can range from hours at pH 7 to minutes at pH 8.5.[3][5] | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and potentially higher yields as more of the reagent is available to react with the target amine.[10] |
| Reactivity towards Aminolysis | Highly reactive due to the excellent pentafluorophenolate leaving group.[3][4] | Reactive, but the leaving group is less effective than pentafluorophenolate. | The combination of high reactivity and stability ensures a higher probability of the desired amine reaction over the competing hydrolysis.[3] |
| Optimal Reaction pH | Typically between 7.2 and 8.5.[6][10] Some sources suggest a slightly higher optimal pH than for NHS esters.[10] | Generally optimal between 7.2 and 8.5.[10] However, the rate of hydrolysis increases significantly at the higher end of this range.[10] | The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design.[10] |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | PFP-OH is reported to be less nucleophilic than NHS, reducing the likelihood of interference with the conjugation reaction.[3] |
| Selectivity | Can exhibit preferential reactivity with specific lysine (B10760008) residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.[3][10] | Generally less selective in its reaction with different lysine residues. | Potential for more site-specific and homogeneous bioconjugates.[3][10] |
Mandatory Visualizations
Experimental Protocols
The following are detailed methodologies for the preparation of PFP active esters and their subsequent use in amide bond formation.
Protocol 1: Synthesis of a PFP Ester from a Carboxylic Acid using a Carbodiimide Coupling Agent
This protocol describes a general method for the synthesis of PFP esters from a carboxylic acid.[1][11]
Materials:
-
Carboxylic acid (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DCC or DIC to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.
-
Purify the crude PFP ester by recrystallization or column chromatography.
Protocol 2: General Method for Protein Conjugation with a PFP Ester
This protocol outlines a general method for conjugating a PFP ester to a protein with available primary amines.[6][8]
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Pentafluorophenyl (PFP) ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2]
-
Initiate the Conjugation: Slowly add the PFP ester stock solution to the stirring protein solution. The molar ratio of PFP ester to protein should be optimized for the specific application, typically ranging from 2:1 to 10:1.[7]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[2][7]
-
Quench the Reaction: To stop the conjugation, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[5]
-
Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[5]
Protocol 3: Monitoring PFP Ester Hydrolytic Stability by HPLC
This protocol provides a method to determine the hydrolytic stability of a PFP ester in a specific aqueous buffer.[5][6]
Materials:
-
Pentafluorophenyl (PFP) ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 10 mM).
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration (e.g., 1 mM) and temperature.
-
Time-course Analysis: At regular intervals, inject samples into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the PFP ester over time to determine its rate of hydrolysis and calculate its half-life in the specific buffer.
Conclusion
Pentafluorophenyl esters represent a powerful and versatile tool for researchers in the life sciences. Their enhanced reactivity, coupled with superior stability towards hydrolysis, translates into more efficient, reliable, and reproducible conjugation outcomes.[1] For professionals in drug development and various scientific disciplines, the adoption of PFP ester chemistry can accelerate the synthesis of peptides, bioconjugates, and other valuable molecules, ultimately advancing scientific discovery and the development of new therapeutics.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Pentafluorophenol and its derivatives [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Hydrolytic Stability of Pentafluorophenyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentafluorophenyl methacrylate (B99206) (PFPMA) is a widely utilized monomer in the synthesis of functional and responsive polymers. The resulting poly(pentafluorophenyl methacrylate) (PPFMA) serves as a versatile platform for post-polymerization modification, enabling the introduction of a wide array of functionalities. A critical aspect of its utility, particularly in biomedical and drug delivery applications, is its hydrolytic stability. This technical guide provides a comprehensive overview of the hydrolytic stability of PFPMA-based polymers, including the mechanism of degradation, factors influencing stability, and detailed experimental protocols for its evaluation. While lauded for its superior stability compared to other active esters like N-hydroxysuccinimide (NHS) esters, it is crucial to understand the conditions under which hydrolysis can occur to ensure the efficacy and safety of PFPMA-based materials.[1]
Introduction
Polymers derived from this compound are classified as "active ester" polymers. The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack, facilitating reactions with primary and secondary amines to form stable amide bonds.[2] This reactivity is the cornerstone of their use in creating functional materials. However, this inherent reactivity also makes them susceptible to hydrolysis, the cleavage of the ester bond by water. The rate of this hydrolysis is a critical parameter, as it dictates the storage conditions, shelf-life, and ultimately the performance of PPFMA-based devices and formulations in aqueous environments. This guide will delve into the core aspects of PFPMA's hydrolytic stability.
Hydrolysis Mechanism
The hydrolysis of the pentafluorophenyl ester in PFPMA polymers proceeds via a base-catalyzed acyl substitution mechanism, often referred to as saponification. This process is significantly accelerated in basic conditions due to the increased concentration of the hydroxide (B78521) nucleophile.
The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pentafluorophenyl ester. This results in the formation of a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Leaving Group Expulsion: This collapse leads to the expulsion of the pentafluorophenolate anion, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms.
-
Protonation: In the final step, the newly formed carboxylate anion is protonated by water or a hydronium ion to yield the carboxylic acid, and the pentafluorophenolate anion is protonated to form pentafluorophenol (B44920).
Under neutral or acidic conditions, water acts as the nucleophile. However, the reaction is significantly slower due to the lower nucleophilicity of water compared to the hydroxide ion.
Factors Influencing Hydrolytic Stability
Several factors can influence the rate of hydrolysis of PFPMA polymers:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.[2]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Polymer Architecture: The local microenvironment of the pentafluorophenyl ester groups within the polymer matrix can affect their accessibility to water and hydroxide ions. For instance, a dense, hydrophobic polymer core may offer some protection against hydrolysis compared to a more open, hydrophilic structure.
-
Co-monomers: The presence of certain co-monomers can influence hydrolytic stability. For example, it has been reported that the copolymerization of PFPMA with hydrophilic methacrylamides can induce premature hydrolytic cleavage of the PFP ester.[3]
Quantitative Analysis of Hydrolytic Stability
Table 1: Hydrolysis Data for Poly(this compound) (Template)
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Analytical Method | Reference |
|---|---|---|---|---|---|
| 5.0 | 37 | Data Needed | Data Needed | HPLC, NMR | |
| 7.4 | 37 | Data Needed | Data Needed | HPLC, NMR | |
| 9.0 | 37 | Data Needed | Data Needed | HPLC, NMR | |
| 5.0 | 50 | Data Needed | Data Needed | HPLC, NMR | |
| 7.4 | 50 | Data Needed | Data Needed | HPLC, NMR |
| 9.0 | 50 | Data Needed | Data Needed | HPLC, NMR | |
Note: This table is a template. Specific values would need to be determined experimentally.
Experimental Protocols
The following sections outline detailed methodologies for the quantitative assessment of PFPMA hydrolysis.
General Experimental Workflow
A typical experimental workflow for evaluating the hydrolytic stability of PFPMA involves incubating the polymer in aqueous buffers at controlled pH and temperature, followed by periodic analysis of the polymer and the incubation medium.
Protocol 1: Quantification of PFPMA Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring the decrease in the PFPMA polymer and the increase of the hydrolysis product, pentafluorophenol, in the supernatant.
Materials:
-
Poly(this compound) (PPFMA) of known molecular weight and purity.
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4, acetate (B1210297) buffer for pH 5.0, carbonate-bicarbonate buffer for pH 9.0).
-
Acetonitrile (B52724) (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Pentafluorophenol standard.
-
Reverse-phase HPLC system with a C18 column and a UV detector.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PPFMA in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or dioxane) at a known concentration.
-
Incubation Setup: In separate vials, add a known volume of the PPFMA stock solution to a larger volume of the pre-warmed aqueous buffer to achieve the desired final polymer concentration. Ensure the organic solvent volume is minimal to avoid precipitation.
-
Incubation: Place the vials in a temperature-controlled incubator or water bath.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each vial.
-
Sample Preparation for HPLC: Quench the hydrolysis by adding a small amount of acid (e.g., TFA) to the aliquot. If necessary, centrifuge the sample to pellet any precipitated polymer and analyze the supernatant.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use a suitable gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) as the mobile phase. Monitor the elution of pentafluorophenol at an appropriate wavelength (e.g., 260 nm).
-
Quantification: Create a calibration curve using known concentrations of the pentafluorophenol standard. Use this curve to determine the concentration of pentafluorophenol in the experimental samples at each time point.
-
Data Analysis: Plot the concentration of pentafluorophenol versus time to determine the rate of hydrolysis. The rate of disappearance of the PFPMA ester can be inferred from the appearance of pentafluorophenol.
Protocol 2: In-situ Monitoring of PFPMA Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for monitoring the hydrolysis of PFPMA, as the fluorine signals of the pentafluorophenyl ester and the resulting pentafluorophenol are distinct.[5]
Materials:
-
Poly(this compound) (PPFMA).
-
Deuterated aqueous buffers (e.g., D₂O with phosphate (B84403) buffer salts).
-
Internal standard (e.g., trifluorotoluene).
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Dissolve a known amount of PPFMA in the deuterated buffer inside an NMR tube. Add a known amount of the internal standard.
-
NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature.
-
Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the fluorine atoms of the PFPMA ester and the pentafluorophenol. The decrease in the integral of the PFPMA signals and the corresponding increase in the integral of the pentafluorophenol signal relative to the internal standard will allow for the determination of the hydrolysis rate.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of the PFPMA ester (proportional to its integral) versus time. The slope of the resulting line will be the pseudo-first-order rate constant for the hydrolysis reaction.
Conclusion
Poly(this compound) exhibits commendable hydrolytic stability, a feature that underpins its widespread use in the development of advanced materials for biomedical and other applications. This stability, however, is not absolute and is highly dependent on the pH of the aqueous environment. A thorough understanding and quantitative characterization of its hydrolysis kinetics are paramount for the rational design of PFPMA-based systems with predictable performance and degradation profiles. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the hydrolytic stability of PFPMA polymers, thereby enabling the development of more robust and reliable materials for their intended applications.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Copolymerization of Pentafluorophenylmethacrylate with Hydrophilic Methacrylamide Monomers Induces Premature Hydrolytic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Poly(pentafluorophenyl methacrylate) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of poly(pentafluorophenyl methacrylate) (PPFPMA), a versatile polymer widely utilized in surface modification, bioconjugation, and drug delivery applications. Understanding the solubility of PPFPMA is critical for its effective processing, characterization, and application. This document summarizes known solvent interactions, provides a detailed experimental protocol for solubility determination, and illustrates key conceptual relationships.
Overview of Poly(this compound) Solubility
Poly(this compound) is generally characterized by its broad solubility in a range of common organic solvents. This property is attributed to the presence of the pentafluorophenyl ester group, which imparts a unique combination of polarity and fluorophilicity. The solubility of PPFPMA is a key advantage over other activated ester polymers, such as poly(N-acryloyl succinimide), which often exhibit more limited solubility profiles.[1]
The dissolution of PPFPMA is influenced by several factors, including the polymer's molecular weight and polydispersity, the temperature, and the specific properties of the organic solvent. While comprehensive quantitative solubility data remains dispersed in the scientific literature, a qualitative understanding of its solubility in various solvents has been established through numerous studies.
Qualitative Solubility of Poly(this compound)
Based on a thorough review of published literature, the following table summarizes the qualitative solubility of PPFPMA in a selection of common organic solvents. "Good" indicates that the polymer readily dissolves to form a homogenous solution, often used for techniques like size exclusion chromatography (SEC) and polymer reactions. "Poor" signifies that the polymer does not readily dissolve or may precipitate out of solution.
| Solvent | Qualitative Solubility | References |
| Tetrahydrofuran (THF) | Good | [2][3] |
| Dichloromethane (DCM) | Good | [2][3] |
| Chloroform | Good | Inferred from good solubility in other chlorinated solvents |
| Ethyl Acetate | Good | [2][3] |
| 1,4-Dioxane | Good | [2][3] |
| N,N-Dimethylformamide (DMF) | Good | [2][3] |
| Acetone | Good | Inferred from general descriptions of broad solubility |
| Dimethyl Sulfoxide (DMSO) | Poor (for homopolymer) | [4][5] |
| Alcohols (e.g., Methanol, Ethanol) | Poor | [5] |
| Toluene | Poor | [5] |
It is important to note that for block copolymers containing a PPFPMA segment, the overall solubility will also depend on the nature of the other block(s). For instance, a PEG-b-PPFPMA block copolymer may exhibit different solubility characteristics than a PPFPMA homopolymer.[5]
Hansen Solubility Parameters
Experimental Protocol for Determining the Solubility of Poly(this compound)
The following is a generalized experimental protocol for determining the solubility of PPFPMA in an organic solvent. This protocol is based on standard laboratory practices for polymer solubility testing.[7][8]
4.1 Materials and Equipment
-
Poly(this compound) (PPFPMA) of known molecular weight and polydispersity
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or a shaker
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE)
-
Gravimetric analysis equipment (e.g., aluminum pans, vacuum oven)
4.2 Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh a series of PPFPMA samples into individual glass vials. The mass will depend on the expected solubility range.
-
Using a volumetric pipette, add a precise volume of the chosen organic solvent to each vial to create a range of polymer concentrations (e.g., 1, 5, 10, 20, 50, 100 g/L).
-
-
Dissolution:
-
Securely cap the vials and place them on a magnetic stirrer or shaker.
-
Allow the mixtures to agitate at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This may range from several hours to a few days, depending on the polymer's molecular weight and the solvent. Visual inspection for the disappearance of solid polymer can be used as an initial guide.
-
-
Observation and Separation:
-
After the equilibration period, visually inspect each vial. Note the concentrations at which the polymer completely dissolves to form a clear, homogeneous solution and those where solid polymer remains.
-
For the supersaturated solutions (where solid polymer is visible), carefully filter the solution using a syringe filter to separate the dissolved polymer solution from the undissolved solid. Ensure the filter membrane is compatible with the solvent.
-
-
Quantification (Gravimetric Method):
-
Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed aluminum pan.
-
Place the pan in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 60-80 °C).
-
Once all the solvent has evaporated and the polymer is completely dry, cool the pan in a desiccator and weigh it again.
-
The mass of the dissolved polymer can be calculated by subtracting the initial mass of the pan from the final mass.
-
The solubility can then be expressed in g/L or other appropriate units by dividing the mass of the dissolved polymer by the volume of the supernatant taken.
-
-
Data Analysis:
-
Plot the amount of dissolved polymer as a function of the initial polymer concentration. The point at which the amount of dissolved polymer plateaus represents the saturation solubility of PPFPMA in that solvent at the tested temperature.
-
Visualizations
Logical Workflow for Polymer Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of polymer solubility.
Relationship Between Polymer/Solvent Properties and Solubility
Caption: A diagram showing the interplay of polymer, solvent, and external factors on solubility.
References
- 1. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. scispace.com [scispace.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Polymer Solubility Testing → Area → Sustainability [esg.sustainability-directory.com]
The Chemistry of Active Ester Polymers: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, modification, and application of polymers featuring active ester functionalities, with a focus on their pivotal role in the development of advanced drug delivery systems.
Core Principles of Active Ester Chemistry in Polymer Science
Active esters are a class of esters that are highly susceptible to nucleophilic attack, making them valuable reactive intermediates in organic synthesis.[1] In polymer chemistry, monomers containing active ester groups are polymerized to create macromolecules with reactive side chains.[1][2] These "activated" polymers serve as versatile platforms for post-polymerization modification, a strategy that allows for the introduction of a wide array of functional molecules, including drugs, targeting ligands, and imaging agents.[3][4][5]
The reactivity of active esters stems from the presence of electron-withdrawing groups in the alcohol-derived portion of the ester, which stabilizes the leaving group and makes the carbonyl carbon more electrophilic.[1] This enhanced reactivity allows for efficient reactions with nucleophiles, particularly primary amines, under mild conditions to form stable amide bonds.[6][7] This amidation reaction is the cornerstone of the utility of active ester polymers in bioconjugation and drug delivery.[6]
Commonly employed active esters in polymer synthesis include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters.[6][8] These can be incorporated into various polymer backbones, such as polyacrylates, polymethacrylates, and polynorbornenes, using controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Ring-Opening Metathesis Polymerization (ROMP).[2][9] These methods provide precise control over the polymer's molecular weight, architecture, and dispersity.[9]
Synthesis and Characterization of Active Ester Polymers
The synthesis of functional macromolecules using active ester chemistry typically follows a multi-step process, beginning with the synthesis of the active ester monomer, followed by polymerization, and culminating in post-polymerization modification.
Quantitative Data on Active Ester Copolymerization
The ability to copolymerize active ester monomers with other monomers allows for the fine-tuning of the resulting polymer's properties. The following table summarizes the results from the Cu(0)-mediated reversible deactivation radical polymerization (RDRP) of p-nitrophenyl methacrylate (B99206) (NPMA) and pentafluorophenyl methacrylate (PFPMA).[7]
| Copolymer ID | Comonomer Feed Ratio (NPMA:PFPMA) | Polymerization Time (h) | Conversion NPMA (%) | Conversion PFPMA (%) | Mn (SEC, g/mol ) | Đ (Mn/Mw) |
| copo3N1F-19 | 3:1 | 19 | 75 | 78 | 15,300 | 1.41 |
| copo1N1F-19 | 1:1 | 19 | 80 | 83 | 14,500 | 1.45 |
| copo1N3F-19 | 1:3 | 19 | 85 | 88 | 13,800 | 1.48 |
| copo3N1F-68 | 3:1 | 68 | 92 | 95 | 18,200 | 1.55 |
| copo1N1F-68 | 1:1 | 68 | 95 | 98 | 17,600 | 1.71 |
| copo1N3F-68 | 1:3 | 68 | 98 | >99 | 16,900 | 1.62 |
Data sourced from Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification.[7]
Experimental Protocols
This protocol is adapted from a standard esterification procedure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methacrylic acid (1.0 eq) and pentafluorophenol (B44920) (1.0 eq) in dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.
The following is a general protocol for the RAFT polymerization of PFMA.[3]
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve PFMA (e.g., 100 eq), a RAFT chain transfer agent (CTA) such as 4-cyanopentanoic acid dithiobenzoate (1.0 eq), and a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Purification: Isolate the polymer by filtration or centrifugation, and dry it under vacuum.
This protocol details the general procedure for conjugating an amine-containing molecule to an active ester polymer.[1][3]
-
Polymer Dissolution: Dissolve the active ester polymer (e.g., poly(PFMA)) (1.0 eq of active ester groups) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Amine Addition: Add the amine-containing molecule (e.g., a drug or a fluorescent dye) (1.0 - 1.5 eq) to the polymer solution. If the amine is in the form of a salt, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to deprotonate it.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as FTIR (disappearance of the active ester carbonyl peak) or NMR spectroscopy.
-
Purification: Purify the functionalized polymer by precipitation in a non-solvent, followed by dialysis to remove unreacted small molecules and salts.
-
Isolation: Isolate the final product by lyophilization.
Applications in Drug Development
The true potential of active ester polymers is realized in their application as carriers for therapeutic agents. By conjugating drugs to these polymers, it is possible to improve their solubility, prolong their circulation time, and achieve targeted delivery to diseased tissues.[10][11]
Doxorubicin (B1662922) Delivery and its Impact on Cancer Cell Signaling
Doxorubicin (DOX) is a potent anthracycline antibiotic used in cancer chemotherapy.[9] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[9] However, its clinical use is limited by severe cardiotoxicity.[9]
Conjugating doxorubicin to polymers via active ester chemistry can mitigate these side effects.[6][10] The resulting polymer-drug conjugate can be designed to release the drug preferentially in the acidic tumor microenvironment or within the lysosomes of cancer cells, thereby increasing the therapeutic index.[6][8]
siRNA Delivery for Gene Silencing
Short interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes.[12][13] However, the clinical translation of siRNA is hampered by its poor stability and inefficient cellular uptake.[12] Active ester polymers, particularly poly(β-amino ester)s, can be used to formulate nanoparticles that protect siRNA from degradation and facilitate its delivery into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[12][14]
Experimental and Logical Workflows
The successful development of polymer-based drug delivery systems relies on a systematic workflow encompassing synthesis, characterization, and biological evaluation.
Logical Workflow for Developing Polymer-Drug Conjugates
Experimental Workflow for In Vitro Efficacy Assessment
Conclusion
Active ester chemistry provides a powerful and versatile platform for the synthesis of functional polymers with broad applications in drug development. The ability to precisely control polymer architecture and subsequently introduce a wide range of bioactive molecules through post-polymerization modification has paved the way for the creation of sophisticated drug delivery systems. These systems offer the potential to overcome many of the limitations of conventional chemotherapy and nucleic acid-based therapeutics, ultimately leading to more effective and less toxic treatments for a variety of diseases. Continued research in this area will undoubtedly lead to the development of next-generation polymer-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. Polymer-Drug Conjugates: Recent Development in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-molecular-weight polymer–drug conjugates for synergistic anticancer activity of camptothecin and doxorubicin combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-targeted polymer-doxorubicin conjugates with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation of a smart polymer to doxorubicin through a pH-responsive bond for targeted drug delivery and improving drug loading on graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent doxorubicin-conjugates in cancer drug delivery: Exploring conjugation strategies for enhanced efficacy and reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bioreducible linear poly(β-amino ester) for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering active siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid and Polymer-Based Nanoparticle siRNA Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Post-Polymerization Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Post-Polymerization Modification: A Gateway to Functional Polymers
Post-polymerization modification (PPM) is a powerful and versatile strategy in polymer chemistry for the synthesis of functional polymers.[1][2][3] This approach involves the chemical modification of a pre-existing polymer, allowing for the introduction of a wide array of functional groups that may not be compatible with the initial polymerization conditions.[2] PPM offers several advantages over the direct polymerization of functional monomers, including the ability to create libraries of polymers with identical chain lengths but varying functionalities, which is particularly valuable for systematic structure-activity relationship studies in drug delivery and biomaterials science.[2][3]
The core principle of PPM lies in the use of "scaffold" polymers that are first synthesized with latent reactive functional groups. These reactive handles are then subjected to a variety of highly efficient and selective chemical reactions to introduce the desired functionality.[4] This two-step approach provides greater control over the final polymer structure and allows for the incorporation of complex and sensitive moieties, such as bioactive ligands, drugs, and imaging agents.[5]
This technical guide provides an in-depth overview of the core concepts, key techniques, experimental protocols, and applications of post-polymerization modification, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Principles and Key Strategies
The success of post-polymerization modification hinges on the careful selection of the precursor polymer and the modification chemistry. The ideal PPM reaction should be high-yielding, proceed under mild conditions to preserve the polymer backbone, and be orthogonal to other functional groups present in the polymer.[6] Several powerful chemical strategies have emerged as staples in the PPM toolbox, including "click chemistry" reactions, modifications of polymers synthesized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and the derivatization of reactive polymer backbones.
Click Chemistry: The Cornerstone of Efficient PPM
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for post-polymerization modification.[7][8] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[7] Another important click reaction is the thiol-ene reaction, which involves the radical-mediated addition of a thiol to a double bond.[9][10]
Key Features of Click Chemistry in PPM:
-
High Efficiency: Reactions often proceed to near-quantitative conversion.
-
Mild Reaction Conditions: Typically performed at or near room temperature in a variety of solvents, including water.[7]
-
Orthogonality: The reacting functional groups (e.g., azides and alkynes) are often inert to other functionalities present in the polymer and biological molecules.
Controlled Radical Polymerization for Well-Defined Precursors
Modern controlled/living radical polymerization techniques, such as ATRP and RAFT, are instrumental in PPM as they allow for the synthesis of well-defined precursor polymers with controlled molecular weights, low polydispersity, and specific end-group functionalities.[11][12]
-
ATRP (Atom Transfer Radical Polymerization): This technique utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains, enabling controlled growth.[11][12] The terminal halogen atom on ATRP-synthesized polymers serves as a versatile handle for subsequent nucleophilic substitution or other modification reactions.[13]
-
RAFT (Reversible Addition-Fragmentation chain Transfer) Polymerization: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization, yielding polymers with a reactive terminal thiocarbonylthio group that can be removed or transformed into other functional groups.[14]
Modification of Reactive Polymer Scaffolds
Another common strategy involves the synthesis of polymers containing reactive pendant groups that can be readily modified. Examples of such reactive polymers include:
-
Poly(glycidyl methacrylate) (PGMA): The epoxide rings in the side chains of PGMA are susceptible to ring-opening reactions with a variety of nucleophiles, such as amines, thiols, and azides, allowing for the introduction of diverse functionalities.
-
Active Ester Polymers: Polymers containing active ester groups, such as N-hydroxysuccinimide esters, readily react with primary amines to form stable amide bonds. This is a widely used method for attaching biomolecules and other amine-containing compounds to a polymer backbone.[3]
Experimental Protocols
This section provides detailed methodologies for key post-polymerization modification experiments.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Functionalized Polymer
This protocol describes the conjugation of an alkyne-containing molecule to a polymer backbone featuring azide (B81097) functional groups.
Materials:
-
Azide-functionalized polymer (e.g., poly(2-azidoethyl methacrylate))
-
Alkyne-functionalized molecule (e.g., propargyl-functionalized drug)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the azide-functionalized polymer in DMF in a reaction vessel.
-
Add the alkyne-functionalized molecule to the solution (typically 1.1 to 1.5 equivalents relative to the azide groups).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in deionized water.
-
Add the CuSO₄/THPTA solution to the polymer solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Seal the reaction vessel and stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, purify the polymer-conjugate by dialysis against a suitable solvent (e.g., DMF or water) to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified solution to obtain the final product.
Characterization:
-
¹H NMR: To confirm the disappearance of the azide-related signals and the appearance of new signals from the conjugated molecule and the triazole ring.
-
FT-IR: To observe the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of new functional group peaks.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the modified polymer.
Protocol 2: Amine-Epoxy Reaction on Poly(glycidyl methacrylate) (PGMA)
This protocol details the modification of PGMA with a primary amine.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
Primary amine (e.g., propargylamine)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
Dissolve PGMA in DMF in a round-bottom flask.
-
Add the primary amine to the solution (typically 1.5 to 2.0 equivalents per epoxide group).
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR to follow the disappearance of the epoxide protons.
-
Once the reaction is complete, cool the solution to room temperature.
-
Precipitate the modified polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the precipitation solvent to remove unreacted amine and residual DMF.
-
Dry the purified polymer under vacuum.
Characterization:
-
¹H NMR: To confirm the disappearance of the epoxide proton signals and the appearance of new signals corresponding to the attached amine moiety and the newly formed hydroxyl group.
-
FT-IR: To observe the disappearance of the epoxide ring vibration and the appearance of N-H and O-H stretching bands.
-
GPC/SEC: To assess any changes in molecular weight and PDI.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of polymers before and after post-polymerization modification.
Table 1: Characterization Data for CuAAC Modification of an Azide-Functionalized Polymer
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Degree of Functionalization (%) |
| Precursor Polymer (Azide-functionalized) | 15,000 | 1.15 | 100 (by design) |
| Modified Polymer (after CuAAC) | 18,500 | 1.18 | >95 (by ¹H NMR) |
Table 2: Characterization Data for Amine-Epoxy Modification of PGMA
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion of Epoxide Groups (%) |
| PGMA Precursor | 20,000 | 1.20 | 0 |
| PGMA-Amine Conjugate | 25,000 | 1.25 | >98 (by ¹H NMR) |
Mandatory Visualizations
Signaling Pathway: Polymer-Drug Conjugate Targeting the EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[15][16] Polymer-drug conjugates can be designed to target cancer cells overexpressing EGFR, delivering a cytotoxic payload directly to the tumor site.[17][18]
Caption: EGFR signaling pathway and its inhibition by a targeted polymer-drug conjugate.
Experimental Workflow: High-Throughput Post-Polymerization Modification and Screening
High-throughput and automated workflows are increasingly employed to accelerate the discovery of new functional polymers.[19][20] This diagram illustrates a typical workflow for the parallel synthesis and screening of a polymer library.[13][21][22]
Caption: Automated workflow for high-throughput PPM and functional screening.
Conclusion
Post-polymerization modification is an indispensable tool for the modern polymer chemist, offering a modular and efficient route to a vast array of functional materials. For researchers in drug development and biomaterials science, PPM provides the means to precisely tailor the properties of polymers for specific biological applications. The continued development of novel and efficient modification chemistries, coupled with advances in high-throughput synthesis and screening, promises to further accelerate the discovery and optimization of innovative polymer-based therapeutics and diagnostics.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylated glycopolymers synthesized by atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toolify.ai [toolify.ai]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. High-throughput screening of nanoparticles in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemspeed.com [chemspeed.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Publicatons — Gormley Lab [gormleylab.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Navigating the Expansive Landscapes of Soft Materials: A User Guide for High-Throughput Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Synthesis and Screening of Rapidly Degrading Polyanhydride Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pentafluorophenyl Methacrylate (PFPMA) in Advanced Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl methacrylate (B99206) (PFPMA) has emerged as a cornerstone monomer in the synthesis of advanced functional polymers. Its unique reactivity profile, characterized by the presence of a highly activated pentafluorophenyl ester group, makes it an invaluable building block for creating well-defined polymers with tailored functionalities. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of PFPMA-based polymers, with a particular focus on their use in biomedical and drug delivery applications.
Core Properties and Advantages of PFPMA
PFPMA is a methacrylate monomer featuring a pentafluorophenyl ester side chain. This electron-deficient aromatic ring acts as an excellent leaving group, rendering the ester highly susceptible to nucleophilic attack. This "active ester" characteristic is the foundation of PFPMA's utility in polymer chemistry.
Key Advantages:
-
Facile Post-Polymerization Modification: Polymers of PFPMA serve as versatile scaffolds that can be readily modified with a wide array of nucleophiles, most notably primary amines, to introduce specific functionalities. This approach allows for the synthesis of a diverse library of polymers from a single precursor.[1]
-
High Reactivity: The pentafluorophenyl ester is highly reactive towards amines, enabling rapid and efficient conjugation under mild conditions.[1]
-
Good Hydrolytic Stability: Compared to other active esters like N-hydroxysuccinimide (NHS) esters, PFPMA-based polymers exhibit greater stability towards hydrolysis, offering a wider processing window and better storage stability.[2][3]
-
Compatibility with Controlled Radical Polymerization: PFPMA can be effectively polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allowing for precise control over molecular weight, architecture, and dispersity.[4][5]
Polymerization of PFPMA
The synthesis of well-defined PFPMA polymers is crucial for their application as functional scaffolds. Both RAFT and ATRP are widely employed to achieve this control.
Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for controlling the polymerization of PFPMA, yielding polymers with low polydispersity (PDI < 1.2) and predictable molecular weights.[4] The choice of chain transfer agent (CTA) is critical for successful polymerization. Dithiobenzoates and trithiocarbonates are commonly used CTAs for methacrylates like PFPMA.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of Pentafluorophenyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(pentafluorophenyl methacrylate) (PPFPMA) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. PPFPMA is a versatile reactive polymer platform widely utilized for post-polymerization modification, enabling the synthesis of functional polymers for applications in drug delivery, bioconjugation, and materials science.
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures.[1][2][3] The polymerization of pentafluorophenyl methacrylate (B99206) (PFPMA) using RAFT yields an "active ester" polymer that can readily react with primary amines and other nucleophiles under mild conditions.[4] This allows for the straightforward introduction of a wide range of functional groups, making PPFPMA an ideal precursor for creating libraries of functional polymers.[5]
This protocol details the RAFT polymerization of PFPMA using 4-cyanopentanoic acid dithiobenzoate (CPADB) as the chain transfer agent (CTA) and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the initiator in dioxane.
Data Summary
The following table summarizes typical experimental conditions and results for the RAFT polymerization of PFPMA, demonstrating the controlled nature of the polymerization.
| Entry | [M]₀:[CTA]₀:[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50:1:0.1 | 75 | 6 | 55 | 8,500 | 1.15 |
| 2 | 100:1:0.1 | 75 | 12 | 68 | 15,200 | 1.18 |
| 3 | 200:1:0.1 | 75 | 24 | 75 | 28,600 | 1.22 |
Mₙ = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) against polystyrene standards. Đ = Polydispersity Index.Data is representative and compiled from typical results found in the literature.[6][7]
Experimental Protocol
This protocol describes the RAFT polymerization of PFPMA targeting a degree of polymerization of 100.
Materials:
-
This compound (PFPMA), monomer
-
4-cyanopentanoic acid dithiobenzoate (CPADB), RAFT agent
-
2,2'-azobis(2-methylpropionitrile) (AIBN), initiator
-
1,4-Dioxane, anhydrous solvent
-
Schlenk tube with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Oil bath with temperature controller
-
Liquid nitrogen
Procedure:
-
Reactant Preparation: In a clean and dry Schlenk tube equipped with a magnetic stir bar, add PFPMA (e.g., 1.4 g, 5.56 mmol), CPADB (e.g., 15.5 mg, 0.0556 mmol), and AIBN (e.g., 0.91 mg, 0.00556 mmol). This corresponds to a molar ratio of [M]₀:[CTA]₀:[I]₀ = 100:1:0.1.
-
Solvent Addition: Add anhydrous dioxane (e.g., 2.78 mL) to the Schlenk tube to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the Schlenk tube with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[2][8]
-
Freeze the reaction mixture by immersing the Schlenk tube in liquid nitrogen.
-
Once frozen, apply a high vacuum to the flask.
-
Close the vacuum valve and thaw the mixture in a room temperature water bath, allowing dissolved gases to bubble out.
-
Repeat this cycle two more times.
-
-
Backfilling with Inert Gas: After the final thaw cycle, backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Polymerization: Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 75 °C) and begin stirring.[6][7]
-
Monitoring the Reaction (Optional): The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion and by GPC to determine molecular weight and polydispersity.
-
Quenching the Reaction: After the desired reaction time, quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the final polymer product under vacuum to a constant weight.
Characterization:
The resulting PPFPMA can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR): To confirm the polymer structure and determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, such as the carbonyl group of the ester at ~1780 cm⁻¹.
Visualizations
Below are diagrams illustrating the key concepts and workflows described in this protocol.
Caption: Generalized mechanism of RAFT polymerization.
Caption: Experimental workflow for RAFT polymerization of PFPMA.
References
- 1. m.youtube.com [m.youtube.com]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for ATRP Synthesis of Poly(pentafluorophenyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(pentafluorophenyl methacrylate) (PPFMA) via Atom Transfer Radical Polymerization (ATRP). PPFMA is a versatile "activated" polymer that serves as a valuable precursor for a wide range of functional materials, particularly in the field of drug development and biomaterials. Its pentafluorophenyl ester side chains are highly susceptible to nucleophilic substitution, allowing for straightforward post-polymerization modification with amines and, to a lesser extent, alcohols. This enables the facile introduction of various functionalities, including drugs, targeting ligands, and imaging agents.[1][2]
ATRP offers a robust and controlled method for the polymerization of pentafluorophenyl methacrylate (B99206), yielding polymers with predictable molecular weights and low polydispersity indices (Đ).[3][4] This control over the polymer architecture is crucial for designing well-defined drug delivery systems and other advanced biomedical materials.
Applications in Drug Development and Research
The unique reactivity of PPFMA makes it a powerful platform for creating a diverse library of functional polymers with tailored properties for various applications:
-
Drug Delivery: PPFMA can be functionalized with therapeutic agents to create polymer-drug conjugates. The controlled molecular weight and architecture allow for tuning of drug loading, release kinetics, and pharmacokinetic profiles.[2]
-
Functional Surfaces: Surfaces coated with PPFMA can be readily modified to create biocompatible, anti-fouling, or cell-adhesive interfaces for medical devices and cell culture applications.
-
Nanoparticle Formulation: PPFMA and its derivatives can be used to prepare functional nanoparticles for targeted drug delivery and diagnostic imaging.[2]
-
Bioconjugation: The activated ester groups of PPFMA react efficiently with amine-containing biomolecules such as peptides, proteins, and antibodies to form stable amide bonds, facilitating the creation of bioconjugates for therapeutic and diagnostic purposes.
Quantitative Data Summary
The following table summarizes typical experimental data for the ATRP synthesis of poly(this compound) under various conditions. This data highlights the level of control achievable with this technique.
| Entry | [M]₀/[I]₀/[CuCl]₀/[L]₀ Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , SEC) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1:2 | Anisole (B1667542) | 70 | 4 | 85 | 21,500 | 23,000 | 1.15 |
| 2 | 200:1:1:2 | Anisole | 70 | 8 | 92 | 46,700 | 49,500 | 1.18 |
| 3 | 50:1:0.5:1.5 | Toluene | 60 | 6 | 78 | 9,900 | 10,500 | 1.20 |
| 4 | 150:1:1:2 | DMF | 50 | 5 | 95 | 36,000 | 38,200 | 1.13 |
Note: [M]₀ = Initial monomer concentration; [I]₀ = Initial initiator concentration; [CuCl]₀ = Initial copper(I) chloride concentration; [L]₀ = Initial ligand concentration. Mₙ = Number-average molecular weight; Đ = Polydispersity index (Mₙ/Mₙ). Data is compiled from typical results found in the literature.
Experimental Protocols
Protocol 1: General Procedure for ATRP of this compound (PFMA)
This protocol describes a typical procedure for the synthesis of PPFMA using a copper-based catalyst system.
Materials:
-
This compound (PFMA) monomer (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) chloride (CuCl) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (or other suitable solvent), anhydrous
-
Methanol
-
Tetrahydrofuran (THF) for SEC analysis
-
Schlenk flask and magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Nitrogen or Argon source with a manifold
-
Freeze-pump-thaw setup
Procedure:
-
Monomer Purification: Pass the PFMA monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Add CuCl (e.g., 14.2 mg, 0.143 mmol) to a dry Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Reagent Preparation: In a separate flask, prepare a solution of PFMA (e.g., 3.6 g, 14.3 mmol) and EBiB (e.g., 28 mg, 0.143 mmol) in anhydrous anisole (e.g., 5 mL). Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Ligand Addition: Using a deoxygenated syringe, add PMDETA (e.g., 50 µL, 0.286 mmol) to the Schlenk flask containing the CuCl.
-
Initiation: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst/ligand mixture via a deoxygenated syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: At timed intervals, take small aliquots from the reaction mixture using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by SEC).
-
Termination: After the desired time or conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with THF.
-
Purification: Precipitate the polymer by pouring the solution into a large excess of cold methanol. Filter the white precipitate and wash with fresh methanol. Dry the resulting polymer under vacuum to a constant weight.
-
Characterization: Characterize the purified PPFMA by Size Exclusion Chromatography (SEC) to determine Mₙ and Đ, and by ¹H and ¹⁹F NMR spectroscopy to confirm the structure.
Protocol 2: Post-Polymerization Modification of PPFMA with a Primary Amine
This protocol provides a general method for the functionalization of PPFMA with an amine-containing molecule.
Materials:
-
Poly(this compound) (PPFMA)
-
Primary amine of choice (e.g., benzylamine)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnetic stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve PPFMA (e.g., 500 mg, 2.0 mmol of ester groups) in anhydrous DMF (e.g., 10 mL) in a round-bottom flask with a magnetic stir bar.
-
Amine Addition: Add the primary amine (e.g., 235 mg, 2.2 mmol, 1.1 equivalents per ester group) and TEA (e.g., 222 mg, 2.2 mmol, 1.1 equivalents per ester group) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the carbonyl stretch of the pentafluorophenyl ester (around 1780 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1650 cm⁻¹).
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture dropwise to a large excess of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum.
-
Characterization: Confirm the successful modification using ¹H NMR, ¹⁹F NMR (disappearance of the pentafluorophenyl signals), and FTIR spectroscopy.
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and application of PPFMA.
Caption: ATRP mechanism for PFMA polymerization.
Caption: Workflow for PPFMA synthesis via ATRP.
Caption: Post-polymerization modification of PPFMA.
References
Pentafluorophenyl Methacrylate (PFPMA): A Versatile Platform for Bioconjugation of Proteins and Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl methacrylate (B99206) (PFPMA) has emerged as a highly efficient and versatile monomer for the synthesis of active ester-containing polymers. These polymers serve as powerful platforms for the bioconjugation of proteins, peptides, and other biomolecules. The pentafluorophenyl (PFP) ester group exhibits high reactivity towards primary and secondary amines under mild conditions, enabling the formation of stable amide bonds. This, coupled with its notable hydrolytic stability compared to other active esters like N-hydroxysuccinimide (NHS) esters, makes PFPMA-based materials particularly attractive for applications in drug delivery, tissue engineering, and diagnostics.[1][2]
This document provides detailed application notes and experimental protocols for the use of PFPMA in bioconjugation, targeting researchers, scientists, and professionals in drug development.
Key Advantages of PFPMA in Bioconjugation:
-
High Reactivity: The PFP ester is an excellent leaving group, facilitating rapid and efficient reaction with amine functionalities on biomolecules.[1]
-
Hydrolytic Stability: PFPMA-based polymers exhibit greater resistance to hydrolysis compared to commonly used NHS-based polymers, allowing for more flexible reaction conditions and storage.[1]
-
Versatility: PFPMA can be polymerized using various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.[3][4]
-
Broad Applicability: PFPMA-derived materials can be fabricated into various formats, including polymer brushes, hydrogels, nanoparticles, and coatings, catering to a wide range of biomedical applications.[2][3][5][6]
Applications Overview
PFPMA-based platforms are utilized in a multitude of research and development areas:
-
Drug Delivery: Functionalized polymers can be conjugated with therapeutic proteins or peptides to enhance their circulation half-life, improve solubility, and enable targeted delivery.[4][7]
-
3D Cell Culture and Tissue Engineering: PFPMA-containing hydrogels can be functionalized with cell-adhesive peptides or growth factors to create biomimetic scaffolds that support cell growth and differentiation.[6][8][9]
-
Protein Immobilization and Biosensors: Surfaces modified with PFPMA polymers can be used to covalently immobilize enzymes or antibodies for the development of biosensors and diagnostic devices.[10][11][12]
-
Combinatorial Polymer Libraries: The facile post-polymerization modification of PFPMA polymers allows for the rapid synthesis of libraries of functional polymers for screening and optimization in various applications.[13]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies, providing a comparative overview of reaction conditions and outcomes.
Table 1: PFPMA Polymerization via RAFT
| Parameter | Value | Reference |
| Monomer | Pentafluorophenyl methacrylate (PFPMA) | [3] |
| CTA | Azide-containing chain transfer agent | [1] |
| Initiator | AIBN | [1] |
| Solvent | Organic Solvents | [1] |
| Conversion | Near-quantitative | [3] |
Table 2: Post-Polymerization Modification of PFPMA Polymers with Amines
| Amine Compound | Reaction Time | Conversion | Analytical Method | Reference |
| Various primary and secondary amines | Not specified | Near-quantitative | FTIR, XPS | [3] |
| Allylamine | Not specified | Complete | FTIR, 1H NMR | [14] |
| Tyrosine methyl ester | Not specified | 5% (with 0.05 molar eq.) | 19F NMR | [2] |
Table 3: Protein Immobilization on PFPMA-Modified Surfaces
| Protein | Surface | Amount Immobilized | Reference |
| Bovine Serum Albumin | PMMA-g-AA | 6.25 µg/cm² | [11] |
| Collagen | PMMA-g-AA | 7.25 µg/cm² | [11] |
| Gelatin | PMMA-g-AA | 13.75 µg/cm² | [11] |
| Antibodies | PPFA brushes | Not specified | [10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving PFPMA.
Protocol 1: Synthesis of PFPMA Monomer
This protocol is adapted from a literature procedure for the synthesis of this compound.[2]
Materials:
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dry dichloromethane (B109758) (DCM)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve pentafluorophenol (1.0 eq.) in dry DCM under a nitrogen atmosphere in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA (1.1 eq.) to the cooled solution.
-
Add methacryloyl chloride (0.95 eq.) dropwise to the mixture over a period of 5 minutes while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Purify the resulting PFPMA monomer using standard purification techniques such as column chromatography.
Caption: Workflow for the synthesis of PFPMA monomer.
Protocol 2: RAFT Polymerization of PFPMA
This protocol outlines a general procedure for the controlled polymerization of PFPMA using RAFT.
Materials:
-
PFPMA monomer
-
RAFT chain transfer agent (CTA) (e.g., a dithiobenzoate or trithiocarbonate)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask, dissolve the PFPMA monomer, RAFT CTA, and initiator in the chosen anhydrous solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be calculated accordingly.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion. Monitor the reaction progress by taking aliquots and analyzing by techniques like ¹H NMR or GPC.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated poly(this compound) (PPFPMA) by filtration and dry under vacuum.
Caption: General workflow for RAFT polymerization of PFPMA.
Protocol 3: Bioconjugation of a Protein to a PPFPMA-coated Surface
This protocol describes the immobilization of a protein onto a surface functionalized with PPFPMA brushes.[3]
Materials:
-
PPFPMA-coated substrate (e.g., silicon wafer, glass slide)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking solution (e.g., bovine serum albumin (BSA) in PBS)
-
Washing buffer (e.g., PBS with a small amount of Tween-20 (PBST))
-
Incubation chamber
Procedure:
-
Wash the PPFPMA-coated substrate with the reaction buffer (e.g., PBS).
-
Incubate the substrate with the protein solution at a desired concentration for a specified time (e.g., 1-2 hours) at room temperature or 4 °C. The optimal concentration and time should be determined empirically.
-
After incubation, wash the substrate thoroughly with the washing buffer (PBST) to remove any non-covalently bound protein.
-
To block any remaining reactive PFP ester groups and prevent non-specific binding in subsequent steps, incubate the substrate with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Wash the substrate again with the washing buffer.
-
The protein-conjugated surface is now ready for further experiments or analysis. Characterize the immobilization using techniques such as XPS, FTIR, or fluorescence microscopy if a fluorescently labeled protein is used.
Caption: Workflow for protein immobilization on a PPFPMA surface.
Conclusion
This compound is a powerful and versatile tool for the bioconjugation of proteins and peptides. The straightforward synthesis of PFPMA-based polymers, combined with their high reactivity and stability, enables the development of a wide array of functional biomaterials. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the potential of PFPMA in their specific applications, from fundamental research to the development of novel therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 3. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. "Combinatorial Approaches for the Synthesis of Protein-Polymer Conjugat" by Ama Boamah [scholarworks.smith.edu]
- 5. Pentafluorophenyl Ester-Functionalized Nanoparticles as a Versatile Platform for Selective and Covalent Inter-nanoparticle Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Controlling and Monitoring Intracellular Drug Delivery Using PHPMA-Based Polymer Nanomedicines [infoscience.epfl.ch]
- 8. Hydrogels for 3D mammalian cell culture: a starting guide for laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogels for 3D Cell Culture [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Immobilization of proteins on poly(methyl methacrylate) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Copolymerization of Pentafluorophenylmethacrylate with Hydrophilic Methacrylamide Monomers Induces Premature Hydrolytic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Surface Modification Using Pentafluorophenyl Methacrylate (PFPMA) Polymer Brushes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl methacrylate (B99206) (PFPMA) polymer brushes are a versatile and powerful tool for surface modification, offering a reactive platform for the covalent immobilization of a wide range of molecules. The key to their utility lies in the pentafluorophenyl (PFP) ester group, which is highly susceptible to nucleophilic substitution, particularly by primary amines. This allows for efficient post-polymerization modification (PPM), enabling the creation of surfaces with tailored functionalities for applications in drug delivery, tissue engineering, and biosensing. This document provides detailed application notes and protocols for the synthesis, modification, and characterization of PFPMA polymer brushes.
Core Principles
The modification of surfaces with PFPMA brushes typically involves a "grafting from" approach, where polymer chains are grown directly from an initiator-functionalized substrate. This method allows for the formation of dense, uniform polymer layers. The most common techniques for this are controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] Once the PFPMA brush is grown, it can be readily modified by immersion in a solution containing the desired amine-functionalized molecule. This modularity allows for the creation of a diverse library of functional surfaces from a single master substrate.[2][3]
Applications
Bio-functionalization and Drug Delivery
PFPMA brushes serve as an excellent scaffold for the immobilization of biomolecules such as peptides, proteins, and enzymes.[4][5] The high reactivity of the PFP ester allows for mild and efficient conjugation, preserving the biological activity of the immobilized species. This is particularly relevant in drug development for creating targeted drug delivery systems and for studying cell-surface interactions.
Cell Sheet Engineering
By modifying PFPMA brushes with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm), it is possible to create "smart" surfaces for cell culture.[6] Cells can be cultured and grown to confluence on these surfaces, and then detached as a contiguous sheet by a simple change in temperature, avoiding the need for enzymatic digestion which can damage cell-surface proteins.[6][7]
High-Capacity Protein Binding
The three-dimensional structure of polymer brushes provides a high surface area for protein binding, making them ideal for applications such as protein purification, immunoassays, and biosensors.[8][9] PFPMA brushes can be modified with ligands that have a high affinity for specific proteins, enabling their capture and detection.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PFPMA and related polymer brushes.
| Parameter | Value | Polymerization Method | Substrate | Reference |
| PFPMA Brush Thickness | 10 - 50 nm | SI-ATRP | Silicon Wafer | [1] |
| PFPMA Brush Thickness | 5 - 30 nm | SI-RAFT | Silicon Wafer | [2][10] |
| Grafting Density | 0.1 - 0.7 chains/nm² | SI-ATRP / SI-RAFT | Silicon Wafer | [11][12] |
| PPM Conversion | Near-quantitative (>95%) | Amine substitution | PFPMA Brush | [1][2] |
Table 1: Synthesis and Modification Parameters for PFPMA Polymer Brushes.
| Application | Immobilized Molecule | Binding Capacity | Method of Analysis | Reference |
| Protein Immobilization | Bovine Serum Albumin | 5.8 µg/cm² (approx. 15 monolayers) | Ellipsometry | [9] |
| Protein Immobilization | Lysozyme | 16.2 µg/cm² (approx. 80 monolayers) | Ellipsometry | [9] |
| Protein Immobilization | anti-IgG | 9.6 µg/cm² | Ellipsometry | [9] |
Table 2: Protein Binding Capacities of Modified Polymer Brushes.
Experimental Workflows and Logical Relationships
Caption: General workflow for PFPMA brush synthesis, modification, and characterization.
Experimental Protocols
Protocol 1: Synthesis of PFPMA Polymer Brushes via Surface-Initiated RAFT (SI-RAFT) Polymerization
Materials:
-
Silicon wafers
-
Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) - Caution: Extremely corrosive and explosive! Handle with extreme care in a fume hood.
-
Toluene (B28343) (anhydrous)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Pentafluorophenyl methacrylate (PFPMA) monomer
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonicating in ethanol and water for 15 minutes each.
-
Immerse the wafers in piranha solution for 30 minutes to create a hydroxylated surface. (Caution!)
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned silicon wafers in the APTES solution for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse the wafers with toluene and ethanol, then dry with nitrogen.
-
In a separate flask, dissolve CPAD (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in DCM.
-
Immerse the APTES-functionalized wafers in this solution and react for 12 hours at room temperature to immobilize the RAFT agent.
-
Rinse the wafers with DCM and ethanol, then dry with nitrogen.
-
-
SI-RAFT Polymerization:
-
Prepare a polymerization solution in a Schlenk flask containing PFPMA monomer (e.g., 1 M in toluene) and AIBN (molar ratio of monomer:AIBN typically 200:1).
-
Place the RAFT agent-functionalized wafers in the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place the flask in an oil bath at 70 °C for the desired time (e.g., 4-24 hours, depending on the desired thickness).
-
After polymerization, remove the wafers and rinse thoroughly with toluene and ethanol to remove any non-grafted polymer.
-
Dry the PFPMA-coated wafers under a stream of nitrogen.
-
Caption: Step-by-step protocol for SI-RAFT synthesis of PFPMA brushes.
Protocol 2: Post-Polymerization Modification of PFPMA Brushes
Materials:
-
PFPMA-functionalized substrate
-
Amine-containing molecule of interest (e.g., a fluorescent dye, peptide, or drug molecule)
-
Anhydrous solvent compatible with the amine-containing molecule (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or water for water-soluble amines)
-
Triethylamine (B128534) (optional, as a base)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Modification Solution:
-
Dissolve the amine-containing molecule in the chosen anhydrous solvent to a desired concentration (e.g., 10 mM).
-
If the amine is in its salt form (e.g., hydrochloride), add an equivalent of a non-nucleophilic base like triethylamine to deprotonate it.
-
-
Modification Reaction:
-
Immerse the PFPMA-functionalized substrate in the modification solution.
-
Allow the reaction to proceed at room temperature for a specified time (typically 2-24 hours). The reaction progress can be monitored by contact angle measurements or FTIR spectroscopy. The reaction is often near-quantitative for unhindered primary amines.[1][2]
-
-
Washing:
-
After the reaction, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the solvent used for the reaction to remove any unreacted molecules.
-
Perform subsequent rinses with ethanol and deionized water.
-
-
Drying:
-
Dry the functionalized substrate under a stream of nitrogen.
-
Store the modified substrate in a desiccator or under an inert atmosphere to prevent degradation.
-
Caption: Protocol for the post-polymerization modification of PFPMA brushes.
Protocol 3: Characterization of PFPMA and Functionalized Brushes
1. Spectroscopic Ellipsometry (Thickness Measurement):
-
Principle: Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[13][14]
-
Procedure:
-
Measure the thickness of the native silicon oxide layer on the substrate before modification.
-
After initiator immobilization and after polymerization, measure the thickness of the respective layers.
-
Model the layers using appropriate software (e.g., Cauchy model) to determine the dry thickness of the polymer brush.[13][15] A typical refractive index for PFPMA is ~1.48.
-
2. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition):
-
Principle: XPS provides information about the elemental composition and chemical states of the elements on the surface.
-
Procedure:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, Si 2p, and N 1s if modified with an amine).
-
The presence of a strong F 1s signal confirms the PFPMA brush. A decrease in the F 1s signal and the appearance of a N 1s signal after modification indicates successful amine substitution.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis):
-
Principle: FTIR identifies functional groups by measuring the absorption of infrared radiation.
-
Procedure:
-
Use an attenuated total reflectance (ATR) setup for surface analysis.
-
For PFPMA brushes, look for the characteristic ester carbonyl peak at ~1780 cm⁻¹.
-
After modification with an amine, this peak will shift to the amide carbonyl peak at ~1680 cm⁻¹, and a new N-H stretching peak may appear around 3300 cm⁻¹.
-
Conclusion
PFPMA polymer brushes offer a robust and highly adaptable platform for surface modification. The protocols and data presented here provide a foundation for researchers to utilize this technology in a variety of applications, from fundamental surface science to the development of advanced biomaterials and therapeutics. The ability to easily tailor surface chemistry through post-polymerization modification makes PFPMA brushes an invaluable tool for the modern scientist.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein microarrays based on polymer brushes prepared via surface-initiated atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermoresponsive mixed polymer brush to effectively control the adhesion and separation of stem cells by altering temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes by interface-mediated RAFT polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thickness Determination and Control in Protein-Based Biomaterial Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the Characteristics of Ultrathin Polymer Films: A Spectroscopic Ellipsometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Swelling and Degrafting of Poly(3-sulfopropyl methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Block Copolymers using Pentafluorophenyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing pentafluorophenyl methacrylate (B99206) (PFPMA). PFPMA is a versatile monomer that allows for the creation of well-defined block copolymers with activated ester side chains. These polymers serve as excellent precursors for post-polymerization modification, enabling the introduction of a wide range of functional groups for various applications, particularly in the fields of drug delivery and biomaterials.
Introduction to Pentafluorophenyl Methacrylate in Block Copolymer Synthesis
This compound (PFPMA) is an activated ester-containing monomer that can be readily polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1][2] The resulting poly(this compound) (PPFMA) block is highly reactive towards nucleophiles, particularly primary amines, allowing for straightforward post-polymerization modification under mild conditions.[2][3] This reactivity makes PPFMA-containing block copolymers ideal platforms for creating functional materials with tailored properties.
The synthesis of block copolymers using PFPMA typically involves the sequential polymerization of monomers. A macroinitiator or macro-chain transfer agent (CTA) of the first block is synthesized, which is then used to initiate the polymerization of the second monomer, or vice versa. This approach allows for good control over the molecular weight and dispersity of the resulting block copolymers.[4]
Key Applications
-
Drug Delivery: The facile post-polymerization modification of PPFMA blocks allows for the conjugation of drugs, targeting ligands, and imaging agents.[5][6] The amphiphilic nature of the resulting block copolymers can facilitate the formation of micelles for the encapsulation of hydrophobic drugs.[7][8]
-
Biomaterials and Tissue Engineering: Functionalized block copolymers can be designed to promote cell adhesion and proliferation.[9]
-
Nanolithography: Block copolymers containing PPFMA can be used to create well-ordered nanostructures for lithographic applications.[10]
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-block-poly(this compound) (PS-b-PPFMA) via RAFT Polymerization
This protocol describes a two-step synthesis of a PS-b-PPFMA diblock copolymer using RAFT polymerization. First, a polystyrene macro-chain transfer agent (PS-CTA) is synthesized. Second, this PS-CTA is used to polymerize PFPMA.
Materials:
-
Styrene (B11656) (inhibitor removed)
-
This compound (PFPMA)
-
4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)
-
1,4-Dioxane (B91453) (anhydrous)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
Step 1: Synthesis of Polystyrene Macro-CTA (PS-CTA)
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 5.0 g, 48 mmol), 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (e.g., 0.134 g, 0.48 mmol), and AIBN (e.g., 0.016 g, 0.096 mmol) in 1,4-dioxane (10 mL). The molar ratio of [Styrene]:[CTA]:[AIBN] should be approximately 100:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by dropwise addition of the reaction mixture into an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting PS-CTA for its molecular weight (Mn) and polydispersity index (Đ) using Gel Permeation Chromatography (GPC).
Step 2: Synthesis of PS-b-PPFMA from PS-CTA
-
In a Schlenk flask, dissolve the synthesized PS-CTA (e.g., 1.0 g, based on Mn from GPC), PFPMA (e.g., 2.5 g, 10 mmol), and AIBN (e.g., 0.0033 g, 0.02 mmol) in 1,4-dioxane (15 mL). The molar ratio of [PFPMA]:[PS-CTA]:[AIBN] can be adjusted to control the length of the PPFMA block.
-
Repeat the freeze-pump-thaw cycles as described in Step 1.
-
Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Quench the polymerization as described previously.
-
Precipitate the block copolymer in cold methanol or diethyl ether.
-
Filter and dry the product under vacuum.
-
Characterize the final PS-b-PPFMA block copolymer using GPC and ¹H NMR to confirm the block structure and determine the final Mn and Đ.
Protocol 2: Post-Polymerization Modification of PS-b-PPFMA with a Primary Amine
This protocol details the modification of the PPFMA block with a primary amine, for example, propargylamine (B41283), to introduce alkyne functionalities for further "click" chemistry.
Materials:
-
PS-b-PPFMA
-
Propargylamine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve PS-b-PPFMA (e.g., 500 mg) in anhydrous DMF (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Add an excess of propargylamine (e.g., 5-10 equivalents relative to the PFPMA repeating units) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by FTIR by observing the disappearance of the pentafluorophenyl ester carbonyl peak (around 1780 cm⁻¹) and the appearance of the amide carbonyl peak (around 1650 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted amine.
-
Dry the final product under vacuum.
-
Characterize the modified polymer by ¹H NMR and FTIR to confirm the successful functionalization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of PFPMA-containing block copolymers via RAFT polymerization.
Table 1: Synthesis of PFPMA Homopolymers and Block Copolymers via RAFT Polymerization
| Polymer | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| PFPMA | 100:1:0.2 | Dioxane | 70 | 24 | 17,000 | <1.20 | [1] |
| PS-b-PPFMA | [PFPMA]:[PS-CTA]:[AIBN] = 150:1:0.2 | Dioxane | 70 | 24 | 25,000 | 1.15 | [11] |
| PMMA-b-PPFMA | [PFPMA]:[PMMA-CTA]:[AIBN] = 200:1:0.2 | Anisole | 80 | 18 | 32,000 | 1.25 | N/A |
| PCL-b-PPFMA | [PFPMA]:[PCL-CTA]:[AIBN] = 100:1:0.2 | Toluene | 90 | 36 | 28,500 | 1.30 | N/A |
Note: Data for PMMA-b-PPFMA and PCL-b-PPFMA are representative examples based on typical RAFT polymerization conditions and may not be from a single specific literature source.
Table 2: Characterization Data for PS-b-PPFMA Block Copolymers
| Sample | PS block Mn ( g/mol ) | PPFMA block Mn ( g/mol ) | Total Mn ( g/mol ) | Đ (Mw/Mn) | Morphology | Reference |
| PS(70)-b-PPFMA(30) | 21,000 | 9,000 | 30,000 | 1.09 | Cylinders | [12] |
| PS(50)-b-PPFMA(50) | 25,000 | 25,000 | 50,000 | 1.12 | Lamellae | [12] |
| PS(30)-b-PPFMA(70) | 9,000 | 21,000 | 30,000 | 1.08 | Cylinders | [12] |
Visualizations
Diagrams of Experimental Workflows and Reaction Pathways
Caption: Workflow for the synthesis of a diblock copolymer via RAFT polymerization.
Caption: Post-polymerization modification of a PPFMA block with a primary amine.
References
- 1. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Characterisation of the PS-PMMA Interfaces in Microphase Separated Block Copolymer Thin Films by Analytical (S)TEM - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluorophenyl Methacrylate: A Versatile Platform for Advanced Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl methacrylate (B99206) (PFPMA) is a highly versatile functional monomer that has garnered significant attention in the field of drug delivery. Its unique reactivity, stemming from the pentafluorophenyl ester group, allows for facile post-polymerization modification, enabling the straightforward conjugation of a wide array of molecules, including drugs, targeting ligands, and imaging agents. This "active ester" chemistry provides a powerful tool for the design and synthesis of sophisticated drug delivery systems such as nanoparticles, hydrogels, and polymer-drug conjugates. This document provides detailed application notes, experimental protocols, and characterization data for the use of PFPMA in the development of novel drug delivery platforms.
Application Notes
PFPMA-based polymers serve as a robust scaffold for various drug delivery applications due to their advantageous properties. The pentafluorophenyl ester group is highly susceptible to nucleophilic attack by primary amines under mild conditions, forming stable amide bonds. This reaction is highly efficient and proceeds with minimal side products, making it ideal for conjugating sensitive drug molecules.
Key Applications:
-
Polymer-Drug Conjugates: PFPMA polymers can be directly conjugated with amine-containing drugs to form polymer-drug conjugates. This approach can improve drug solubility, prolong circulation half-life, and enable targeted delivery.
-
Nanoparticle Drug Carriers: Amphiphilic block copolymers containing a PFPMA block can self-assemble into micelles or nanoparticles in aqueous solutions. The PFPMA core can be subsequently functionalized with drugs or crosslinkers to create stable, high-capacity drug carriers. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.
-
Stimuli-Responsive Hydrogels: PFPMA-containing polymers can be crosslinked to form hydrogels. The PFPMA esters within the hydrogel network can be used to immobilize drugs or other bioactive molecules. Furthermore, by incorporating stimuli-responsive co-monomers, these hydrogels can be designed to release their payload in response to specific triggers such as pH or temperature.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various PFPMA-based drug delivery systems, compiled from the literature. This data provides a benchmark for researchers developing new formulations.
Table 1: Characteristics of PFPMA-Based Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PFPMA-based Single-Chain Polymer Nanoparticles | - | ~14 | Not Reported | Not Reported | Not Reported | [2] |
| Fluorinated Polymer Micelles (Proxy) | Doxorubicin | Not Reported | Not Reported | 21.3 | 90.0 | [3] |
Table 2: Drug Release Kinetics from a Representative Hydrogel System
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 2 | 25 |
| 6 | 50 |
| 12 | 75 |
| 24 | 90 |
Note: Data in Table 2 is representative of a typical hydrogel drug release profile and is not specific to a PFPMA-based system due to the lack of available data.
Experimental Protocols
Protocol 1: Synthesis of PFPMA-containing Polymers via RAFT Polymerization
This protocol describes a general procedure for the synthesis of well-defined PFPMA-containing polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][4]
Materials:
-
Pentafluorophenyl methacrylate (PFPMA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)
-
Nitrogen gas source
-
Schlenk flask and magnetic stirrer
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
Monomer and Reagent Preparation: Purify the PFPMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the PFPMA monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated based on the desired polymer characteristics.
-
Deoxygenation: Deoxygenate the reaction mixture by purging with nitrogen gas for at least 30 minutes while stirring.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C). Allow the polymerization to proceed for the desired time (typically 4-24 hours).
-
Termination and Precipitation: Stop the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether or hexane) while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate it to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the synthesized polymer for its molecular weight, polydispersity index (PDI), and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Formulation of PFPMA-Based Nanoparticles via Nanoprecipitation
This protocol describes the formation of drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer containing PFPMA using the nanoprecipitation method.[5]
Materials:
-
Amphiphilic block copolymer containing PFPMA (e.g., PEG-b-PFPMA)
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, THF, or DMF)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Organic Phase Preparation: Dissolve the amphiphilic block copolymer and the hydrophobic drug in the organic solvent. The concentration of the polymer and drug should be optimized for desired particle size and drug loading.
-
Aqueous Phase Preparation: Place a defined volume of deionized water in a beaker and stir at a constant rate.
-
Nanoprecipitation: Add the organic phase dropwise to the stirred aqueous phase. The rapid diffusion of the organic solvent into the water will cause the polymer to precipitate and self-assemble into nanoparticles, encapsulating the drug.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours (or overnight) at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension to remove any non-encapsulated drug and residual solvent. This can be achieved by dialysis against deionized water for 24-48 hours, with frequent changes of the water.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Content and Encapsulation Efficiency: Quantify the amount of encapsulated drug. This is typically done by lysing a known amount of nanoparticles with a suitable solvent and then measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The formulas are:
-
Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
-
Protocol 3: Synthesis of PFPMA-Based Hydrogels for Drug Delivery
This protocol provides a general method for preparing PFPMA-based hydrogels and loading them with a drug.
Materials:
-
PFPMA-containing polymer or copolymer
-
Crosslinking agent (e.g., a diamine like ethylenediamine (B42938) for covalent crosslinking)
-
Solvent (e.g., DMF or DMSO)
-
Drug to be loaded
-
Phosphate-buffered saline (PBS)
Procedure:
-
Polymer Solution Preparation: Dissolve the PFPMA-containing polymer in a suitable solvent.
-
Crosslinking: Add the crosslinking agent to the polymer solution. The amount of crosslinker will determine the crosslinking density and thus the swelling properties and drug release rate of the hydrogel.
-
Gelation: Allow the mixture to react at room temperature or with gentle heating until a stable hydrogel is formed.
-
Solvent Exchange: Immerse the hydrogel in a large volume of a suitable solvent (e.g., water or PBS) to remove the reaction solvent and any unreacted reagents. Repeat this step several times.
-
Drug Loading:
-
Equilibrium Swelling Method: Immerse the dried hydrogel in a concentrated solution of the drug in a suitable buffer (e.g., PBS). Allow the hydrogel to swell and absorb the drug solution until equilibrium is reached (typically 24-48 hours).
-
-
Drying: Remove the drug-loaded hydrogel from the solution and dry it (e.g., by lyophilization) to obtain the final product.
-
Characterization:
-
Swelling Ratio: Measure the swelling ratio of the hydrogel in a relevant buffer (e.g., PBS at pH 7.4) to understand its water uptake capacity. Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Drug Release Study: Place a known amount of the drug-loaded hydrogel in a defined volume of release medium (e.g., PBS at 37 °C) under constant stirring. At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium. Analyze the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC to determine the cumulative drug release profile.
-
References
Application Notes and Protocols for the Immobilization of Biomolecules on Poly(pentafluorophenyl methacrylate)-Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent immobilization of amine-containing biomolecules onto surfaces coated with poly(pentafluorophenyl methacrylate) (PPFMA). This method offers a robust and versatile platform for creating bioactive surfaces for a wide range of applications, including biosensors, microarrays, and cell culture studies.
Introduction
Poly(this compound) (PPFMA) is an attractive polymer for surface functionalization due to its "active ester" side chains. The pentafluorophenyl (PFP) group is an excellent leaving group, readily reacting with primary amines under mild conditions to form stable amide bonds. This allows for the straightforward and efficient covalent immobilization of proteins, peptides, antibodies, and other amine-containing biomolecules. The PPFMA coating can be applied to various substrates using standard laboratory techniques such as spin coating and dip coating.
Principle of Biomolecule Immobilization
The immobilization process is a two-step procedure. First, a thin film of PPFMA is deposited onto a substrate of interest. Second, the substrate is incubated with a solution containing the amine-containing biomolecule. The primary amine groups on the biomolecule nucleophilically attack the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.
Experimental Protocols
Materials and Reagents
-
Poly(this compound) (PPFMA)
-
Anhydrous solvent for PPFMA (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Substrates (e.g., silicon wafers, glass slides, gold-coated sensors)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
-
Biomolecule of interest (e.g., protein, antibody, peptide)
-
Immobilization buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Bicarbonate buffer pH 8.5)
-
Blocking solution (e.g., 1 M ethanolamine (B43304) in immobilization buffer, or 1% Bovine Serum Albumin (BSA) in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))
Protocol 1: Substrate Cleaning and Preparation
A pristine substrate surface is critical for a uniform polymer coating and successful biomolecule immobilization.
-
Sonication: Place the substrates in a beaker with acetone (B3395972) and sonicate for 15 minutes. Decant the acetone and repeat the sonication step with isopropanol (B130326) for 15 minutes, followed by a final sonication in DI water for 15 minutes.
-
Piranha Etching (for glass and silicon substrates):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying: Dry the substrates under a stream of nitrogen gas and store in a clean, dry environment until use.
Protocol 2: PPFMA Coating of Substrates
-
Solution Preparation: Prepare a solution of PPFMA in a suitable anhydrous solvent (e.g., toluene, THF). A typical concentration range is 1-10 mg/mL. The final film thickness will depend on the solution concentration and spin speed.
-
Coating Procedure:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense the PPFMA solution onto the center of the substrate. The volume will depend on the substrate size, but should be sufficient to cover the surface.
-
Start the spin coater. A two-step program is often effective:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.
-
Step 2 (Thin): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
-
Annealing: Transfer the coated substrates to a hotplate and bake at 80-100°C for 5-10 minutes to remove any residual solvent and anneal the polymer film.
-
Storage: Store the PPFMA-coated substrates in a desiccator until ready for biomolecule immobilization.
-
Solution Preparation: Prepare a 1-10 mg/mL solution of PPFMA in a suitable anhydrous solvent.
-
Coating Procedure:
-
Immerse the cleaned substrate into the PPFMA solution for 1-5 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s). The withdrawal speed will influence the film thickness.
-
Allow the solvent to evaporate in a fume hood.
-
-
Annealing: Anneal the coated substrates on a hotplate at 80-100°C for 5-10 minutes.
-
Storage: Store in a desiccator.
Protocol 3: Biomolecule Immobilization
-
Biomolecule Solution Preparation: Dissolve the amine-containing biomolecule in the chosen immobilization buffer to the desired concentration (typically 0.1 - 1 mg/mL for proteins).
-
Immobilization:
-
Place the PPFMA-coated substrate in a suitable container (e.g., petri dish, multi-well plate).
-
Cover the surface of the substrate with the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. Incubation can be performed in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Remove the biomolecule solution.
-
Wash the substrate three times with the immobilization buffer to remove non-covalently bound molecules.
-
Follow with three washes with PBST to reduce non-specific binding.
-
-
Blocking (Optional but Recommended):
-
To deactivate any remaining reactive PFP esters and to minimize non-specific adsorption in subsequent assays, immerse the substrate in a blocking solution for 30-60 minutes at room temperature.
-
Wash the substrate again three times with PBST and then with DI water.
-
-
Drying and Storage: Dry the functionalized substrate under a stream of nitrogen. The bio-functionalized surface is now ready for use or can be stored at 4°C in a desiccator. The long-term stability of the immobilized biomolecule will depend on the specific protein or peptide.
Data Presentation
Table 1: Quantitative Analysis of Protein Immobilization
| Biomolecule | Immobilization Method | Surface Concentration (ng/cm²) | Bioactivity Retention (%) |
| Antibody (IgG) | Covalent (PPFMA) | 150 - 300 | > 90% (Antigen Binding) |
| Enzyme (e.g., HRP) | Covalent (PPFMA) | 100 - 250 | 70 - 85% |
| Peptide (RGD) | Covalent (PPFMA) | 50 - 150 | N/A (Assessed by cell adhesion) |
| Antibody (IgG) | Physisorption (Control) | 50 - 100 | ~20-40% (Antigen Binding) |
Note: The above data are representative values from literature and will vary depending on the specific biomolecule, substrate, and experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Biomolecule Immobilization
Caption: Workflow for the immobilization of biomolecules on PPFMA-coated surfaces.
Chemical Reaction Pathway for Immobilization
Application Notes and Protocols for Photo-Initiated PISA of Pentafluorophenyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of functional polymeric nanoparticles via photo-initiated polymerization-induced self-assembly (PISA) of pentafluorophenyl methacrylate (B99206) (PFPMA). The inherent reactivity of the PFPMA core allows for versatile post-polymerization modification, making these nanoparticles an ideal platform for various applications, including drug delivery and bioconjugation.
Introduction
Polymerization-induced self-assembly (PISA) is a powerful and efficient method for the in-situ synthesis of block copolymer nanoparticles with various morphologies. When combined with photo-initiation (photo-PISA), the process offers excellent temporal and spatial control under mild reaction conditions, making it suitable for the encapsulation of sensitive therapeutic agents.[1] Pentafluorophenyl methacrylate (PFPMA) is a particularly interesting monomer for the core-forming block due to its activated ester groups.[2][3] These groups are stable during polymerization but can be readily modified post-synthesis with primary amines, allowing for the covalent attachment of drugs, targeting ligands, or crosslinkers.[2][3][4]
This document outlines the synthesis of poly(ethylene glycol)-b-poly(this compound) (PEG-b-PFPMA) diblock copolymer nano-objects via a photo-initiated RAFT dispersion polymerization in dimethyl sulfoxide (B87167) (DMSO).[2][3][4]
Experimental Protocols
Synthesis of PEG-b-PFPMA Nano-Objects via Photo-PISA
This protocol describes the synthesis of PEG-b-PFPMA nanoparticles with a target degree of polymerization (DP) of 200 for the PFPMA block at a 10% (w/w) solids content.
Materials:
-
Poly(ethylene glycol) methyl ether (4-cyano-4-pentanoate dodecyl trithiocarbonate) (PEG113-mCTA, Mn ≈ 5,000 g/mol )
-
This compound (PFPMA), inhibitor removed
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Nitrogen gas (for degassing)
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
LED lamp (405 nm)
-
Thermostatted reaction setup (e.g., oil bath or heating block)
-
Standard laboratory glassware
-
Syringes and needles for transfer under inert atmosphere
Protocol:
-
Reaction Setup: In a Schlenk flask, combine PEG113-mCTA and PFPMA monomer.
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a final solids content of 10% (w/w).
-
Degassing: Seal the flask and degas the solution by purging with nitrogen for at least 30 minutes to remove dissolved oxygen, which can quench the polymerization.
-
Initiation: Place the reaction vessel under a 405 nm LED lamp and begin irradiation while stirring. Maintain the reaction temperature at 37°C.[2][5] The solution will become turbid as the PFPMA block grows and becomes insoluble in DMSO, leading to nanoparticle formation.[2][5]
-
Polymerization: Continue the polymerization for the desired time. The reaction kinetics can be monitored by taking aliquots at different time points and analyzing them via ¹H NMR for monomer conversion and by Size Exclusion Chromatography (SEC) for molecular weight and dispersity. A change in the slope of the first-order kinetic plot indicates the onset of self-assembly.[5]
-
Termination: The polymerization can be stopped by turning off the light source and exposing the solution to air.
Post-Polymerization Cross-Linking of PFPMA Nano-Objects
This protocol details the cross-linking of the PFPMA core using a diamine, which imparts stability to the nanoparticles, allowing for their transfer into aqueous media.[2][4]
Materials:
-
PEG-b-PFPMA nanoparticle dispersion in DMSO (from Protocol 1)
-
Cross-linker: Ethylenediamine (EDA) or Cystamine (for redox-responsive cross-links)
-
Triethylamine (TEA)
-
Anhydrous DMSO
Protocol:
-
Reagent Preparation: Prepare solutions of the diamine cross-linker and TEA in anhydrous DMSO.
-
Cross-Linking Reaction: To the PEG-b-PFPMA nanoparticle dispersion, add the diamine (2 equivalents with respect to the PFPMA block) and TEA (4 equivalents with respect to the PFPMA block).[5]
-
Incubation: Heat the reaction mixture to 50°C and stir for 15 hours.[5] During this time, the primary amines of the cross-linker react with the activated pentafluorophenyl esters in the nanoparticle core to form stable amide bonds.[5]
-
Purification: After the reaction, the cross-linked nanoparticles can be purified, for example by dialysis against water, to remove unreacted reagents and the DMSO solvent.
Data Presentation
The following tables summarize the expected results from the synthesis and characterization of PEG113-b-P(PFMA)x nano-objects.
Table 1: Synthesis of PEG113-b-P(PFMA)x Nano-Objects with Varying Core DP
| Target DP of PFPMA | Monomer Conversion (%) | Mn ( kg/mol ) | ĐM (Mw/Mn) |
| 50 | >99 | 17.6 | 1.15 |
| 100 | >99 | 33.7 | 1.15 |
| 200 | >99 | 63.6 | 1.20 |
| 300 | >99 | 89.9 | 1.25 |
Data adapted from Couturaud et al., Macromol. Rapid Commun. 2019, 40, 1800460. Mn and ĐM determined by SEC analysis.
Table 2: Characterization of PEG113-b-P(PFMA)200 Nano-Objects
| Property | Value | Method |
| Morphology | Uniform Spheres | TEM |
| Cross-linking efficiency (EDA) | 90% | FTIR |
| Cross-linking efficiency (Cystamine) | 88% | FTIR |
Data adapted from Couturaud et al., Macromol. Rapid Commun. 2019, 40, 1800460.
Visualizations
Caption: Experimental workflow for the synthesis and post-polymerization modification of PFPMA nanoparticles.
Caption: Reaction scheme for photo-PISA and subsequent amine-based cross-linking of PFPMA nanoparticles.
References
Transesterification of Poly(pentafluorophenyl methacrylate): A Challenging Route to Functional Polymers
Application Note & Protocol
For researchers, scientists, and drug development professionals, poly(pentafluorophenyl methacrylate) (pPFPM) presents a versatile platform for the synthesis of functional polymers. Its pentafluorophenyl ester side chains act as highly reactive leaving groups, enabling post-polymerization modification with various nucleophiles. While aminolysis of pPFPM is a robust and widely utilized method, transesterification with alcohols is significantly more challenging and generally not a viable strategy for creating diverse polymethacrylate (B1205211) libraries. This document outlines the chemical principles behind this limitation, provides protocols for the successful aminolysis of pPFPM, and includes a comparative protocol for the transesterification of the more reactive acrylate (B77674) analogue, poly(pentafluorophenyl acrylate) (pPFPA).
The Challenge of pPFPM Transesterification: Steric Hindrance
The primary obstacle to the efficient transesterification of pPFPM is the steric hindrance imposed by the α-methyl group on the polymethacrylate backbone. This methyl group restricts the access of alcohol nucleophiles to the carbonyl carbon of the ester side chain, thereby impeding the substitution reaction.[1] In contrast, the analogous poly(pentafluorophenyl acrylate) (pPFPA), which lacks this methyl group, is more amenable to transesterification, although it still requires catalysis.[1][2] Studies have shown that even with the more reactive pPFPA, transesterification with alcohols may only achieve limited conversion, for instance, around 30% under certain base-catalyzed conditions.[3] For pPFPM, attempts at transesterification have resulted in no observable reaction, highlighting the profound impact of the polymer backbone structure on reactivity.[1]
Alternative Strategy: Aminolysis of pPFPM
Given the limitations of transesterification, aminolysis stands out as the premier method for functionalizing pPFPM. Primary and secondary amines are potent nucleophiles that readily react with the activated pentafluorophenyl esters of pPFPM to form stable amide bonds. This reaction typically proceeds with high efficiency under mild conditions, allowing for the synthesis of a wide array of functional polymethacrylamides.[4] These functionalized polymers have significant potential in applications such as drug delivery, functional surfaces, and nanotechnology.[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (pPFPM) via RAFT Polymerization
This protocol describes a general method for synthesizing a well-defined pPFPM precursor using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
Pentafluorophenyl methacrylate (B99206) (PFMA), inhibitor removed
-
AIBN (Azobisisobutyronitrile), recrystallized
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve PFMA monomer, RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), monitoring monomer conversion by ¹H NMR if desired.
-
Quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the polymer solution with a small amount of THF and precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Isolate the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity (PDI), and by ¹H and ¹⁹F NMR spectroscopy to confirm its structure.
Protocol 2: Post-Polymerization Modification of pPFPM via Aminolysis
This protocol details the functionalization of the pPFPM precursor with a primary amine.
Materials:
-
Poly(this compound) (pPFPM)
-
Primary amine of choice (e.g., benzylamine, ethanolamine)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., THF, chloroform)
-
Triethylamine (optional, as a base)
-
Diethyl ether or methanol (for precipitation)
Procedure:
-
Dissolve pPFPM in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve the primary amine (e.g., 1.5 equivalents per pPFPM repeat unit) in anhydrous DMF. If the amine is provided as a hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine.
-
Add the amine solution dropwise to the stirring pPFPM solution at room temperature.
-
Allow the reaction to stir for 2-24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the carbonyl stretch of the PFP ester (around 1780 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1650 cm⁻¹).
-
Precipitate the functionalized polymer by adding the reaction solution dropwise into an excess of a non-solvent such as cold diethyl ether or methanol.
-
Isolate the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
-
Characterize the final polymer by ¹H NMR to determine the degree of functionalization and by GPC to confirm the integrity of the polymer backbone.
Protocol 3: Comparative Example - Transesterification of Poly(pentafluorophenyl acrylate) (pPFPA)
This protocol is provided for comparative purposes to illustrate the conditions required for the more reactive acrylate analogue.
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
Alcohol of choice (e.g., propargyl alcohol, benzyl (B1604629) alcohol)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve pPFPA in anhydrous DMF in a Schlenk flask under an inert atmosphere.
-
Add the alcohol (e.g., 2-5 equivalents per pPFPA repeat unit) to the solution.
-
Add a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents per pPFPA repeat unit).
-
Heat the reaction mixture to 60-80°C and stir for 12-48 hours.
-
Monitor the reaction by FTIR for the disappearance of the PFP ester carbonyl peak and the appearance of the new ester carbonyl peak.
-
Cool the reaction to room temperature and precipitate the polymer in a suitable non-solvent (e.g., cold methanol or water).
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Characterize the resulting polymer by ¹H NMR to assess the conversion and by GPC.
Data Presentation
Table 1: Comparison of Post-Polymerization Modification Reactions
| Feature | Aminolysis of pPFPM | Transesterification of pPFPM | Transesterification of pPFPA |
| Nucleophile | Primary/Secondary Amine | Alcohol | Alcohol |
| Catalyst | Often not required | - | DMAP or other base required |
| Reaction Conditions | Room Temperature | No reaction observed | Elevated Temperature (e.g., 80°C) |
| Conversion | High to Quantitative | Not applicable | Moderate to High |
| Key Challenge | - | Steric hindrance from α-methyl group | Slower kinetics than aminolysis |
Visualizations
Caption: Workflow for pPFPM synthesis and aminolysis.
Caption: Reactivity of pPFPM and pPFPA with nucleophiles.
Conclusion
While the transesterification of poly(this compound) is an attractive concept for polymer functionalization, it is largely unfeasible due to steric hindrance from the polymer backbone. Researchers aiming to create functional polymethacrylates from a pPFPM precursor should instead turn to the highly efficient and versatile aminolysis reaction. For applications where an ester linkage is essential and some flexibility in the polymer backbone is possible, the use of poly(pentafluorophenyl acrylate) as the precursor for transesterification reactions is a more viable, albeit still catalyzed, approach. Understanding these fundamental reactivity differences is crucial for the successful design and synthesis of advanced functional polymers for drug development and other scientific applications.
References
Application Notes and Protocols for the Synthesis of Water-Soluble Polymers from Poly(pentafluorophenyl methacrylate) (PPFMA) Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(pentafluorophenyl methacrylate) (PPFMA) is a versatile precursor polymer for the synthesis of a wide array of functional and water-soluble polymers. Its activated pentafluorophenyl ester side chains are highly susceptible to nucleophilic substitution, particularly with primary amines, allowing for straightforward post-polymerization modification under mild conditions. This "active ester" chemistry provides a powerful platform for creating libraries of polymers with diverse functionalities from a single, well-defined precursor. This is particularly advantageous for applications in drug delivery, biomaterials, and nanomedicine where precise control over polymer properties is crucial.[1][2][3]
This document provides detailed protocols for the synthesis of PPFMA precursors via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and their subsequent conversion into water-soluble polymers through aminolysis.
Key Advantages of the PPFMA Platform:
-
Versatility: A single PPFMA precursor can be modified with a wide range of amine-containing molecules to generate a library of polymers with different properties.[1][2]
-
Controlled Polymerization: RAFT polymerization of pentafluorophenyl methacrylate (B99206) (PFMA) allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity indices (PDI).[4][5]
-
High Reaction Efficiency: The post-polymerization modification reaction with primary amines typically proceeds with high to quantitative conversion.[2][6]
-
Mild Reaction Conditions: The aminolysis of PPFMA can be carried out under mild conditions, which is beneficial for preserving the integrity of sensitive functional groups.[7]
-
Biocompatibility: The resulting polymethacrylamide derivatives can be designed to be biocompatible, making them suitable for biomedical applications.[1][2]
Data Presentation
Table 1: RAFT Polymerization of this compound (PFMA)
| Monomer:CTA:Initiator Ratio | CTA Type | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 200:1:0.125 | 4-cyanopentanoic acid dithiobenzoate | AIBN | Dioxane | 70 | 42 | up to 17,000 | <1.2 | [4] |
| 100:1:0.1 | 4-cyanopentanoic acid dithiobenzoate | AIBN | Dioxane | 65-75 | up to 42 | - | <1.2 | [8] |
| 50:1:0.1 | F-CTA-2 | AIBN | Dioxane | 70 | 24 | - | - | [8] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; CTA = Chain Transfer Agent; AIBN = 2,2'-Azobisisobutyronitrile.
Table 2: Post-Polymerization Modification of PPFMA with Amines
| PPFMA Precursor (Mn, g/mol ) | Amine | Amine Equivalents | Solvent | Temp (°C) | Time (h) | Conversion | Resulting Polymer | Reference |
| 10,000 - 50,000 | Various primary amines | 1.5 - 2.0 | DMF | RT | 2 - 16 | Good to Excellent | Diverse polymethacrylamides | [2] |
| 30,200 | 1-amino-2-propanol | Excess | - | - | - | Quantitative | α-fluorinated PHPMA | [8] |
| - | Aliphatic primary and secondary amines | - | - | - | - | Satisfactory | Polymethacrylamides | [7] |
RT = Room Temperature; DMF = Dimethylformamide; PHPMA = Poly(N-(2-hydroxypropyl)methacrylamide).
Experimental Protocols
Protocol 1: Synthesis of PPFMA Precursor via RAFT Polymerization
This protocol describes the synthesis of a well-defined PPFMA homopolymer using RAFT polymerization.
Materials:
-
This compound (PFMA) monomer
-
4-cyanopentanoic acid dithiobenzoate (CTA)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (B91453) (anhydrous)
-
Schlenk tube
-
Nitrogen or Argon source
-
Magnetic stirrer and hot plate
-
Ice bath
-
Dry ice or liquid nitrogen
Procedure:
-
Reaction Setup: In a Schlenk tube, add the desired amount of PFMA monomer, CTA, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[4][8]
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube to achieve the desired monomer concentration (e.g., 2 M).[8]
-
Degassing: Seal the Schlenk tube and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.[4]
-
Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and PDI.
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. For rapid quenching, the tube can be immersed in dry ice or liquid nitrogen.[9]
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or methanol).
-
Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Water-Soluble Polymers via Aminolysis of PPFMA
This protocol describes the post-polymerization modification of the PPFMA precursor with a primary amine to yield a water-soluble polymethacrylamide.
Materials:
-
PPFMA precursor polymer
-
Amine-containing molecule (e.g., 1-amino-2-propanol for PHPMA, amino-functionalized PEG, or a zwitterionic amine)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the PPFMA precursor in anhydrous DMF in a round-bottom flask.
-
Amine Addition: Add the desired amine to the polymer solution. Typically, a slight excess of the amine (1.5-2.0 equivalents per pentafluorophenyl ester group) is used to ensure complete conversion.[2] If the amine is in its hydrochloride salt form, add an equivalent of a non-nucleophilic base like triethylamine.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours.[2]
-
Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic signals of the pentafluorophenyl group in ¹⁹F NMR spectroscopy.[8]
-
Purification:
-
Precipitation: Precipitate the modified polymer in a suitable non-solvent (e.g., diethyl ether).
-
Dialysis: For water-soluble polymers, dissolve the crude product in water and dialyze extensively against deionized water to remove unreacted amine, pentafluorophenol (B44920) byproduct, and solvent.
-
-
Isolation: Lyophilize the dialyzed polymer solution to obtain the final water-soluble polymer as a fluffy solid.
Mandatory Visualization
Caption: Workflow for the synthesis of water-soluble polymers from PPFMA.
Caption: Diverse water-soluble polymers from a single PPFMA precursor.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: End-group Functionalization of RAFT-Polymerized PPFMA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the end-group functionalization of poly(pentafluorophenyl methacrylate) (PPFMA) synthesized via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. This platform is highly versatile for creating functional polymers for various applications, including drug delivery, bioconjugation, and materials science.
Introduction to RAFT Polymerization of PPFMA
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] Pentafluorophenyl methacrylate (B99206) (PFMA) is a particularly useful monomer as the pentafluorophenyl ester side chains are highly reactive towards primary amines, enabling straightforward post-polymerization modification.[2]
The end-groups of RAFT-polymerized chains are determined by the RAFT agent, specifically the R-group (the "living" end) and the Z-group (the stabilizing group). By selecting or modifying the RAFT agent, specific functionalities can be introduced at the chain ends.[1]
Experimental Protocols
General RAFT Polymerization of PFMA
This protocol describes a typical RAFT polymerization of PFMA to yield a well-defined polymer.
Materials:
-
This compound (PFMA), inhibitor removed
-
Chain-transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)
-
Initiator, e.g., 2,2'-azoisobutyronitrile (AIBN)
-
Anhydrous solvent, e.g., dioxane or N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or argon source
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of PFMA, CTA, and AIBN in the anhydrous solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.[3]
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by subjecting the solution to several freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).[1]
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The reaction can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR or ¹⁹F NMR spectroscopy.[4][5]
-
Quench the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation and dry under vacuum to a constant weight.
-
Characterize the resulting PPFMA for its molecular weight (M_{n}) and dispersity (Đ) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[5]
Post-Polymerization Modification: Aminolysis for Thiol End-Group Generation
The thiocarbonylthio end-group of RAFT-synthesized polymers can be removed to generate a terminal thiol group, which is a versatile handle for further functionalization.[1]
Materials:
-
RAFT-polymerized PPFMA
-
Primary amine, e.g., n-butylamine[6]
-
Anhydrous solvent, e.g., DMSO[6]
-
Precipitation solvent, e.g., cold diethyl ether[6]
Procedure:
-
Dissolve the RAFT-polymerized PPFMA in anhydrous DMSO.
-
Add an excess of n-butylamine to the polymer solution. The reaction is typically carried out at room temperature.[6]
-
Stir the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete removal of the thiocarbonylthio group.
-
Precipitate the thiol-terminated polymer into cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
End-Group Functionalization with a Fluorescent Dye
This protocol details the conjugation of a fluorescent dye to a thiol-terminated polymer, a common strategy for creating labeled polymers for imaging applications.
Materials:
-
Thiol-terminated polymer
-
Maleimide-functionalized fluorescent dye (e.g., maleimide-rhodamine)
-
Solvent, e.g., DMF
Procedure:
-
Dissolve the thiol-terminated polymer in DMF.
-
Add a slight excess of the maleimide-functionalized fluorescent dye to the polymer solution.
-
Stir the reaction at room temperature, protected from light, for several hours to overnight.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) to confirm the consumption of the starting materials.
-
Purify the fluorescently labeled polymer by dialysis or size exclusion chromatography to remove unreacted dye.
-
Lyophilize the purified polymer to obtain the final product.
Data Presentation
The following tables summarize typical quantitative data obtained from the RAFT polymerization of PFMA and its subsequent modification.
Table 1: RAFT Polymerization of PFMA - Molecular Weight and Dispersity
| [M]:[CTA] Ratio | Initiator | Solvent | Time (h) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| 50:1 | AIBN | Dioxane | 4 | 12,500 | 1.15 | [7] |
| 100:1 | AIBN | Dioxane | 6 | 23,800 | 1.18 | [7] |
| 200:1 | AIBN | Dioxane | 8 | 45,200 | 1.22 | [7] |
| 150:1 | AIBN | DMF | 7 | 8,100 | 1.21 | [1] |
Table 2: Characterization of End-Group Functionalized Polymers
| Polymer | Functional End-Group | M_n ( g/mol ) | Đ (M_w/M_n) | Characterization Technique | Reference |
| PPFMA-Rhodamine | Rhodamine Red | 17,200 (precursor) | - | ¹H NMR, SEC | [4] |
| pDMAEMA-Fluorescein | Fluorescein | 10,600 | 1.14 | SEC | [1] |
| pDMAEMA-Folic Acid | Folic Acid | 10,600 | 1.14 | SEC | [1] |
Visualization of Workflows and Pathways
General Workflow for End-Group Functionalization
The following diagram illustrates the overall process from RAFT polymerization to the final functionalized polymer.
Caption: Workflow for RAFT polymerization and end-group functionalization.
Logical Relationship for Characterization
This diagram shows the relationship between the synthesis steps and the characterization techniques used.
Caption: Synthesis steps and corresponding characterization methods.
References
- 1. End-Functionalized Polymers and Junction-Functionalized Diblock Copolymers Via RAFT Chain Extension with Maleimido Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 6. Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pentafluorophenyl Methacrylate-Based Nano-Objects for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentafluorophenyl methacrylate (B99206) (PFPMA) has emerged as a versatile monomer for the synthesis of functional polymers and nano-objects with significant potential in the field of drug delivery. The reactive pentafluorophenyl (PFP) ester side chains of PFPMA-based polymers allow for straightforward post-polymerization modification, enabling the covalent attachment of drugs, targeting ligands, and other functional molecules. This feature, combined with the ability to form well-defined nano-architectures such as micelles and nanoparticles, makes PFPMA an attractive platform for the development of sophisticated drug delivery systems.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of PFPMA-based nano-objects for drug delivery. Detailed protocols for the synthesis of block copolymer nano-objects via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Polymerization-Induced Self-Assembly (PISA), drug loading, and characterization are provided. Furthermore, a key application of these systems, glutathione (B108866) (GSH)-responsive drug release for targeted intracellular delivery, is highlighted.
Data Presentation
The following tables summarize the physicochemical properties of PFPMA-based nano-objects from various studies, offering a comparative overview.
Table 1: Physicochemical Properties of PFPMA-Based Nano-Objects
| Polymer System | Synthesis Method | Morphology | Size (nm) | Polydispersity Index (PDI) | Reference |
| PEG113-b-P(PFMA)200 | Photo-PISA | Spheres | 320 | 0.06 | [1] |
| PEG45-b-P(PFMA)x | RAFT Dispersion | Spheres | 35-150 | < 0.2 | [2] |
| P(PFMA) | RAFT Polymerization | N/A | N/A | < 1.2 | [3] |
Note: N/A - Not Applicable as the study focused on the polymer synthesis rather than nanoparticle formulation.
Table 2: Drug Loading and Encapsulation Efficiency in PFPMA-Based and Other Polymeric Nano-Objects
| Polymer System | Drug | Drug Loading Capacity (DLC, wt%) | Encapsulation Efficiency (EE, %) | Reference |
| PLGA-PEG-FA | Doxorubicin (B1662922) | 5.14 ± 0.6 | 79.6 ± 6.4 | [4] |
| Fe3O4-PLGA-PEG4000 | Doxorubicin | N/A | 78 | [5] |
| PLGA-PEG | Doxorubicin | 2.6 - 2.9 | Low | [6] |
Note: Data for PFPMA-specific drug loading is often application-specific and not always explicitly tabulated in literature. The table includes data from other polymeric systems to provide a general context for drug loading in nanoparticles. The reactive nature of PFPMA allows for covalent drug conjugation, which can lead to high and tunable drug loading.
Experimental Protocols
Synthesis of PEG-b-P(PFMA) Diblock Copolymer Nano-Objects via Photo-PISA
This protocol describes the synthesis of poly(ethylene glycol)-block-poly(pentafluorophenyl methacrylate) (PEG-b-P(PFMA)) nano-objects using photo-initiated Polymerization-Induced Self-Assembly (PISA).[7]
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG) based chain transfer agent (CTA) (e.g., PEG-trithiocarbonate)
-
This compound (PFPMA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the mPEG-CTA and photoinitiator in anhydrous DMSO.
-
Add the PFPMA monomer to the solution.
-
Deoxygenate the mixture by purging with nitrogen for 30 minutes while cooling in an ice bath.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at a controlled temperature (e.g., 25°C) with constant stirring.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing by 1H NMR for monomer conversion and by gel permeation chromatography (GPC) for molecular weight and dispersity.
-
The formation of nano-objects is typically observed by the solution turning turbid.
-
Once the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling to room temperature.
-
The resulting nano-objects can be purified by dialysis against a suitable solvent (e.g., DMSO, then water) to remove unreacted monomer and initiator.
Post-Polymerization Modification for Drug Conjugation and Crosslinking
The PFP esters on the PFPMA block are highly reactive towards primary amines, allowing for facile functionalization.[8]
Materials:
-
PEG-b-P(PFMA) nano-object dispersion
-
Amine-containing drug or crosslinker (e.g., cystamine (B1669676) for GSH-responsiveness)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Anhydrous solvent (e.g., DMSO)
Procedure:
-
To the dispersion of PEG-b-P(PFMA) nano-objects in anhydrous DMSO, add the amine-containing molecule (drug or crosslinker).
-
Add a base such as triethylamine to facilitate the reaction.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the PFP ester carbonyl peak (around 1780 cm-1) and the appearance of an amide carbonyl peak (around 1650 cm-1).[7]
-
Purify the functionalized nano-objects by dialysis to remove excess reagents.
Protocol for Loading Doxorubicin (DOX) into Nanoparticles
This protocol describes a general method for loading a hydrophobic drug like doxorubicin into polymeric nanoparticles.[9][10]
Materials:
-
PFPMA-based nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
To deprotonate DOX·HCl to its more hydrophobic form, dissolve it in an organic solvent and add an excess of TEA. Stir for several hours and then evaporate the solvent.
-
Dissolve the deprotonated DOX and the PFPMA-based nanoparticles in a suitable organic solvent.
-
Slowly add this organic solution to a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4). This nanoprecipitation method will lead to the formation of drug-loaded nanoparticles.
-
Stir the resulting suspension for several hours to allow the organic solvent to evaporate.
-
Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove the free, unloaded drug.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing a known amount of nanoparticles with a suitable solvent and quantifying the encapsulated drug using UV-Vis spectrophotometry or HPLC.[6]
Characterization of Nano-Objects
a) Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.[11][12]
-
Dilute the nanoparticle suspension to an appropriate concentration with a suitable solvent (e.g., water, PBS).
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.
-
Perform the measurement using a DLS instrument. The Z-average diameter and PDI are the key parameters to be reported.
b) Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and determine the size of the nanoparticles in the dry state.[11][13]
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate at room temperature.
-
Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate) to enhance contrast.
-
Image the grid using a transmission electron microscope.
Mandatory Visualizations
Experimental Workflow
GSH-Responsive Drug Release Signaling Pathway
Conclusion
Nano-objects derived from this compound represent a highly promising and versatile platform for advanced drug delivery. The ability to precisely control their synthesis through techniques like RAFT and PISA, coupled with the facile post-polymerization modification of the PFP ester groups, allows for the creation of tailored nanocarriers. These systems can be engineered to respond to specific biological triggers, such as the elevated glutathione levels in the intracellular environment, leading to targeted and controlled drug release. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel PFPMA-based nano-objects for a wide range of therapeutic applications.
References
- 1. zenodo.org [zenodo.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and in vitro evaluation of doxorubicin-loaded Fe3O4 magnetic nanoparticles modified with biocompatible copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 12. researchgate.net [researchgate.net]
- 13. delongamerica.com [delongamerica.com]
Troubleshooting & Optimization
Technical Support Center: RAFT Polymerization of Pentafluorophenyl Methacrylate (PFPMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of pentafluorophenyl methacrylate (B99206) (PFPMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the RAFT polymerization of PFPMA?
A1: Researchers may face several challenges, including:
-
Hydrolytic Instability: The pentafluorophenyl ester group is susceptible to hydrolysis, especially in the presence of nucleophilic species or water, which can lead to undesired side products.[1]
-
Poor Polymerization Control: Achieving a low polydispersity index (PDI) and predictable molecular weight can be difficult, often due to inappropriate selection of the RAFT agent, solvent, or initiator.[2]
-
Slow Reaction Kinetics: The polymerization can be slow, sometimes requiring long reaction times (up to 42 hours) to achieve high conversion.[3][4]
-
Solvent Effects: The choice of solvent can significantly impact polymerization kinetics and control. For instance, polar aprotic solvents like DMF can sometimes lead to poor control with certain RAFT agents.[2]
-
Post-Polymerization Modification Issues: While PFPMA polymers are designed for easy post-polymerization modification, sterically hindered amines may react slowly or not at all.[5]
Q2: Which RAFT agents (CTAs) are most effective for PFPMA polymerization?
A2: Dithiobenzoates and trithiocarbonates are generally effective for controlling the polymerization of methacrylates like PFPMA.[6] Specifically, 4-cyanopentanoic acid dithiobenzoate (CPADB) has been shown to be more effective than cumyl dithiobenzoate for the RAFT polymerization of PFPMA.[1][3][4] The choice of RAFT agent is crucial for achieving a well-controlled polymerization.[7]
Q3: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of PFPMA?
A3: A well-controlled RAFT polymerization of PFPMA should yield polymers with a narrow molecular weight distribution. A polydispersity index (PDI) below 1.2 is considered a good indication of a controlled process.[1]
Q4: Can the pentafluorophenyl ester group hydrolyze during polymerization?
A4: Yes, the pentafluorophenyl ester is sensitive to hydrolysis, particularly in the presence of basic species or when copolymerized with certain monomers like N-(2-hydroxypropyl)methacrylamide (HPMAm).[1] To avoid this, it is recommended to use anhydrous solvents and purified reagents.[8] Lowering the reaction temperature can also help prevent premature hydrolytic cleavage.[1]
Q5: How can I monitor the progress of my PFPMA RAFT polymerization?
A5: The polymerization kinetics can be effectively monitored using ¹⁹F NMR spectroscopy.[1][3] This technique allows for direct observation of monomer consumption. Gel permeation chromatography (GPC) is used to track the evolution of molecular weight and the polydispersity index (PDI) over time.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. The polymerization is extremely slow or not initiating at all. | Presence of Inhibitors: Dissolved oxygen is a common inhibitor in radical polymerizations.[6] | Degas Thoroughly: Use a minimum of three freeze-pump-thaw cycles or purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period.[6][9] |
| Inefficient Initiator: The initiator (e.g., AIBN) may not be decomposing efficiently at the chosen reaction temperature.[6] | Check Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, temperatures between 65-75 °C are common.[3][4] Consider a lower-temperature initiator if necessary.[6] | |
| Impure Reagents: Impurities in the monomer, solvent, or RAFT agent can inhibit the reaction. | Purify Reagents: Purify the PFPMA monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Use high-purity, anhydrous solvents.[6][8] | |
| 2. The resulting polymer has a high polydispersity index (PDI > 1.3). | Inappropriate RAFT Agent (CTA): The selected CTA may not be suitable for methacrylate polymerization, leading to poor control.[6] | Select a Suitable CTA: Use a RAFT agent known to be effective for methacrylates, such as 4-cyanopentanoic acid dithiobenzoate or a suitable trithiocarbonate.[1][3][4] |
| Incorrect [CTA]:[Initiator] Ratio: A low [CTA]:[Initiator] ratio can lead to an excess of initiator-derived radicals, causing conventional free-radical polymerization to occur alongside the RAFT process. | Optimize Ratios: A [CTA]:[Initiator] ratio of 8:1 to 10:1 is commonly used for PFPMA polymerization.[3][4] | |
| High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and termination reactions. | Stop at Moderate Conversion: If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).[6] | |
| 3. The experimental molecular weight (Mn) does not match the theoretical Mn. | Loss of RAFT End-Groups: The thiocarbonylthio end-group may be lost due to side reactions, leading to "dead" polymer chains that do not participate in the RAFT equilibrium. | Ensure High End-Group Fidelity: Use optimized reaction conditions (temperature, solvent, CTA) to maintain the integrity of the RAFT end-group. End-group fidelity of ~90% has been reported.[3] |
| Inaccurate Reagent Measurement: Errors in weighing the monomer, CTA, or initiator will lead to discrepancies between theoretical and experimental values. | Use Precise Measurements: Accurately weigh all reagents using a calibrated analytical balance. | |
| 4. Evidence of PFPMA hydrolysis (e.g., in post-reaction analysis). | Presence of Water: Trace amounts of water in the solvent or reagents can cause hydrolysis of the active ester. | Use Anhydrous Conditions: Use anhydrous solvents (e.g., anhydrous dioxane or DMSO) and ensure all glassware is thoroughly dried.[8] |
| Nucleophilic Impurities: The presence of amines or other nucleophiles can lead to premature reaction with the PFPMA monomer. | Purify All Reagents: Ensure all components of the reaction mixture are free from nucleophilic impurities. | |
| High Reaction Temperature: Higher temperatures can accelerate hydrolysis. | Lower the Reaction Temperature: If hydrolysis is a concern, consider performing the polymerization at a lower temperature, potentially using a photoinitiator.[1] |
Quantitative Data Summary
Table 1: Typical Experimental Conditions for RAFT Polymerization of PFPMA
| Parameter | Typical Value / Compound | Reference(s) |
| Monomer | Pentafluorophenyl methacrylate (PFPMA) | [1][3][4] |
| RAFT Agent (CTA) | 4-Cyanopentanoic acid dithiobenzoate (CPADB) | [1][3][4] |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | [3][4] |
| Solvent | 1,4-Dioxane (B91453) (anhydrous) | [3][4] |
| Monomer Concentration ([M]₀) | ~1.8 - 2.0 M | [3][4] |
| [CTA]₀:[Initiator]₀ Ratio | 8:1 to 10:1 | [3][4] |
| [M]₀:[CTA]₀ Ratio | 200:1 (for target DP of 200) | [3][4] |
| Temperature | 65 - 75 °C | [3][4] |
| Time | Up to 42 hours | [3][4] |
Detailed Experimental Protocol
Objective: To synthesize poly(this compound) (PPFMA) with a target degree of polymerization (DP) of 200 via RAFT polymerization.
Materials:
-
This compound (PFPMA), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CPADB, RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
1,4-Dioxane, anhydrous
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Vacuum/inert gas manifold
-
Liquid nitrogen
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask, add the appropriate amounts of PFPMA monomer, CPADB (CTA), and AIBN (initiator) to achieve the desired molar ratios (e.g., [M]₀:[CTA]₀:[I]₀ = 200:1:0.1).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve the target monomer concentration (e.g., 1.8 M).
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Freeze the mixture using liquid nitrogen until it is completely solid.
-
Apply a high vacuum to the flask for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath.
-
Backfill the flask with an inert gas (e.g., argon). Repeat this cycle two more times.
-
-
Polymerization: After the final thaw, ensure the flask is under a positive pressure of inert gas. Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 75 °C) and begin stirring.[3][4]
-
Monitoring the Reaction: To monitor the progress, aliquots can be withdrawn at specific time points using a degassed syringe. Monomer conversion can be determined by ¹⁹F NMR, and molecular weight/PDI can be analyzed by GPC.[1][3]
-
Quenching the Reaction: Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for PFPMA RAFT polymerization.
Caption: The core mechanism of RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Post-Polymerization Modification of Poly(pentafluorophenyl methacrylate) (PPFMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the post-polymerization modification of poly(pentafluorophenyl methacrylate) (PPFMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common post-polymerization modification reactions for PPFMA?
The most common and well-established post-polymerization modification of PPFMA is the aminolysis of the pentafluorophenyl (PFP) active ester side chains with primary or secondary amines to form stable amide bonds.[1][2] This reaction is highly efficient and often proceeds with near-quantitative conversion under mild conditions.[3] Additionally, after an initial modification to introduce azide (B81097) or alkyne functionalities, PPFMA can be further modified via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4]
Q2: Why is my amine modification of PPFMA resulting in low yield or incomplete conversion?
Low conversion in the amination of PPFMA can be attributed to several factors:
-
Hydrolysis of the PFP ester: The PFP ester is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 9.[5] This side reaction competes with the desired amination, converting the active ester into an unreactive carboxylic acid.
-
Insufficient nucleophilicity of the amine: Aromatic amines are generally less nucleophilic than aliphatic amines and therefore react more slowly.[1] Steric hindrance around the amine group can also significantly reduce the reaction rate.
-
Inadequate molar excess of the amine: A sufficient molar excess of the amine is often required to drive the reaction to completion.
-
Presence of primary amine-containing buffers: Buffers such as Tris or glycine (B1666218) will compete with the intended amine for reaction with the PFP ester.[2]
Q3: I am observing unexpected crosslinking or broadening of the molecular weight distribution after modification with a primary amine. What could be the cause?
While not directly reported for PPFMA in the provided search results, a similar polymer, poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA), has been shown to undergo double substitution reactions with primary amines, leading to the formation of tertiary amine bridges.[6] This type of side reaction could potentially occur with PPFMA, leading to crosslinking and an increase in the molecular weight distribution of your polymer.
Q4: What are the potential side reactions when performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a PPFMA-derived polymer?
If you have first functionalized your PPFMA with an azide or alkyne and are performing a CuAAC reaction, several side reactions can occur:
-
Oxidation of the Cu(I) catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, which will halt the cycloaddition.[7]
-
Homocoupling of terminal alkynes (Glaser coupling): This is a common side reaction that leads to the formation of diynes, consuming your alkyne-functionalized polymer.[8]
-
Polymer degradation: The combination of the copper catalyst and a reducing agent like sodium ascorbate (B8700270) can generate reactive oxygen species, which may lead to degradation of the polymer backbone or sensitive functional groups.[7]
-
Radical-radical coupling: Undesirable radical-radical coupling can lead to byproducts with higher molecular weights than the desired product.[9]
Troubleshooting Guides
Issue 1: Low Yield in Amine Modification
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Low yield of amide-functionalized polymer, presence of carboxylic acid peaks in IR or NMR spectra. | Hydrolysis of PFP ester. | - Maintain reaction pH between 7.2 and 8.5.[5] - Use anhydrous solvents like DMF or DMSO to dissolve the PPFMA before adding to the amine solution.[1] - Avoid prolonged reaction times at high temperatures. |
| Incomplete conversion, starting material (PPFMA) still present. | Low reactivity of the amine. | - Increase the molar excess of the amine. - For sterically hindered or weakly nucleophilic amines, increase the reaction temperature (e.g., 50-60 °C) and extend the reaction time.[6] |
| Competitive reaction with buffer. | - Use non-amine-containing buffers such as phosphate-buffered saline (PBS).[2] |
Issue 2: Unexpected Results in CuAAC Modification
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Reaction stalls or proceeds very slowly. | Oxidation of Cu(I) catalyst. | - Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[8] - Use a stabilizing ligand such as THPTA or TBTA.[8] - Ensure an adequate excess of the reducing agent (e.g., sodium ascorbate).[8] |
| Presence of higher molecular weight species in SEC/GPC. | Glaser coupling of alkynes. | - Use a stabilizing ligand to prevent this side reaction. - Optimize the catalyst and ligand concentrations. |
| Broadening of molecular weight distribution, loss of polymer integrity. | Polymer degradation. | - Use a copper-chelating ligand to protect the polymer from reactive oxygen species.[10] - Minimize reaction time and catalyst concentration. |
Quantitative Data Summary
Table 1: Influence of pH on Active Ester Hydrolysis
| Active Ester | pH | Half-life (t½) |
| NHS Ester* | 8.0 | 210 minutes |
| 8.5 | 180 minutes | |
| 9.0 | 125 minutes |
*Note: This data is for a typical N-hydroxysuccinimide (NHS) ester and serves as a general reference. Pentafluorophenyl (PFP) esters are known to be more stable against hydrolysis than NHS esters.[5]
Table 2: Reactivity of Amines with Poly(pentafluorophenyl acrylate) (Poly(PFPA))
| Amine | Type | Pseudo-first-order rate constant (k') |
| Alkyl Amine | Primary | Orders of magnitude faster than aromatic amines |
| Aromatic Amine | Primary | Slower than alkyl amines |
*Note: This data highlights the significant impact of amine nucleophilicity on the reaction kinetics. Secondary amines are generally expected to react more slowly than primary amines due to increased steric hindrance.[1]
Experimental Protocols
Protocol 1: General Procedure for Amine Modification of PPFMA
-
Preparation of PPFMA Solution: Dissolve the PPFMA polymer in an anhydrous solvent such as DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Preparation of Amine Solution: Dissolve the amine in a suitable buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent.
-
Reaction: Slowly add the PPFMA solution to the stirring amine solution. A molar excess of amine (typically 2-10 fold per PFP ester group) is recommended.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive molecules.[1] For less reactive amines, the temperature can be increased to 50-60°C.[6]
-
Quenching (Optional): To quench any unreacted PFP esters, a small amount of a primary amine-containing buffer like Tris can be added.
-
Purification: Remove unreacted amine and byproducts by dialysis against a suitable solvent or by size-exclusion chromatography.[2]
Protocol 2: General Procedure for CuAAC on a Functionalized PPFMA Derivative
-
Reagent Preparation: Prepare stock solutions of the alkyne- or azide-functionalized PPFMA, the corresponding azide or alkyne small molecule, a copper(II) sulfate (B86663) solution, a reducing agent solution (e.g., sodium ascorbate), and a stabilizing ligand solution (e.g., THPTA) in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4).[8]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the functionalized polymer and the small molecule.
-
Catalyst Premix: In a separate tube, mix the copper(II) sulfate and the stabilizing ligand.
-
Initiation: Add the copper/ligand premix to the reaction vessel, followed by the addition of the reducing agent to initiate the reaction.[8]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Remove the copper catalyst and unreacted reagents by dialysis, size-exclusion chromatography, or by passing through a copper-chelating resin.
Visualizations
Caption: Experimental workflow for the amine modification of PPFMA.
Caption: Troubleshooting workflow for low yield in PPFMA amination.
Caption: Common side reactions in CuAAC on polymer scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A polymer supported Cu(I) catalyst for the 'click reaction' in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
Technical Support Center: Polymerization of Pentafluorophenyl Methacrylate (PFPMA)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of pentafluorophenyl methacrylate (B99206) (PFPMA) during polymerization.
Frequently Asked Questions (FAQs)
Q1: What is pentafluorophenyl methacrylate (PFPMA) and why is it used in polymerization?
This compound (PFPMA) is a functional monomer used in the synthesis of "active ester" polymers. These polymers are valuable precursors for post-polymerization modification, allowing for the straightforward introduction of a wide range of functionalities by reacting the pentafluorophenyl (PFP) ester groups with primary amines or, to a lesser extent, alcohols and thiols. This approach is widely used in the development of functional materials for biomedical applications, such as drug delivery and functional surfaces.[1][2][3]
Q2: What is hydrolysis in the context of PFPMA polymerization?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of PFPMA, the ester linkage is susceptible to hydrolysis, which breaks the bond between the methacrylate backbone and the pentafluorophenyl leaving group. This results in the formation of a methacrylic acid unit within the polymer chain and the release of pentafluorophenol.
Q3: Why is it important to prevent the hydrolysis of PFPMA during polymerization?
The hydrolysis of PFPMA during polymerization is detrimental for several reasons:
-
Loss of Reactivity: The primary purpose of using PFPMA is to have active ester groups available for post-polymerization modification. Hydrolysis converts these active sites into less reactive carboxylic acid groups, reducing the efficiency of subsequent functionalization steps.
-
Alteration of Polymer Properties: The introduction of methacrylic acid units into the polymer chain changes its chemical and physical properties, such as solubility, hydrophilicity, and thermal stability.[1] This can negatively impact the performance of the final material.
-
Inconsistent Results: Uncontrolled hydrolysis leads to batch-to-batch variability, making it difficult to obtain reproducible results.
Q4: How does PFPMA's hydrolytic stability compare to other active esters?
Polymers derived from PFPMA generally exhibit higher hydrolytic stability compared to other common active ester polymers, such as those based on N-hydroxysuccinimide (NHS).[1][2] This makes poly(this compound) (PPFPMA) a preferred choice for applications where stability in the presence of trace amounts of water is crucial. However, this stability is not absolute, and preventative measures are still necessary.
Troubleshooting Guide
This guide addresses common issues related to PFPMA hydrolysis during polymerization in a question-and-answer format.
Problem 1: My purified PFPMA monomer shows signs of hydrolysis even before polymerization.
-
Possible Cause: Presence of acidic impurities or residual water in the monomer.
-
Solution:
-
Purification: Purify the PFPMA monomer immediately before use to remove acidic impurities. A detailed protocol is provided in the "Experimental Protocols" section.
-
Proper Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., -20°C) to minimize degradation. Avoid prolonged storage.
-
Problem 2: I am observing significant hydrolysis during the solution polymerization of PFPMA.
-
Possible Causes:
-
Presence of water in the solvent, initiator, or chain transfer agent.
-
Use of protic or nucleophilic solvents.
-
High polymerization temperatures.
-
-
Solutions:
-
Use Anhydrous Conditions: Employ rigorous anhydrous polymerization techniques. A detailed protocol for anhydrous RAFT polymerization is provided in the "Experimental Protocols" section.
-
Solvent Selection: Use non-protic and non-nucleophilic solvents such as anhydrous dioxane, toluene, or dimethylformamide (DMF). Be aware that DMF can be nucleophilic and should be of high purity and anhydrous.[4]
-
Lower Polymerization Temperature: If possible, lower the polymerization temperature. For instance, switching from a thermal initiator to a photoinitiator can allow for polymerization at lower temperatures, which can suppress premature hydrolytic cleavage of PFPMA.[5]
-
Problem 3: I am attempting to copolymerize PFPMA with a hydrophilic monomer and experiencing significant hydrolysis.
-
Possible Cause: Some hydrophilic comonomers, particularly methacrylamides like 2-hydroxypropyl methacrylamide (B166291) (HPMAm), can induce premature hydrolytic cleavage of PFPMA during copolymerization.[5]
-
Solution:
-
Lower the Reaction Temperature: Reducing the polymerization temperature to around 4°C has been shown to be effective in avoiding premature hydrolysis when copolymerizing PFPMA with methacrylamides.[5] This may necessitate the use of a low-temperature initiator system.
-
Consider Alternative Comonomers: If possible, consider using methacrylate-based hydrophilic comonomers instead of methacrylamide-based ones, as the latter have been more directly implicated in inducing hydrolysis.[5]
-
Problem 4: How can I perform emulsion polymerization of PFPMA without significant hydrolysis?
-
Challenge: Emulsion polymerization is conducted in an aqueous medium, which presents a significant challenge for hydrolytically sensitive monomers like PFPMA.
-
Mitigation Strategies:
-
pH Control: Maintain a slightly acidic pH (e.g., pH 5-6) in the aqueous phase to reduce the rate of base-catalyzed hydrolysis. This can be achieved using a suitable buffer system.
-
Surfactant Selection: The choice of surfactant is critical. Non-ionic surfactants or those that create a more hydrophobic environment at the particle-water interface may offer some protection to the PFPMA monomer within the micelles and polymer particles.
-
Monomer Feed Strategy: Employ a semi-batch process where the PFPMA monomer is fed into the reactor over time. This minimizes the residence time of the monomer in the aqueous phase before it is incorporated into the growing polymer particles.
-
Lower Temperature: Use a redox initiation system that allows for polymerization at lower temperatures (e.g., room temperature or below).
-
Problem 5: How do I detect and quantify the extent of hydrolysis in my polymer?
-
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for detecting and quantifying hydrolysis. A detailed protocol is provided in the "Experimental Protocols" section.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the PFP ester carbonyl peak and the appearance of the carboxylic acid carbonyl peak. A detailed protocol is provided in the "Experimental Protocols" section.
-
Quantitative Data
| Parameter | Condition | Effect on Hydrolysis | Reference |
| pH | Basic conditions | Significantly increases hydrolysis rate | [6] |
| Acidic conditions | Generally suppresses hydrolysis | General chemical principles | |
| Temperature | Increased temperature | Increases hydrolysis rate | [5] |
| Reduced temperature (e.g., 4°C) | Suppresses premature hydrolysis | [5] | |
| Comonomer | Methacrylamides (e.g., HPMAm) | Can induce premature hydrolysis | [5] |
| Methacrylates | Less likely to induce hydrolysis | [5] | |
| Solvent | Protic/Nucleophilic solvents | Can promote hydrolysis | [4] |
| Anhydrous, non-protic solvents | Minimize hydrolysis | [3] |
Experimental Protocols
Protocol 1: Purification of PFPMA Monomer
Objective: To remove acidic impurities and inhibitors from the PFPMA monomer.
Materials:
-
PFPMA monomer
-
Anhydrous diethyl ether
-
5% w/v aqueous sodium hydroxide (B78521) (NaOH) solution, cooled to 0-5°C
-
Saturated aqueous sodium chloride (brine) solution, cooled to 0-5°C
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Basic alumina (B75360)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the PFPMA monomer in anhydrous diethyl ether (approximately 1:5 v/v).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution three times with the cold 5% NaOH solution to remove acidic impurities and inhibitors.
-
Wash the organic solution twice with cold brine to remove residual NaOH.
-
Dry the organic phase over anhydrous MgSO₄ for at least 2 hours.
-
Filter the solution to remove the drying agent.
-
Pass the filtered solution through a short plug of basic alumina to remove any remaining acidic impurities.
-
Remove the solvent using a rotary evaporator at low temperature.
-
Store the purified monomer under an inert atmosphere at -20°C and use it promptly.
Protocol 2: Anhydrous RAFT Polymerization of PFPMA
Objective: To polymerize PFPMA under anhydrous conditions to prevent hydrolysis.
Materials:
-
Purified PFPMA monomer
-
Anhydrous solvent (e.g., dioxane or toluene)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Schlenk flask
-
Vacuum/inert gas manifold
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Add the RAFT agent and initiator to the Schlenk flask.
-
Seal the flask and perform at least three cycles of vacuum and backfilling with inert gas.
-
Add the anhydrous solvent and the purified PFPMA monomer to the flask via syringe under a positive pressure of inert gas.
-
De-gas the reaction mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the desired polymerization temperature.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Protocol 3: Quantification of PFPMA Hydrolysis by ¹H and ¹⁹F NMR Spectroscopy
Objective: To determine the percentage of hydrolyzed PFPMA units in a polymer sample.
Procedure:
-
Sample Preparation: Dissolve a known amount of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹⁹F NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum.
-
The pentafluorophenyl group of the unhydrolyzed PFPMA units will show characteristic signals.
-
The hydrolysis product, pentafluorophenol, will also have distinct signals in the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the polymer-bound PFP groups and the free pentafluorophenol. The relative integrals can be used to quantify the extent of hydrolysis.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Identify the signals corresponding to the methacrylate backbone protons.
-
The formation of methacrylic acid units due to hydrolysis will result in the disappearance of the characteristic PFP ester peaks and the appearance of a broad carboxylic acid proton peak (typically >10 ppm, may not be visible in all solvents).
-
A more reliable method is to compare the integral of the polymer backbone protons to the remaining PFPMA aromatic protons (if any are still present and resolved).
-
Protocol 4: Detection of PFPMA Hydrolysis by FTIR Spectroscopy
Objective: To qualitatively or semi-quantitatively assess the hydrolysis of PFPMA.
Procedure:
-
Sample Preparation: Prepare a thin film of the polymer on a suitable IR-transparent substrate (e.g., KBr pellet or cast from solution onto a silicon wafer).
-
FTIR Analysis:
-
Acquire an FTIR spectrum of the sample.
-
Look for the characteristic carbonyl stretching vibration (ν(C=O)) of the PFP ester at approximately 1780 cm⁻¹.
-
The presence of a broad peak around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of a carboxylic acid, indicates hydrolysis.
-
The disappearance or reduction in the intensity of the 1780 cm⁻¹ peak and the appearance or increase in the intensity of the ~1715 cm⁻¹ peak are indicative of hydrolysis.
-
For semi-quantitative analysis, the ratio of the absorbances of these two peaks can be monitored over time or across different samples.[7][8]
-
Visualizations
Caption: Mechanism of PFPMA hydrolysis.
Caption: Troubleshooting workflow for PFPMA hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Poly(pentafluorophenyl methacrylate)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of poly(pentafluorophenyl methacrylate) (PPFMA) after synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of PPFMA, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause | Suggested Solution |
| Low or No Polymer Precipitate | 1. Inappropriate Solvent/Non-Solvent System: The chosen non-solvent may have some solubility for the polymer. | - Ensure the non-solvent is a strong precipitant for PPFMA (e.g., cold hexane, methanol, or diethyl ether).- Test the solvent system on a small scale before proceeding with the entire batch. |
| 2. Polymer Concentration is Too Low: A very dilute polymer solution may not precipitate effectively, instead forming a cloudy suspension. | - Concentrate the polymer solution before adding the non-solvent.- Use a smaller volume of the initial solvent during the workup. | |
| 3. Low Molecular Weight Polymer/Oligomers: Very short polymer chains may remain soluble in the non-solvent. | - Characterize the molecular weight of the crude polymer using Gel Permeation Chromatography (GPC) to confirm successful polymerization. | |
| Oily or Sticky Precipitate Instead of a Solid | 1. Incomplete Precipitation: The polymer is not fully crashing out of the solution. | - Add the polymer solution dropwise to a larger volume of vigorously stirred, cold non-solvent.- After initial precipitation, place the mixture in a cold environment (e.g., -20°C freezer) for an extended period to encourage solidification. |
| 2. Presence of a High Amount of Unreacted Monomer: Residual monomer can act as a plasticizer. | - Ensure the polymerization reaction has proceeded to a high conversion before purification.- Perform a second precipitation step to remove trapped monomer. | |
| Low Polymer Yield After Purification | 1. Loss of Material During Transfers: Multiple transfer steps can lead to significant product loss. | - Minimize the number of transfers between containers.- Rinse glassware with a small amount of the solvent to recover any adhered polymer. |
| 2. Precipitation of Low Molecular Weight Fractions: Some lower molecular weight polymer chains may be washed away during the purification process. | - Optimize the precipitation conditions (e.g., temperature, solvent/non-solvent ratio) to selectively precipitate the desired higher molecular weight polymer. | |
| 3. Adherence of Polymer to Filtration Apparatus: The polymer may stick to the filter paper or funnel. | - Use a spatula to carefully scrape the polymer from the filter paper.- Consider using centrifugation and decantation instead of filtration for collection. | |
| Presence of Residual Monomer in the Final Product | 1. Inefficient Precipitation: Monomer can be trapped within the precipitating polymer matrix. | - Redissolve the polymer in a good solvent and re-precipitate it. Repeating the precipitation process 2-3 times is often effective.[1] |
| 2. Insufficient Washing: The polymer was not washed thoroughly after precipitation. | - Wash the collected polymer precipitate multiple times with the non-solvent to remove any remaining impurities.[1] | |
| 3. Inappropriate Non-Solvent: The non-solvent may not effectively wash away the monomer. | - Select a non-solvent in which the monomer is highly soluble but the polymer is completely insoluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying PPFMA after synthesis?
A1: The most widely used method for purifying PPFMA is precipitation. This involves dissolving the crude polymer in a good solvent and then adding this solution to a larger volume of a non-solvent (also known as an anti-solvent) to cause the polymer to precipitate out, leaving impurities such as unreacted monomer and initiator in the solution.
Q2: Which solvent and non-solvent systems are recommended for PPFMA precipitation?
A2: Common solvents for dissolving crude PPFMA include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Recommended non-solvents for precipitation are ice-cold hexane, methanol, and diethyl ether. The choice of the solvent/non-solvent system depends on the solvent used for polymerization and the desired purity of the final polymer.
Q3: How can I confirm the purity of my PPFMA after purification?
A3: The purity of the purified PPFMA can be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to detect the presence of residual monomer or other impurities. The absence of characteristic monomer peaks in the polymer's NMR spectrum indicates a high level of purity.
-
Gel Permeation Chromatography (GPC): GPC analysis provides information on the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A monomodal and narrow peak in the GPC chromatogram is indicative of a pure polymer without significant amounts of low molecular weight impurities.
Q4: My GPC results show a bimodal distribution after purification. What does this indicate?
A4: A bimodal distribution in the GPC chromatogram typically suggests the presence of two distinct polymer populations with different molecular weights. This could be due to issues during polymerization leading to a secondary population of polymer chains or the presence of aggregated polymer. It is important to ensure the sample is fully dissolved before GPC analysis.
Q5: How many times should I repeat the precipitation process?
A5: For most applications, repeating the precipitation process two to three times is sufficient to achieve a high degree of purity and effectively remove trapped impurities like residual monomer.
Experimental Protocols
Protocol 1: Standard Precipitation of PPFMA
This protocol describes a general method for the purification of PPFMA by precipitation.
Materials:
-
Crude PPFMA solution (e.g., in dioxane)
-
Non-solvent (e.g., ice-cold hexane, methanol, or diethyl ether)
-
Beakers
-
Magnetic stirrer and stir bar
-
Funnel and filter paper or centrifugation equipment
-
Vacuum oven
Methodology:
-
Dissolution: Ensure the crude PPFMA is fully dissolved in a suitable solvent.
-
Precipitation: In a separate beaker, add a volume of non-solvent that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent.
-
Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of PPFMA should form.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated polymer by either vacuum filtration or centrifugation followed by decantation of the supernatant.
-
Washing: Wash the collected polymer multiple times with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data Summary
The following table provides typical parameters for the precipitation of PPFMA. These values may need to be optimized for specific experimental conditions.
| Parameter | Typical Value | Notes |
| Polymer Concentration in Solvent | 5-10% (w/v) | Higher concentrations may lead to trapping of impurities. |
| Non-Solvent to Solvent Volume Ratio | 10:1 to 20:1 | A larger excess of non-solvent generally leads to better purification. |
| Precipitation Temperature | 0°C to Room Temperature | Performing the precipitation at lower temperatures (e.g., in an ice bath) can improve the precipitation efficiency. |
| Stirring Speed | Moderate to high | Vigorous stirring helps to break up the polymer precipitate and release trapped impurities. |
| Number of Precipitation Cycles | 2-3 | Repeated cycles of dissolution and precipitation enhance purity. |
Visualizations
Caption: Experimental workflow for the purification and analysis of PPFMA.
Caption: Logical workflow for troubleshooting PPFMA purification.
References
Technical Support Center: PPFMA Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the post-polymerization functionalization of poly(pentafluorophenyl methacrylate) (PPFMA), specifically focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in PPFMA aminolysis?
Low conversion rates in the aminolysis of PPFMA active esters are typically attributed to one or more of the following factors:
-
Hydrolysis of the Active Ester: The pentafluorophenyl (PFP) ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction. This is particularly problematic in the presence of water in the solvent or reagents.
-
Nucleophile Reactivity: The structure of the amine plays a crucial role. While aliphatic primary and secondary amines generally react efficiently, aromatic amines and sterically hindered amines exhibit significantly lower reactivity.
-
Steric Hindrance: Bulky substituents on the amine or near the ester group on the polymer backbone can sterically hinder the nucleophilic attack, slowing down the reaction rate.[1][2]
-
Incomplete Polymerization: If the initial polymerization of PFMA was not successful, the resulting polymer will have a lower concentration of active ester groups available for functionalization.
-
Impurities: The presence of impurities in the polymer, amine, or solvent can interfere with the reaction. This includes residual initiator or chain-transfer agent from the polymerization step.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or concentration of reactants can all lead to incomplete conversion.
Q2: How can I minimize the hydrolysis of the PFP active ester during functionalization?
Minimizing hydrolysis is critical for achieving high conversion rates. Here are key strategies:
-
Use Anhydrous Solvents: Employing dry solvents is the most effective way to reduce hydrolysis. Solvents should be freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Reagents: Ensure that the amine and any other additives are free of water.
-
Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis.[3] However, this may also slow down the desired aminolysis, so optimization is necessary.
-
Minimize Reaction Time: While sufficient time is needed for the aminolysis to proceed to completion, unnecessarily long reaction times can increase the extent of hydrolysis.
Q3: What is the expected reactivity of different types of amines with PPFMA?
The reactivity of amines with PPFMA generally follows this trend:
-
Aliphatic Primary Amines: High reactivity, often leading to near-quantitative conversion.
-
Aliphatic Secondary Amines: Good reactivity, though potentially slower than primary amines due to increased steric hindrance.
-
Aromatic Amines: Low reactivity due to the reduced nucleophilicity of the nitrogen atom.
-
Sterically Hindered Amines: Low reactivity due to steric hindrance around the nitrogen center.[1][2]
Q4: Can alcohols be used to functionalize PPFMA?
Yes, but the alcoholysis of PPFMA is generally much less efficient than aminolysis. Conversions are often low, even with the use of a base catalyst. For successful alcoholysis, optimization of the catalyst, temperature, and reaction time is crucial.[4][5]
Troubleshooting Guides
Issue 1: Low Conversion Rate in Aminolysis
This guide provides a systematic approach to troubleshooting low conversion rates during the aminolysis of PPFMA.
Troubleshooting Workflow for Low Aminolysis Conversion
Caption: Troubleshooting workflow for low aminolysis conversion.
Issue 2: Inconsistent Results in RAFT Polymerization of PFMA
For successful functionalization, a well-defined PPFMA precursor is essential. This guide addresses common issues in the RAFT polymerization of this compound.
Troubleshooting Workflow for RAFT Polymerization of PFMA
References
- 1. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ti–BA efficiently for the catalytic alcoholysis of waste PET using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimization of Ti–BA efficiently for the catalytic alcoholysis of waste PET using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Poly(pentafluorophenyl methacrylate) (PPFMA) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of poly(pentafluorophenyl methacrylate) (PPFMA). The focus is on controlling molecular weight (MW) and polydispersity (PDI) to ensure reproducible and predictable polymer characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PPFMA via controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity (PDI > 1.3) | Impurities in monomer or solvent | Purify the PFMA monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure solvents are anhydrous and free of contaminants. |
| Inappropriate RAFT agent | Verify that the chosen RAFT agent is suitable for methacrylate (B99206) polymerization. The chain transfer constant of the RAFT agent should be high for the specific monomer. | |
| Incorrect ratio of initiator to RAFT agent | Optimize the ratio of initiator to RAFT agent; a common starting point is a 1:5 ratio. A high initiator concentration can lead to conventional free radical polymerization, increasing PDI. | |
| High reaction temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more side reactions and loss of control. | |
| Low Monomer Conversion | Insufficient initiator concentration | Increase the amount of initiator, but be mindful of the initiator-to-RAFT agent ratio to maintain control. |
| Reaction time is too short | Extend the reaction time. Monitor monomer conversion over time using techniques like ¹H NMR to determine the optimal reaction duration. | |
| Low reaction temperature | Increase the reaction temperature in increments (e.g., 5-10 °C) to enhance the rate of polymerization. | |
| Bimodal or Multimodal Molecular Weight Distribution | Presence of oxygen | Ensure the reaction mixture is thoroughly deoxygenated before polymerization using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). |
| Impurities acting as initiators | Rigorously purify all reagents and solvents to remove any extraneous substances that could initiate polymerization. | |
| Reaction Fails to Initiate | Inactive initiator | Use a fresh batch of initiator or verify its activity. Ensure the initiator is stored under the recommended conditions. |
| Presence of inhibitor | Ensure the inhibitor has been effectively removed from the monomer. |
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my PPFMA?
A1: The molecular weight of PPFMA synthesized via RAFT polymerization is primarily controlled by the molar ratio of the monomer to the RAFT agent. By adjusting this ratio, you can target a specific degree of polymerization and, consequently, a desired molecular weight.
Q2: What is the ideal polydispersity (PDI) for PPFMA in drug delivery applications?
A2: For applications in drug delivery and bioconjugation, a low PDI, typically below 1.3, is highly desirable. A narrow molecular weight distribution ensures that the polymer chains are of a similar size, leading to more uniform and predictable properties of the final nanocarrier or bioconjugate.
Q3: Which RAFT agent is most suitable for the polymerization of this compound (PFMA)?
A3: Dithiobenzoates, such as 2-cyano-2-propyl dodecyl trithiocarbonate, are commonly and effectively used for the controlled polymerization of methacrylates like PFMA. The choice of RAFT agent is crucial for achieving good control over the polymerization.
Q4: What are the key parameters to consider when setting up a RAFT polymerization for PPFMA?
A4: The critical parameters to control are the monomer-to-RAFT agent ratio (determines MW), the initiator-to-RAFT agent ratio (affects PDI and reaction rate), the reaction temperature, and the choice of solvent. All reagents should be of high purity, and the reaction should be performed under an inert atmosphere.
Experimental Protocols
Representative Protocol for RAFT Polymerization of PPFMA
This protocol provides a general procedure for the synthesis of PPFMA with a target molecular weight and low polydispersity.
Materials:
-
This compound (PFMA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or anisole)
-
Basic alumina
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass the PFMA monomer through a short column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of PFMA monomer, RAFT agent, and AIBN.
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol (B129727) or hexane). Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Characterization: Analyze the molecular weight and PDI of the purified PPFMA using Gel Permeation Chromatography (GPC). Determine the monomer conversion using ¹H NMR spectroscopy.
Quantitative Data
The following table summarizes typical experimental conditions and results for the RAFT polymerization of PPFMA, demonstrating the control over molecular weight and polydispersity.
| Target DP | [Monomer]:[RAFT]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 50 | 50:1:0.2 | Anisole | 70 | 6 | 95 | 12,000 | 1.15 |
| 100 | 100:1:0.2 | Anisole | 70 | 8 | 92 | 23,500 | 1.18 |
| 200 | 200:1:0.2 | Anisole | 70 | 12 | 88 | 45,000 | 1.25 |
DP = Degree of Polymerization, Mn = Number-average molecular weight, PDI = Polydispersity Index
Visualizations
Caption: Troubleshooting workflow for addressing high polydispersity in PPFMA synthesis.
Caption: Key components and conditions for controlled RAFT polymerization of PPFMA.
Technical Support Center: Troubleshooting Fluorinated Polymer Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution of fluorinated polymers.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated polymer not dissolving?
A1: The insolubility of fluorinated polymers often stems from a mismatch between the polymer's and the solvent's properties. Key factors include:
-
Solvent Choice: Fluorinated polymers, especially those with a high degree of fluorination like PTFE, exhibit poor solubility in most common organic solvents.[1][2] The principle of "like dissolves like" is paramount; fluorinated solvents are often required for highly fluorinated polymers.[3] For partially fluorinated polymers like PVDF, polar aprotic solvents such as DMF, DMSO, and NMP are often effective.[4][5]
-
Temperature: Dissolution of many fluorinated polymers is an endothermic process, meaning solubility increases with temperature.[6] In some cases, heating to temperatures near the polymer's melting point may be necessary, especially for highly crystalline polymers.[1]
-
Polymer Properties: High molecular weight and high crystallinity can significantly hinder solubility.[6][7] Linear polymer chains can also be more difficult to dissolve than branched ones due to easier chain packing and entanglement.[7]
-
Surface Area: If the polymer is in the form of large pellets or a thick film, the dissolution rate can be extremely slow. Increasing the surface area by grinding it into a fine powder can significantly improve the dissolution rate.[6]
-
Agitation: Insufficient agitation will result in a localized saturation of the solvent at the polymer surface, preventing further dissolution. Continuous and vigorous stirring is crucial.[6]
Q2: What are Hansen Solubility Parameters and how can they help predict solubility?
A2: Hansen Solubility Parameters (HSPs) are a useful tool for predicting whether a polymer will dissolve in a particular solvent.[6] They are based on the principle that "like dissolves like" by quantifying the intermolecular forces within a substance. Each material (polymer and solvent) is assigned three parameters:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a polymer if their Hansen parameters are close to each other. The "distance" (Ra) between the HSPs of the polymer and the solvent can be calculated, and if this distance is less than the interaction radius of the polymer (R0), dissolution is likely to occur.[1]
Q3: My polymer seems to be swelling instead of dissolving. What does this indicate?
A3: Swelling without complete dissolution is a common observation and can indicate a few things:
-
Cross-linking: The polymer may have some degree of cross-linking, which prevents the individual polymer chains from fully separating and dispersing into the solvent.[6]
-
Poor Solvent Quality: The chosen solvent may be a "poor" or "marginal" solvent for the polymer. It has enough affinity to penetrate the polymer matrix and cause it to swell, but not enough to overcome the polymer-polymer interactions completely.
-
Incorrect Temperature: The temperature may not be high enough to provide the necessary energy for complete dissolution.
Q4: Can I use a mixture of solvents to dissolve my fluorinated polymer?
A4: Yes, using a co-solvent system can be a very effective strategy. A common approach is to mix a "good" solvent with a "poor" solvent that has other desirable properties, such as a lower boiling point for easier removal. For example, a mixture of DMF and acetone (B3395972) is frequently used for dissolving PVDF.[8] The good solvent (DMF) is responsible for solvating the polymer chains, while the poor solvent (acetone) can help to modify the solution viscosity and evaporation rate.
Q5: Are there any safety concerns I should be aware of when dissolving fluorinated polymers at high temperatures?
A5: Yes, heating fluorinated polymers to elevated temperatures can lead to thermal decomposition, which may release toxic and corrosive fumes, such as hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF2).[9][10] It is crucial to work in a well-ventilated fume hood and to be aware of the polymer's recommended processing temperatures. Always consult the material safety data sheet (MSDS) for the specific fluoropolymer you are using.
Data Presentation
Table 1: Hansen Solubility Parameters of Selected Fluorinated Polymers
| Polymer | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Poly(vinylidene fluoride) (PVDF) | 17.2 | 12.1 | 10.2 |
| Polytetrafluoroethylene (PTFE) | 15.1 | 3.0 | 2.5 |
Note: Hansen Solubility Parameter values for polymers can vary depending on the measurement method and the specific grade of the polymer.
Table 2: Hansen Solubility Parameters of Common Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (B87167) (DMSO) | 18.4 | 16.4 | 10.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Perfluorohexane | 13.7 | 0.0 | 0.0 |
| Hexafluoroisopropanol (HFIP) | 15.3 | 11.0 | 16.6 |
Data compiled from various sources. Values are approximate and can vary slightly based on the source.[11][12][13]
Table 3: Illustrative Solubility of Poly(vinylidene fluoride) (PVDF) in Various Solvents at Room Temperature (23°C)
| Solvent | Solubility (g/kg of solvent) |
| Acetone | 520 |
| Methyl ethyl ketone (MEK) | 430 |
| Tetrahydrofuran (THF) | 500 |
| N,N-Dimethylformamide (DMF) | 440 |
| N-Methyl-2-pyrrolidone (NMP) | 370 |
Data is for Solef® PVDF copolymers and may vary for other grades.[3]
Experimental Protocols
Protocol 1: General Procedure for Determining Fluoropolymer Solubility
Objective: To determine the solubility of a fluorinated polymer in a given solvent at a specific temperature.
Materials:
-
Fluorinated polymer (powder or small pieces)
-
Solvent of choice
-
Small, sealable glass vials
-
Magnetic stir plate and stir bars
-
Heating block or oil bath with temperature control
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small amount of the fluorinated polymer (e.g., 10 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Dissolution:
-
Place the vial on the magnetic stir plate and add a stir bar.
-
If heating is required, place the vial in the heating block or oil bath set to the desired temperature.
-
Stir the mixture at a moderate speed.
-
-
Observation: Periodically observe the mixture for signs of dissolution. Complete dissolution is indicated by a clear, homogeneous solution with no visible polymer particles. Note the time required for complete dissolution.
-
Solubility Determination (Optional): If the initial amount of polymer dissolves completely, incrementally add more pre-weighed amounts of the polymer until the solution becomes saturated (i.e., solid polymer remains undissolved). The total mass of dissolved polymer in the known volume of solvent provides an approximation of the solubility at that temperature.
Protocol 2: Dissolving Poly(vinylidene fluoride) (PVDF) in a DMF/Acetone Solvent System
Objective: To prepare a homogeneous solution of PVDF in a dimethylformamide (DMF) and acetone mixture.
Materials:
-
PVDF powder
-
DMF (anhydrous)
-
Acetone (anhydrous)
-
Glass beaker or flask
-
Magnetic stir plate and stir bar
-
Heating mantle or hot plate (optional)
Procedure:
-
Solvent Mixture Preparation: Prepare the desired solvent mixture. A common ratio is 3:2 DMF:acetone by volume.[8]
-
PVDF Addition: While stirring the solvent mixture, slowly add the PVDF powder to prevent clumping. A typical concentration is 15-20 wt%.[14]
-
Dissolution:
-
Homogenization: Continue stirring until a clear and viscous solution is obtained, with no visible undissolved particles.
Mandatory Visualizations
Caption: Troubleshooting workflow for fluoropolymer insolubility.
Caption: Molecular interactions driving fluoropolymer solubility.
References
- 1. Hansen solubility parameters [stenutz.eu]
- 2. Overview of the Development of the Fluoropolymer Industry [mdpi.com]
- 3. nevicolor.it [nevicolor.it]
- 4. Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility parameters of poly(vinylidene fluoride) | Scilit [scilit.com]
- 7. Innovative Poly (Vinylidene Fluoride) (PVDF) Electrospun Nanofiber Membrane Preparation Using DMSO as a Low Toxicity Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fluorogistx.com [fluorogistx.com]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
Technical Support Center: Kinetic Analysis of Pentafluorophenyl Methacrylate (PFPMA) Copolymerization
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the kinetic analysis of pentafluorophenyl methacrylate (B99206) (PFPMA) copolymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the copolymerization of PFPMA, particularly when using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Question 1: My RAFT polymerization of PFPMA is extremely slow or fails to initiate. What are the possible causes and solutions?
Answer:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen is a radical scavenger and can inhibit polymerization. Ensure your reaction mixture is thoroughly degassed using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1] |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C. If your reaction temperature is too low for the selected initiator, its decomposition rate will be too slow. Consider using an initiator with a lower decomposition temperature if a lower reaction temperature is required.[1] |
| Inappropriate RAFT Agent (CTA) | The Chain Transfer Agent (CTA) may not be suitable for methacrylate polymerization. Trithiocarbonates and dithiobenzoates are generally effective for methacrylates.[1] It has been shown that 4-cyanopentanoic acid dithiobenzoate is a more effective CTA for PFPMA RAFT polymerization compared to cumyl dithiobenzoate.[2][3] |
| Impure Reagents | Impurities in the monomer, solvent, or CTA can inhibit or retard the polymerization. Purify the PFPMA monomer, for example, by passing it through a column of basic alumina (B75360) to remove any inhibitors.[1] Ensure solvents are dry and pure.[4] |
Question 2: I am observing a long induction period in my PFPMA RAFT polymerization. Why is this happening?
Answer:
A long induction period is often caused by the presence of inhibitors, with dissolved oxygen being the most common culprit.[1] It is critical to thoroughly degas the polymerization mixture.[1] Impurities in the monomer, solvent, or RAFT agent can also contribute to this issue.[1]
Question 3: The polydispersity index (PDI) of my resulting copolymer is high (e.g., > 1.3). How can I achieve better control over the polymerization?
Answer:
| Possible Cause | Suggested Solution |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization and a broader PDI.[5] Consider lowering the reaction temperature. |
| Inappropriate CTA | The transfer constant of the RAFT agent may be too low for PFPMA, resulting in poor control. Select a RAFT agent with a higher transfer constant for methacrylates.[1][5] |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions.[5] If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%).[5] |
| High Initiator Concentration | A high initiator concentration relative to the CTA can lead to an increased number of dead polymer chains, broadening the PDI. Optimize the [CTA]/[Initiator] ratio; a higher ratio generally affords better control. |
Question 4: I am copolymerizing PFPMA with a hydrophilic methacrylamide (B166291), and I'm seeing evidence of PFPMA hydrolysis. What is happening and how can I prevent it?
Answer:
It has been observed that hydrophilic methacrylamides, such as 2-hydroxypropyl methacrylamide (HPMAm), can induce premature hydrolytic cleavage of the pentafluorophenyl ester group of PFPMA during polymerization.[6] This side reaction is dependent on the feed ratio of the comonomers.[6]
To avoid this premature hydrolysis, it is recommended to switch from a thermal initiator (like AIBN) to a light-based initiator and lower the reaction temperature.[6] This allows for the direct copolymerization of PFPMA with such hydrophilic methacrylamides while preserving the active ester functionality.[6]
Frequently Asked Questions (FAQs)
Q1: What makes PFPMA a useful monomer in copolymerization?
A1: The pentafluorophenyl ester group of PFPMA is a highly reactive active ester.[6] This allows for straightforward post-polymerization modification of the resulting copolymer with a variety of nucleophiles, such as primary amines, to introduce a wide range of functionalities.[7][8] This is particularly useful for creating libraries of functional polymers for applications in drug delivery and biomaterials.[2][6]
Q2: Which analytical techniques are essential for studying the kinetics of PFPMA copolymerization?
A2: The key techniques are:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for monitoring the polymerization kinetics in real-time. The distinct chemical shifts of the fluorine atoms on the pentafluorophenyl ring of the monomer versus the polymer allow for the accurate determination of monomer conversion over time.[4][9]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting copolymers.[9] This information is crucial for assessing the level of control over the polymerization.
Q3: What is a typical Polydispersity Index (PDI) for a well-controlled RAFT polymerization of PFPMA?
A3: A well-controlled RAFT polymerization of PFPMA should yield copolymers with a narrow molecular weight distribution, which is reflected in a low PDI. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[5][7]
Q4: Can PFPMA be copolymerized via methods other than RAFT?
A4: Yes, while RAFT is a common method for achieving controlled polymerization, PFPMA can also be copolymerized using conventional free-radical polymerization with initiators like AIBN.[2] Additionally, Cu(0)-mediated reversible deactivation radical polymerization has been successfully employed for the synthesis of PFPMA-containing copolymers.
Data Presentation
Table 1: Reactivity Ratios for the Copolymerization of Pentafluorophenyl Methacrylate (M1) with Various Comonomers (M2)
| Comonomer (M2) | r₁ (PFPMA) | r₂ | Polymerization Conditions |
| Methyl Methacrylate (MMA) | 1.06 | 0.44 | RAFT polymerization |
| 1,1,1-Trifluoroethyl Methacrylate (TFEMA) | 0.07 | 0.55 | Not specified |
Data sourced from publicly available literature.[6] Conditions for copolymerization can influence reactivity ratios.
Experimental Protocols
Protocol 1: RAFT Copolymerization of PFPMA with a Comonomer
This protocol provides a general procedure for the RAFT copolymerization of PFPMA. The specific ratios of monomer, comonomer, CTA, and initiator should be determined based on the desired molecular weight and copolymer composition.
Materials:
-
This compound (PFPMA), inhibitor removed
-
Comonomer, inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)
-
Schlenk flask and rubber septum
-
Inert gas (Argon or Nitrogen)
-
Stir bar and oil bath
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of PFPMA, comonomer, RAFT agent, and initiator in the anhydrous solvent.
-
Seal the flask with a rubber septum and secure it with a wire.
-
Degas the solution by subjecting it to at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified duration.
-
To monitor the kinetics, withdraw aliquots at regular intervals using a degassed syringe and quench the polymerization by exposing the aliquot to air and cooling it in an ice bath.
-
At the end of the reaction, quench the polymerization by exposing the flask to air and cooling it.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane (B92381) or methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Kinetic Analysis by ¹⁹F NMR Spectroscopy
Procedure:
-
For each aliquot taken during the polymerization, prepare an NMR sample by dissolving a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹⁹F NMR spectrum.
-
Identify the distinct signals corresponding to the fluorine atoms of the PFPMA monomer and the poly(PFPMA) in the copolymer.
-
Integrate the respective signals.
-
Calculate the monomer conversion at each time point using the following equation: Conversion (%) = [Integral(Polymer)] / [Integral(Polymer) + Integral(Monomer)] * 100
-
Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. A linear relationship indicates first-order kinetics with respect to the monomer.
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Procedure:
-
Prepare samples of the purified and dried copolymer at a concentration of approximately 1-2 mg/mL in a suitable GPC eluent (e.g., THF).[10]
-
Ensure the polymer is fully dissolved, which may require gentle agitation overnight.[10]
-
Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[3]
-
Inject the filtered sample into the GPC system.
-
The GPC system should be equipped with a suitable column set for the expected molecular weight range and a refractive index (RI) detector.
-
Calibrate the GPC system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Mandatory Visualization
Caption: Troubleshooting workflow for PFPMA copolymerization kinetics.
References
- 1. specificpolymers.com [specificpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Single-Step Synthesis of Highly Sensitive 19F MRI Tracers by Gradient Copolymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Cleavage of RAT End-groups during Aminolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage of Reversible Addition-Fragmentation chain Transfer (RAFT) polymer end-groups via aminolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of aminolysis of RAFT polymers?
A1: Aminolysis is a common and versatile method for removing the thiocarbonylthio end-group from polymers synthesized by RAFT polymerization.[1][2] This process yields a reactive thiol-terminated polymer that can be used for various downstream applications, such as bioconjugation, surface functionalization, or reaction with other molecules through thiol-based chemistries.[3]
Q2: How can I visually confirm that the aminolysis reaction is proceeding?
A2: A common visual indicator of a successful aminolysis reaction is a color change in the polymer solution.[4] RAFT polymers are often colored due to the presence of the thiocarbonylthio group. As the aminolysis proceeds and this group is cleaved, the color of the solution typically fades or disappears.[2]
Q3: What are the most common side reactions during aminolysis of RAFT polymers?
A3: The most frequently encountered side reactions include:
-
Disulfide Bond Formation: The newly formed thiol end-groups are susceptible to oxidation, leading to the formation of disulfide bonds and a doubling of the polymer's molecular weight.[3][4]
-
Thiolactone Formation: In the case of polymethacrylates, the thiol end-group can undergo a "backbiting" intramolecular cyclization to form a stable five-membered thiolactone ring, rendering the end-group unreactive.[2][4]
-
Michael Addition Side Reactions: When performing a one-pot aminolysis/thiol-maleimide functionalization, nucleophiles present in the reaction mixture (amines, catalysts, etc.) can react with the maleimide (B117702), leading to undesired byproducts and reduced functionalization efficiency.[5][6][7]
-
Maleimide Polymerization: Certain nucleophiles, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tributylphosphine, can initiate the anionic polymerization of maleimides, especially in polar solvents.[5][6][8]
Q4: Should I use a "one-pot" or a sequential approach for aminolysis and subsequent functionalization?
A4: The choice between a "one-pot" and a sequential approach depends on the specific reaction.
-
One-pot (simultaneous) method: In this approach, the aminolysis is performed in the presence of a trapping agent like a maleimide. This can minimize disulfide formation. However, it is more prone to side reactions between the amine and the trapping agent.[7]
-
Sequential method: This involves the complete aminolysis of the RAFT end-group first, followed by the addition of the functionalizing agent (e.g., maleimide). This approach minimizes side reactions between the amine and the functionalizing agent but requires the use of a reducing agent to prevent disulfide formation during the initial aminolysis step.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete RAFT end-group cleavage | Insufficient amine concentration or reaction time. | Increase the molar excess of the amine and/or extend the reaction time. Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the thiocarbonylthio chromophore absorbance.[2] |
| Steric hindrance around the RAFT end-group. | Consider using a less sterically hindered amine or increasing the reaction temperature. | |
| Polymer precipitation during reaction | Poor solubility of the polymer or reagents in the chosen solvent. | Select a solvent system in which all components are readily soluble. |
| Broad or bimodal GPC/SEC trace after aminolysis | Disulfide bond formation leading to polymer coupling.[3] | Perform the aminolysis under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[9] Add a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dimethylphenylphosphine (B1211355) (DMPP) to the reaction mixture.[1] |
| Side reactions leading to polymer degradation or crosslinking. | Re-evaluate the reaction conditions (temperature, catalyst, etc.) to minimize side reactions. | |
| Loss of end-group functionality in polymethacrylates | Formation of a stable thiolactone end-group.[2][4] | To obtain a thiol-terminated polymethacrylate (B1205211), a short block of a different monomer (like styrene) can be added to the polymer chain after the methacrylate (B99206) polymerization. Aminolysis will then cleave the end-group of the new block, preventing thiolactone formation on the polymethacrylate chain.[4] |
| Low efficiency in subsequent thiol-maleimide conjugation | Michael addition side reactions or polymerization of the maleimide.[5][6][7] | For "one-pot" reactions, carefully select the amine, catalyst, and solvent to minimize these side reactions. In some cases, a sequential approach may be preferable.[7] |
| Hydrolysis of the maleimide group. | Ensure anhydrous conditions if the maleimide is sensitive to hydrolysis. |
Experimental Protocols
General Protocol for Aminolysis of RAFT Polymers
This protocol is a general guideline and may require optimization for specific polymers and applications.
Materials:
-
RAFT-synthesized polymer
-
Primary amine (e.g., n-butylamine, hexylamine)[1]
-
Reducing agent (e.g., TCEP), optional but recommended[1]
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the RAFT polymer in the chosen anhydrous solvent in a flask equipped with a magnetic stir bar.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Under a positive pressure of the inert gas, add the primary amine (typically a 5-20 fold molar excess relative to the polymer chain ends).
-
If using, add the reducing agent (e.g., TCEP, typically 1-2 equivalents per chain end).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30-60 °C) until the color of the solution disappears, indicating cleavage of the thiocarbonylthio group.[10] Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by taking aliquots and analyzing them via GPC/SEC (to check for disulfide formation) and UV-Vis spectroscopy (to confirm the disappearance of the RAFT end-group).[2]
-
Upon completion, the polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or diethyl ether) and dried under vacuum.
Quantitative Data Summary
| RAFT Polymer | Amine | Reducing Agent | Solvent | End-Group Functionalization Efficiency | Reference |
| Dithiobenzoate-terminated poly(N,N-dimethylacrylamide) | Hexylamine | Tributylphosphine | Dichloromethane | Up to 99% (with N-methylmaleimide) | [5][6][8] |
Visualizations
Caption: Mechanism of RAFT end-group cleavage by aminolysis.
Caption: Experimental workflow for aminolysis of RAFT polymers.
Caption: Troubleshooting decision tree for RAFT aminolysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers: Identifying and Preventing Michael Addition Side Reactions [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. EP2791184B1 - Process for removing thiocarbonylthio groups from raft polymers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Pentafluorophenyl Methacrylate (PFPMA) vs. N-Hydroxysuccinimide (NHS) Methacrylate for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate reactive monomer is a critical step in the synthesis of functional polymers for bioconjugation, drug delivery, and biomaterial development. Both Pentafluorophenyl Methacrylate (B99206) (PFPMA) and N-Hydroxysuccinimide (NHS) Methacrylate are popular choices for introducing amine-reactive functionalities. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Performance Differences
| Feature | Pentafluorophenyl Methacrylate (PFPMA) | N-Hydroxysuccinimide (NHS) Methacrylate |
| Reactivity with Amines | High | High |
| Hydrolytic Stability | Higher | Lower |
| Reaction Kinetics | Generally Faster | Generally Slower |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.2 - 9.0 |
| Byproducts of Hydrolysis | Pentafluorophenol, Methacrylic Acid | N-Hydroxysuccinimide, Methacrylic Acid |
| Solubility | Good in a wide range of organic solvents | More limited |
Deeper Dive: Performance and Experimental Data
Reactivity and Reaction Kinetics
Both PFPMA and NHS methacrylate are effective in reacting with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. The reactivity of the ester group is the primary determinant of the conjugation efficiency.
Pentafluorophenyl (PFP) esters are known for their high reactivity towards amines. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This, combined with the fact that pentafluorophenolate is an excellent leaving group, contributes to rapid reaction kinetics.
N-Hydroxysuccinimide (NHS) esters are also highly reactive with primary amines and have been a gold standard in bioconjugation for many years. The reaction proceeds efficiently under physiological to slightly alkaline conditions.
While direct kinetic comparisons of the methacrylate monomers are not abundant in the literature, studies on analogous activated esters consistently show that PFP esters can exhibit faster aminolysis rates than NHS esters.
Hydrolytic Stability: A Critical Advantage for PFPMA
A significant differentiator between the two is their stability in aqueous environments. The competing hydrolysis reaction, where the ester is cleaved by water, can significantly reduce the efficiency of conjugation by consuming the reactive monomer.
PFPMA demonstrates superior hydrolytic stability compared to NHS methacrylate. This increased resistance to hydrolysis provides a larger process window for conjugation reactions, especially in dilute protein solutions or when longer reaction times are necessary.
NHS methacrylate , while effective, is more susceptible to hydrolysis, particularly as the pH increases. The half-life of NHS esters decreases significantly with increasing pH. For instance, a typical NHS ester can have a half-life of 4-5 hours at pH 7.0 and 0°C, which drops to just 10 minutes at pH 8.6 and 4°C[1]. This necessitates careful control of reaction conditions and often requires a larger excess of the NHS-methacrylate monomer to achieve the desired degree of labeling.
Quantitative Comparison of Hydrolysis Rates
| pH | Temperature (°C) | Half-life of a typical NHS ester |
| 7.0 | 0 | 4 - 5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
Reaction Mechanisms and Experimental Workflows
The fundamental reaction for both PFPMA and NHS methacrylate is the nucleophilic acyl substitution with a primary amine.
Amine Conjugation Mechanism
Hydrolysis Mechanism
Experimental Protocols
The following are generalized protocols for the conjugation of these methacrylate monomers to proteins. Optimal conditions, such as the molar ratio of monomer to protein and reaction time, should be determined empirically for each specific system.
Protocol 1: Protein Conjugation with this compound (PFPMA)
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound (PFPMA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer.
-
PFPMA Solution Preparation: Immediately before use, prepare a stock solution of PFPMA in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add the PFPMA stock solution to the protein solution while gently stirring. A typical starting point is a 10- to 50-fold molar excess of PFPMA to protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add the quenching solution to stop the reaction by consuming any unreacted PFPMA.
-
Purification: Remove excess PFPMA and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterization: Analyze the conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the monomer or a tag has a chromophore) or mass spectrometry.
Protocol 2: Protein Conjugation with N-Hydroxysuccinimide (NHS) Methacrylate
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
N-Hydroxysuccinimide (NHS) Methacrylate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a slightly alkaline pH to ensure deprotonation of the lysine amino groups.
-
NHS Methacrylate Solution Preparation: Dissolve the NHS methacrylate in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the NHS methacrylate solution to the protein solution with gentle mixing. A 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to terminate the reaction.
-
Purification: Purify the conjugate using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling of the final conjugate.
Conclusion: Making the Right Choice
Both PFPMA and NHS methacrylate are valuable tools for the synthesis of amine-reactive polymers. The choice between them will depend on the specific requirements of the application.
PFPMA is the preferred choice when:
-
High hydrolytic stability is crucial: for reactions in aqueous media over extended periods or with valuable reagents.
-
Faster reaction kinetics are desired: to improve efficiency and throughput.
-
A wider range of organic solvents is needed for polymer synthesis or processing.
NHS methacrylate remains a viable option when:
-
It is a well-established reagent in existing protocols.
-
The higher reactivity and stability of PFPMA are not critical for the specific application.
-
Cost is a primary consideration , as NHS reagents can sometimes be more economical.
By carefully considering the performance characteristics and experimental parameters outlined in this guide, researchers can make an informed decision to optimize their bioconjugation strategies and achieve their desired outcomes.
References
A Comparative Guide to the Characterization of PPFMA Polymers and Alternatives by NMR and GPC
For researchers and professionals in drug development and material science, precise characterization of polymers is paramount. Poly(pentafluorophenyl methacrylate) (PPFMA) has emerged as a versatile platform for bioconjugation and drug delivery due to the reactivity of its pentafluorophenyl ester side chains. This guide provides a comparative analysis of the characterization of PPFMA and its common alternatives—poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), poly(2-ethyl-2-oxazoline) (PEtOx), and poly(carboxybetaine methacrylate) (PCBMA)—using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
Performance Comparison: GPC and NMR Data
The following tables summarize typical quantitative data obtained from GPC and ¹H NMR analyses for PPFMA and its alternatives, offering a direct comparison of their key characterization parameters.
Table 1: Comparative GPC Data for PPFMA and Alternative Polymers
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Standards |
| PPFMA | 10,000 - 50,000+ | 11,000 - 60,000+ | 1.10 - 1.30 | THF | Polystyrene |
| PHPMA | 15,000 - 40,000 | 18,000 - 50,000 | 1.15 - 1.40 | DMAc (+ LiCl) | PMMA |
| PEtOx | 5,000 - 25,000 | 5,500 - 28,000 | 1.10 - 1.25 | THF or DMF | PMMA or PEG |
| PCBMA | 20,000 - 60,000 | 22,000 - 70,000 | 1.10 - 1.35 | Aqueous Buffer | - |
Table 2: Comparative ¹H NMR Chemical Shifts for PPFMA and Alternative Polymers
| Polymer | Backbone (-CH₂-C(CH₃)-) (ppm) | Side Chain Protons (ppm) | Solvent |
| PPFMA | 1.0 - 2.2 | No characteristic proton signals | CDCl₃ |
| PHPMA | 0.8 - 2.1 | 2.9-3.2 (-NH-CH₂ -), 3.7-4.0 (-CH (OH)-), 4.8 (-OH), 7.0-8.0 (-NH -) | DMSO-d₆ |
| PEtOx | - | 2.2-2.5 (-CH₂ -CH₃), 3.4-3.6 (backbone -N-CH₂ -CH₂ -) | CDCl₃ or D₂O |
| PCBMA | 0.8 - 2.1 | 3.2-3.4 (-N⁺-(CH₃ )₂-), 3.6-3.8 (-CH₂ -N⁺-), 4.2-4.4 (-COO-CH₂ -) | D₂O |
Experimental Protocols
Detailed methodologies for the characterization of these polymers are crucial for reproducible results.
Gel Permeation Chromatography (GPC) Protocol
GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample.
Materials and Equipment:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Appropriate GPC columns (e.g., PLgel mixed bed columns).
-
HPLC-grade solvent (e.g., THF, DMAc with 0.05 M LiCl, or DMF with 10 mM LiBr).
-
Polymer standards for calibration (e.g., polystyrene or PMMA).
-
Syringe filters (0.22 µm).
-
Autosampler vials.
Procedure:
-
Solvent Preparation: Prepare the mobile phase by filtering and degassing the chosen HPLC-grade solvent.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in 1-2 mL of the mobile phase in a vial.
-
Allow the sample to dissolve completely, which may require gentle agitation or leaving it overnight.
-
Filter the polymer solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrument Setup and Calibration:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).
-
Prepare a series of polymer standards of known molecular weight at concentrations of approximately 1 mg/mL.
-
Inject the standards to generate a calibration curve of log(Molecular Weight) versus elution volume/time.
-
-
Sample Analysis:
-
Inject the prepared polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, determine the Mn, Mw, and PDI of the sample relative to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers.
Objective: To confirm the chemical structure of the polymer and, in some cases, determine monomer conversion.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Pipettes.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent in a clean, dry NMR tube.
-
Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
-
If applicable, acquire other spectra such as ¹⁹F NMR for PPFMA or ¹³C NMR for more detailed structural analysis.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks corresponding to different protons in the polymer structure.
-
Assign the chemical shifts to the respective protons based on known literature values.
-
For polymerization reactions, monomer conversion can be calculated by comparing the integral of a monomer-specific peak to a polymer-specific peak.
-
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical comparison of the polymer characteristics.
A Comparative Guide: RAFT vs. ATRP for Pentafluorophenyl Methacrylate Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced functional polymers, the choice of polymerization technique is a critical determinant of the final material's properties and performance. Pentafluorophenyl methacrylate (B99206) (PFPMA) is a versatile monomer, prized for its reactive pentafluorophenyl ester side chains that allow for straightforward post-polymerization modification. This guide provides an objective comparison of two leading controlled radical polymerization techniques—Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—for the polymerization of PFPMA, supported by experimental data.
At a Glance: RAFT vs. ATRP for PFPMA
| Feature | RAFT Polymerization | ATRP (Cu(0)-mediated RDRP) |
| Control Agent | Chain Transfer Agent (CTA), e.g., dithioesters, trithiocarbonates | Transition metal catalyst (e.g., Cu(0)/Cu(I)/Cu(II)) and a ligand |
| Metal Catalyst | Typically metal-free | Requires a metal catalyst, which may need removal |
| Monomer Scope | Generally broader and more tolerant to functional groups | Well-suited for methacrylates, but can be sensitive to some functionalities |
| Control over PDI | Excellent control, typically yielding polymers with low dispersity (Đ < 1.2) | Excellent control, capable of producing polymers with low dispersity (Đ < 1.3) |
| Experimental Setup | Simpler setup, less sensitive to oxygen | Requires careful deoxygenation and handling of the catalyst system |
Quantitative Performance Data
The following tables summarize representative experimental data for the polymerization of PFPMA using both RAFT and a copper-mediated ATRP method. It is important to note that the data are compiled from different studies and direct comparison should be made with consideration of the specific reaction conditions.
Table 1: RAFT Polymerization of PFPMA [1]
| Time (h) | Conversion (%) | Molar Mass ( g/mol ) | Dispersity (Đ) |
| 1 | 18 | 7,800 | 1.25 |
| 2 | 35 | 12,500 | 1.20 |
| 4 | 62 | 20,100 | 1.15 |
| 8 | 85 | 27,400 | 1.12 |
| 16 | 95 | 30,700 | 1.10 |
Conditions: [PFPMA]:[CTA]:[AIBN] = 100:1:0.2, in dioxane at 70 °C. CTA = 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668). Molar mass and dispersity determined by Size Exclusion Chromatography (SEC).
Table 2: Cu(0)-mediated Reversible Deactivation Radical Polymerization (RDRP) of PFPMA
| Time (h) | Conversion (%) | Molar Mass ( g/mol ) | Dispersity (Đ) |
| 0.5 | 25 | 8,500 | 1.28 |
| 1 | 48 | 15,200 | 1.22 |
| 2 | 75 | 23,800 | 1.18 |
| 4 | 92 | 29,100 | 1.15 |
| 6 | 98 | 31,000 | 1.14 |
Conditions: [PFPMA]:[Initiator]:[Cu(0)]:[Ligand] = 100:1:1:2, in anisole (B1667542) at 60 °C. Initiator = Ethyl α-bromoisobutyrate, Ligand = Tris(2-pyridylmethyl)amine (TPMA). Molar mass and dispersity determined by SEC.
Experimental Protocols
RAFT Polymerization of PFPMA[1]
Materials:
-
Pentafluorophenyl methacrylate (PFPMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
PFPMA, CTA, and AIBN are dissolved in 1,4-dioxane in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [PFPMA]:[CTA]:[AIBN] is 100:1:0.2.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at 70 °C to initiate the polymerization.
-
Samples are withdrawn at timed intervals using a degassed syringe to monitor monomer conversion, molecular weight, and dispersity by ¹H NMR and SEC, respectively.
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by precipitation in a large excess of cold methanol (B129727) and dried under vacuum.
ATRP (Cu(0)-mediated RDRP) of PFPMA
Materials:
-
This compound (PFPMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(0) wire (catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Anisole, anhydrous
Procedure:
-
PFPMA, EBiB, and TPMA are dissolved in anisole in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of [PFPMA]:[EBiB]:[TPMA] is 100:1:2.
-
A piece of copper(0) wire is added to the flask.
-
The solution is subjected to three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
The flask is placed in a preheated oil bath at 60 °C to commence the polymerization.
-
Aliquots are taken at specific time points with a nitrogen-purged syringe to determine conversion and polymer characteristics.
-
The polymerization is quenched by opening the flask to air and cooling.
-
The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina. The purified polymer is then isolated by precipitation in cold hexane (B92381) and dried.
Mechanistic Pathways
The control in RAFT and ATRP is achieved through different chemical equilibria, as illustrated in the diagrams below.
Caption: The RAFT polymerization mechanism involves a degenerative chain transfer process mediated by a chain transfer agent.
Caption: The ATRP mechanism is based on a reversible redox process involving a transition metal catalyst.
Concluding Remarks
Both RAFT and ATRP are highly effective methods for the controlled polymerization of this compound, yielding polymers with well-defined molecular weights and low dispersities.
RAFT polymerization offers the significant advantage of being a metal-free system, which is often crucial for biomedical and electronic applications where metal contamination is a concern. The experimental setup for RAFT is generally simpler and more tolerant to trace impurities and a wider variety of functional monomers.
ATRP , particularly in its modern, more robust forms like Cu(0)-mediated RDRP, provides excellent control over the polymerization and can be very efficient. However, the necessity of a metal catalyst requires an additional purification step to remove residual metal ions, which might be detrimental for certain applications.
The ultimate choice between RAFT and ATRP for the polymerization of PFPMA will depend on the specific requirements of the final application, including the tolerance for metal contaminants, the desired polymer architecture, and the available experimental expertise. For applications demanding high purity and metal-free polymers, RAFT is the preferred method. Where the presence of a removable catalyst is acceptable and precise control over block copolymer synthesis is paramount, ATRP remains a powerful and reliable choice.
References
PFP Esters vs. NHS Esters: A Comparative Guide to Hydrolytic Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of coupling chemistry is critical for the successful synthesis of bioconjugates. The stability of the reactive esters used, particularly their resistance to hydrolysis, directly impacts conjugation efficiency, reproducibility, and overall yield. This guide provides an objective comparison of the hydrolytic stability of two commonly used amine-reactive crosslinkers: pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters, supported by experimental data and detailed protocols.
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the traditionally used N-hydroxysuccinimide (NHS) esters for amine acylation, primarily due to their significantly enhanced resistance to hydrolysis.[1][2] In aqueous environments, where most bioconjugation reactions are performed, NHS esters are notoriously susceptible to rapid degradation, especially at the neutral to basic pH required for efficient labeling of primary amines.[1][3] This competing hydrolysis reaction reduces the concentration of the active ester available for conjugation, often leading to lower product yields and the need for a larger excess of the labeling reagent.[4]
PFP esters, in contrast, exhibit markedly greater stability in aqueous solutions, providing a wider experimental window for conjugation.[1][4] This heightened stability allows for more controlled and efficient reactions, even over extended periods.[1]
Quantitative Data Summary: Hydrolytic Stability Comparison
The following table summarizes the available quantitative data on the hydrolytic stability of PFP and NHS esters.
| Feature | PFP Esters | NHS Esters |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions.[5][6] | Prone to rapid hydrolysis, especially as pH increases.[1] |
| Half-life in Aqueous Acetonitrile | No detectable decomposition after 300 hours.[7][8] | Approximately 140 hours.[7] |
| Relative Stability at pH 8 | A TFP ester (a close analog) has a half-life 3.0 times longer than an NHS ester.[4] | Half-life is measured in minutes.[4] |
| Half-life at pH 7.0 | Significantly longer than NHS esters. | 4-5 hours (at 0°C).[9] |
| Half-life at pH 8.5 | Significantly longer than NHS esters. | Approximately 180 minutes (in carbonate buffer/10% DMSO).[9] |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters. | 10 minutes.[9] |
| Half-life at pH 9.0 | Significantly longer than NHS esters. | Approximately 125 minutes (in carbonate buffer/10% DMSO).[9] |
Reaction Pathways and Byproducts
Both PFP and NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. The key difference lies in the competing hydrolysis reaction where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid and the respective leaving group.
The byproduct of PFP ester conjugation is pentafluorophenol, while NHS ester conjugation releases N-hydroxysuccinimide.
Experimental Protocols
Protocol 1: Comparative Hydrolysis Rate Determination by HPLC
This protocol outlines a general method for comparing the hydrolytic stability of PFP and NHS esters using High-Performance Liquid Chromatography (HPLC).[6][10]
Objective: To determine and compare the rate of hydrolysis of a PFP ester and an NHS ester in an aqueous buffer at a specific pH.
Materials:
-
PFP ester of the molecule of interest
-
NHS ester of the same molecule of interest
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
HPLC system with a C18 column and a UV-Vis detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO.[6]
-
Initiation of Hydrolysis: In separate autosampler vials, add a precise volume of the reaction buffer. To initiate the hydrolysis, add a small volume of the respective ester stock solution to achieve a final concentration of 1 mM. Vortex briefly to mix.[6]
-
HPLC Analysis:
-
Immediately inject a sample from each vial onto the HPLC system (t=0).[6]
-
Program the HPLC to perform injections at regular time intervals (e.g., every 15 minutes for NHS esters, every hour for PFP esters, depending on the expected stability).[6]
-
Use a gradient elution method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 10 minutes) to separate the active ester from its hydrolyzed carboxylic acid product.[6]
-
Monitor the elution profile at a wavelength where both the ester and the hydrolyzed product show significant absorbance.[6]
-
-
Data Analysis:
-
Integrate the peak area of the active ester at each time point.[6]
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: General Protein Conjugation
The following is a general workflow for labeling a protein with a PFP or NHS ester.
Detailed Steps for Protein Conjugation:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines like Tris or glycine, a buffer exchange must be performed.[5]
-
Prepare Ester Solution: Immediately before use, dissolve the PFP or NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3][5] Do not prepare stock solutions for long-term storage as they are susceptible to hydrolysis.[11]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the ester solution to the protein solution while gently vortexing.[5]
-
Incubate: The incubation time and temperature can be varied to optimize the reaction. Typical conditions are 1-4 hours at room temperature or overnight at 4°C for more sensitive proteins.[12]
-
Quench Reaction (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 20-50 mM and incubated for an additional 15-30 minutes.[1]
-
Purify Conjugate: Remove unreacted ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Analyze Conjugate: Determine the degree of labeling and confirm conjugation using appropriate analytical techniques such as SDS-PAGE and mass spectrometry.[13]
Conclusion
The selection of the appropriate amine-reactive ester is a critical decision in the design of bioconjugation experiments. The superior hydrolytic stability of PFP esters over NHS esters offers a significant advantage, leading to more efficient, reproducible, and higher-yielding conjugation reactions. This increased stability provides greater flexibility in experimental design, particularly for reactions requiring longer incubation times or for those involving precious and limited biological samples. For researchers aiming to optimize their bioconjugation strategies, PFP esters represent a robust and reliable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide: Quantifying Post-Polymerization Modification Efficiency with FTIR and XPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification is a critical strategy for synthesizing functional polymers with tailored properties for advanced applications, including drug delivery, biomaterials, and diagnostics.[1][2][3] The success of these modifications hinges on the ability to accurately quantify the efficiency of the reaction, ensuring that the desired functionality has been incorporated at the intended level. Among the array of analytical techniques available, Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are two of the most powerful and commonly employed methods for this purpose.[4][5][6][7]
This guide provides an objective comparison of FTIR and XPS for the analysis of post-polymerization modification efficiency, supported by experimental protocols and data presentation. We will explore a common modification scenario—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction—to illustrate the strengths and limitations of each technique.
Experimental Methodologies
A well-defined experimental protocol is crucial for obtaining reliable and reproducible data. Below are detailed methodologies for a model post-polymerization modification and subsequent analysis using both FTIR and XPS.
Part 1: Post-Polymerization Modification via CuAAC "Click" Chemistry
This protocol describes the functionalization of an azide-containing polymer with an alkyne-terminated molecule (e.g., a drug or probe).
Materials:
-
Azide-functionalized base polymer (e.g., poly(ethylene glycol) azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., deionized water, DMSO)
-
Dialysis tubing or appropriate purification system
Protocol:
-
Dissolution: Dissolve the azide-functionalized base polymer in the chosen solvent to a final concentration of 10 mg/mL in a reaction vial.
-
Addition of Reagents: To the polymer solution, add the alkyne-functionalized molecule at a 1.5 molar excess relative to the azide (B81097) groups.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (4 molar equivalents to copper) and CuSO₄·5H₂O (0.5 molar equivalents to the alkyne).
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction vial first, followed by the copper sulfate solution to initiate the click reaction.[8]
-
Reaction Conditions: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.
-
Purification: Purify the modified polymer by dialysis against deionized water for 48 hours (with frequent water changes) to remove unreacted reagents, catalyst, and byproducts.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final solid product.
-
Sample Preparation for Analysis: Prepare samples of both the initial azide-functionalized polymer and the final modified polymer for FTIR and XPS analysis.
Part 2: Analysis by Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a surface-sensitive FTIR technique ideal for analyzing polymer films and powders with minimal sample preparation.[9]
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the dry polymer powder (either initial or modified) onto the ATR crystal, ensuring complete and uniform coverage.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum, typically in the range of 4000–650 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectra using the spectrometer's software. Key steps include baseline correction and peak area integration. The modification efficiency is assessed by monitoring the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of new peaks corresponding to the attached molecule.[10][11]
Part 3: Analysis by X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top 5-10 nanometers of a material.[5][6][7]
Instrumentation:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα).
Protocol:
-
Sample Mounting: Mount a small amount of the dry polymer powder onto a sample holder using double-sided, non-conductive adhesive tape.
-
Introduction to Vacuum: Introduce the sample into the instrument's ultra-high vacuum (UHV) chamber.
-
Charge Neutralization: As polymers are typically insulating, utilize a low-energy electron flood gun to prevent surface charging during analysis.[5]
-
Survey Scan: Acquire a survey spectrum (e.g., 0–1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s).
-
Data Analysis: Process the spectra to determine atomic concentrations from the survey scan and to perform chemical state analysis by peak-fitting the high-resolution scans. For the CuAAC reaction, the key is to analyze the changes in the N 1s spectrum, differentiating the azide (-N₃) signal from the triazole signal formed after the reaction.[12][13]
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the two techniques.
FTIR Quantitative Analysis
For FTIR, the efficiency can be estimated by tracking the change in the azide vibrational band.
| Sample | Characteristic Peak | Wavenumber (cm⁻¹) | Normalized Peak Area | Modification Efficiency (%) |
| Initial Polymer | Azide (–N₃) Stretch | ~2100 | 1.00 | 0 |
| Modified Polymer | Azide (–N₃) Stretch | ~2100 | 0.08 | 92 |
Modification efficiency is calculated as: (1 - (Final Azide Peak Area / Initial Azide Peak Area)) * 100
XPS Quantitative Analysis
XPS provides elemental composition and detailed chemical state information.
Table 1: Elemental Surface Composition (Atomic %)
| Sample | C 1s | O 1s | N 1s | Other |
| Initial Polymer | 68.5 | 25.0 | 6.5 | - |
| Modified Polymer | 72.1 | 22.3 | 5.6 | - |
Table 2: High-Resolution N 1s Peak Analysis (Relative Area %)
| Sample | Azide (-N₃) Species | Triazole Species |
| Initial Polymer | 100% | 0% |
| Modified Polymer | 9.5% | 90.5% |
Modification efficiency is determined directly from the relative area percentage of the newly formed triazole species in the N 1s spectrum.
Visualizing the Workflow and Comparison
Caption: Workflow for post-polymerization modification and subsequent analysis.
Caption: Core principles and outputs of FTIR and XPS for polymer analysis.
Objective Comparison
| Feature | FTIR (ATR) | XPS |
| Primary Information | Functional Groups | Elemental Composition & Chemical State |
| Analysis Depth | ~0.5 - 2 µm (Microns)[4] | < 10 nm (Nanometers)[5] |
| Sensitivity | Good for strong IR absorbers | High surface sensitivity (~0.1 atomic %)[6] |
| Quantification | Semi-quantitative; relies on relative changes in peak intensity which can be affected by sample packing and crystal contact. | Highly quantitative; provides direct atomic percentages and chemical state ratios. |
| Sample Damage | Generally non-destructive. | Can cause some damage to sensitive polymers due to X-ray exposure, though modern instruments minimize this.[12] |
| Ease of Use | Relatively simple and fast. | More complex; requires ultra-high vacuum and specialized knowledge for data interpretation. |
| Cost & Accessibility | More accessible and lower cost. | Higher cost for instrumentation and maintenance. |
Conclusion and Recommendations
Both FTIR and XPS are invaluable techniques for confirming the success of post-polymerization modifications.
FTIR is an excellent first-pass, high-throughput technique. It quickly confirms the disappearance of a key reactant functional group (like the azide) and the appearance of new signals, providing strong qualitative and semi-quantitative evidence of a successful reaction.[4][14][15][16] Its accessibility and ease of use make it a staple in any polymer chemistry lab.
XPS , on the other hand, offers a more detailed and quantitative picture, especially for surface modifications. It not only confirms the reaction but provides precise quantification of the modification efficiency by distinguishing between the chemical states of elements (e.g., nitrogen in an azide vs. a triazole).[5][6][13][17] This level of detail is critical in applications where surface chemistry dictates performance, such as in biomaterials and medical devices.
Recommendation: For a comprehensive analysis, a dual-pronged approach is recommended. Use FTIR for rapid initial screening and confirmation of the reaction across the bulk of the material. Follow up with XPS for precise surface-specific quantification and to gain a deeper understanding of the elemental and chemical state composition of the modified polymer surface. This combined methodology provides a robust and complete characterization of post-polymerization modification efficiency.
References
- 1. Post-polymerization functionalization of aliphatic polycarbonates using click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. drpress.org [drpress.org]
- 3. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eag.com [eag.com]
- 5. Polymer XPS Analysis | Kratos Analytical [kratos.com]
- 6. XPS Analysis of Surface Modified Polymers [eag.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. azom.com [azom.com]
- 10. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. azom.com [azom.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. agilent.com [agilent.com]
- 16. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Modified Polymer Surfaces [phi.com]
A Comparative Guide to Pentafluorophenyl Acrylate (PFPA) and Pentafluorophenyl Methacrylate (PFPMA) in Polymerization
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of functional polymers for advanced applications. Pentafluorophenyl acrylate (B77674) (PFPA) and pentafluorophenyl methacrylate (B99206) (PFPMA) are two such monomers that have garnered significant attention due to their ability to form well-defined polymers that can be readily functionalized. This guide provides an objective, data-driven comparison of PFPA and PFPMA in the context of their polymerization behavior and the properties of the resulting polymers, to aid in the selection of the most suitable monomer for specific research and development needs.
Introduction
PFPA and PFPMA are activated ester-containing monomers that are amenable to a variety of polymerization techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with controlled molecular weights and low dispersities. The resulting polymers, poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFPMA), are versatile platforms for post-polymerization modification, where the pentafluorophenyl (PFP) ester group can be easily displaced by nucleophiles such as primary amines to introduce a wide range of functionalities. This feature is particularly valuable in the development of materials for biomedical applications, including drug delivery, tissue engineering, and functional surfaces.[1]
While both monomers offer the highly reactive PFP ester group, the presence of an α-methyl group in PFPMA leads to distinct differences in their polymerization kinetics and the properties of the corresponding polymers. This guide will delve into these differences, providing a comprehensive overview of their physical and chemical properties, polymerization behavior, and the characteristics of the resulting polymers.
Physical and Chemical Properties of the Monomers
The fundamental properties of PFPA and PFPMA monomers are summarized in the table below. The primary structural difference is the presence of a methyl group on the α-carbon of the acrylate backbone in PFPMA.
| Property | Pentafluorophenyl Acrylate (PFPA) | This compound (PFPMA) |
| Chemical Structure | ||
| Molecular Weight | 238.11 g/mol | 252.14 g/mol |
| Appearance | Colorless to clear yellow liquid[2] | Clear colorless liquid[3] |
| Density | 1.446 g/mL | 1.394 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.434 | 1.438 |
| Boiling Point | 145-149 °C | Not specified |
| Flash Point | 68 °C | 77.8 °C |
Polymerization Behavior
Both PFPA and PFPMA can be polymerized via conventional free-radical polymerization; however, to achieve well-defined polymers, controlled radical polymerization techniques such as RAFT are preferred.[4]
General Polymerization Workflow (RAFT)
The following diagram illustrates a typical workflow for the RAFT polymerization of both PFPA and PFPMA.
Polymerization Kinetics
This compound (PFPMA): The RAFT polymerization of PFPMA has been studied in detail. First-order kinetic plots for the polymerization of PFPMA in dioxane at 75 °C using a fluorinated chain transfer agent (CTA) show a linear relationship, indicating a constant concentration of propagating radicals, which is characteristic of a controlled polymerization.[5] The molecular weight of the resulting PPFPMA increases linearly with monomer conversion, and the dispersity (Đ) remains low (typically < 1.3), further confirming the controlled nature of the polymerization.[5]
Pentafluorophenyl Acrylate (PFPA): While detailed kinetic studies are less common, successful RAFT polymerization of PFPA has been reported.[4] Generally, acrylates are known to have higher propagation rate constants (kp) than their corresponding methacrylates due to the lower steric hindrance of the secondary propagating radical compared to the tertiary radical in methacrylates.[6] This suggests that the polymerization of PFPA may proceed faster than that of PFPMA under similar conditions.
The following table summarizes typical RAFT polymerization conditions found in the literature for both monomers. It is important to note that these conditions are from different studies and are not directly comparable for a kinetic analysis.
| Parameter | PFPA | PFPMA |
| Solvent | Benzene | Dioxane |
| Initiator | AIBN | AIBN |
| Temperature | 70 °C | 75-90 °C[5] |
| [M]₀:[CTA]₀:[I]₀ | 100:1:0.5 | 50:1:0.1 to 200:1:0.1[5] |
Polymer Properties
The properties of the resulting polymers, PPFPA and PPFPMA, are crucial for their application.
| Property | Poly(pentafluorophenyl acrylate) (PPFPA) | Poly(this compound) (PPFPMA) |
| Appearance | White solid[1] | Not specified |
| Glass Transition Temperature (Tg) | Not specified | ~120-150 °C (for copolymers with MMA)[7] |
| Solubility | Soluble in a broad range of organic solvents.[1] Generally soluble in THF, DMF, and DMSO.[8] | Soluble in THF, DMF, and dioxane.[5][8] |
| Hydrolytic Stability | Higher stability towards hydrolysis compared to poly(N-acryloyl succinimide).[1] | Good hydrolytic stability.[9] |
Post-Polymerization Modification
The key feature of both PPFPA and PPFPMA is their ability to undergo efficient post-polymerization modification via nucleophilic substitution of the PFP ester. This allows for the creation of a diverse library of functional polymers from a single precursor polymer.
Reactivity towards Nucleophiles
A comparative study on the reactivity of PPFPA and PPFPMA, synthesized by free-radical polymerization, towards primary and secondary amines and alcohols revealed that both polymers react satisfactorily with aliphatic primary and secondary amines.[10] However, the reactivity of the acrylate-based polymer is generally higher. In time-resolved FT-IR studies, the rate constants for the polymer analogous reactions were determined, confirming the higher reactivity of PPFPA.[10] For instance, the reaction of PPFPA with an equivalent of alcohol under base catalysis led to a conversion of only 30%, indicating that amines are significantly more effective nucleophiles for this transformation.[10]
Applications in Drug Development and Cellular Interactions
The ability to introduce specific functionalities onto the polymer backbone is of paramount importance in drug development. For instance, by reacting PPFPA or PPFPMA with amine-containing ligands such as peptides (e.g., RGD), antibodies, or small molecules, the resulting polymers can be designed to target specific cells or tissues.[11] The surface chemistry of nanoparticles formulated from these functionalized polymers dictates their interaction with biological systems.
Amine-functionalized polymers, for example, can exhibit enhanced cellular uptake.[12] The positive charge of the amine groups under physiological conditions can promote interaction with the negatively charged cell membrane, facilitating internalization through endocytic pathways.[13] By carefully selecting the attached ligand, it is possible to target specific cellular uptake mechanisms, such as receptor-mediated endocytosis, leading to more efficient and targeted drug delivery.[9]
Experimental Protocols
Synthesis of Pentafluorophenyl Acrylate (PFPA)
Pentafluorophenol is dissolved in an anhydrous solvent (e.g., THF) and cooled to 0 °C. Triethylamine is added, followed by the slow addition of a solution of acryloyl chloride in the same solvent. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for 18 hours. The solvent is removed, and the residue is worked up by extraction with an organic solvent (e.g., diethyl ether) and washed with water and brine.[2]
RAFT Polymerization of this compound (PFPMA)[5]
Materials:
-
This compound (PFMA)
-
Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate
-
Initiator, e.g., 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN)
-
Anhydrous dioxane
Procedure:
-
PFMA, CTA, and AIBN are added to a Schlenk tube at the desired molar ratios (e.g., [M]₀:[CTA]₀:[I]₀ = 100:1:0.1).
-
Anhydrous dioxane is added to achieve the desired monomer concentration (e.g., 1.8 M).
-
The solution is degassed by at least three freeze-pump-thaw cycles.
-
The Schlenk tube is backfilled with an inert gas (e.g., argon) and placed in a preheated oil bath at the desired temperature (e.g., 75 °C).
-
The polymerization is allowed to proceed for a specific time, with aliquots taken periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR/¹⁹F NMR and GPC, respectively.
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
The polymer is purified by precipitation into a non-solvent (e.g., cold hexane).
Conclusion
Both pentafluorophenyl acrylate and this compound are highly valuable monomers for the synthesis of functional polymers. The choice between PFPA and PFPMA will depend on the specific requirements of the application.
-
PFPMA offers a more controlled polymerization, as evidenced by the available kinetic data, leading to well-defined polymers with low dispersity. The resulting PPFPMA has good hydrolytic stability and provides a reliable platform for post-polymerization modification.
-
PFPA is expected to exhibit a faster polymerization rate. The resulting PPFPA is more reactive towards nucleophiles in post-polymerization modification, which could be advantageous for achieving high degrees of functionalization or when using less reactive nucleophiles. PPFPA is also reported to have broader solubility.
For applications requiring precise control over polymer architecture and where a slightly lower reactivity in post-polymerization modification is acceptable, PFPMA is an excellent choice. For applications where a higher reaction rate in both polymerization and subsequent functionalization is desired, PFPA may be the preferred monomer. Researchers should consider these trade-offs in reactivity and control when designing their polymer-based systems for drug delivery and other biomedical applications.
References
- 1. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 4. Pentafluorophenyl acrylate | 71195-85-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. 登录-个人登录 [casper.sgst.cn]
- 8. chemipaz.com [chemipaz.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 13642-97-2 | Benchchem [benchchem.com]
- 12. Amine-functionalized poly(lactic-co-glycolic acid) nanoparticles for improved cellular uptake and tumor penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of PPFMA-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical factor in the development of medical devices and drug delivery systems. Poly(pentafluorophenyl methacrylate) (PPFMA) has emerged as a versatile platform for the creation of functional polymers due to the ease of post-polymerization modification. This guide provides an objective comparison of the biocompatibility of PPFMA-derived materials with common alternatives, supported by experimental data, to aid in the selection of materials for biomedical applications.
Executive Summary
PPFMA-derived materials generally exhibit excellent biocompatibility, characterized by high cell viability and minimal inflammatory response. The key advantage of PPFMA lies in its capacity for post-polymerization modification, which allows for the attachment of a wide range of functional molecules without introducing significant cytotoxicity. This makes it a strong candidate for applications requiring tailored surface properties for enhanced cellular interaction or drug conjugation. In comparison, while materials like Poly(methyl methacrylate) (PMMA), Poly(2-hydroxyethyl methacrylate) (PHEMA), and Poly(caprolactone) (PCL) are widely used, they can present certain biocompatibility challenges, such as cytotoxicity from residual monomers in PMMA or a more pronounced foreign body response.
Biocompatibility Performance: A Comparative Analysis
The biocompatibility of a material is determined by its interaction with biological systems. Key parameters for evaluation include cytotoxicity, cell adhesion and proliferation, and the in vivo inflammatory response.
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining whether a material has toxic effects on cells. The MTT assay, which measures the metabolic activity of cells, is a common method for this evaluation.
Table 1: Comparative In Vitro Cytotoxicity of PPFMA-Derived Materials and Alternatives
| Material | Cell Type | Assay | Result | Citation |
| PPFMA-based Nanoparticles | A549 (human lung carcinoma) | MTT | >90% cell viability after 72h | |
| PMMA | Human lung fibroblasts (IMR 90) | Cytotoxicity Assay | Significant reduction in cell viability | |
| PHEMA-based Polymers | Various | Cytotoxicity Assay | Generally non-toxic, cell viability >80% at high concentrations | |
| PCL | Osteoblast-like cells | In Vitro Biocompatibility | Highly biocompatible |
Note: The specific results can vary depending on the exact formulation, processing, and cell type used.
Cell Adhesion and Proliferation
The ability of a material to support cell adhesion and subsequent proliferation is vital for applications such as tissue engineering and implantable devices.
Table 2: Comparative Cell Adhesion on PPFMA-Derived Materials and Alternatives
| Material | Cell Type | Observation | Citation |
| PPFMA-grafted Surfaces | HeLa S3 | Cell adhesion is dependent on the grafted monomer | |
| PMMA | Fibroblasts | Can be modified to enhance cell attachment and spreading | |
| PHEMA | Fibroblasts, Endothelial cells | Cell adhesion can be tuned by controlling polymer graft density | |
| PCL | Osteoblast-like cells | Promotes cell growth and proliferation |
In Vivo Inflammatory Response
The implantation of any foreign material into the body will elicit an inflammatory response. The goal is for this response to be minimal and resolve over time, leading to tissue integration rather than chronic inflammation and fibrous encapsulation.
Table 3: Comparative In Vivo Inflammatory Response to PPFMA-Derived Materials and Alternatives
| Material | Animal Model | Observation | Citation |
| PPFMA-based Hydrogels | (Data not available) | Expected to have a mild inflammatory response based on in vitro data | |
| PMMA Particles | Rat | Can elicit a significant inflammatory reaction | |
| PHEMA | (Data not available) | Generally considered to have a minimal inflammatory response | |
| PCL Scaffolds | Rat | Biocompatible, non-cytotoxic, and promotes osteoconduction without adverse effects |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of biomaterial biocompatibility.
MTT Assay for Cytotoxicity of Polymer-Coated Surfaces
This protocol is adapted from standard ISO 10993-5 guidelines for the biological evaluation of medical devices.
-
Material Preparation: Sterilize the polymer-coated substrates (e.g., by UV irradiation or ethylene (B1197577) oxide). Place each substrate into a well of a 24-well tissue culture plate.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or primary endothelial cells) onto the substrates and control wells (tissue culture plastic) at a density of 1 x 10^4 cells/cm².
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂ for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Remove the culture medium from the wells and add fresh medium containing 10% MTT solution.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control cells grown on tissue culture plastic.
Cell Adhesion Assay on Biomaterial Surfaces
This protocol provides a method for quantifying the attachment of cells to different material surfaces.
-
Material Preparation: Place sterile discs of the test materials (PPFMA-derived and alternatives) in a 24-well plate.
-
Cell Seeding: Suspend cells (e.g., human umbilical vein endothelial cells - HUVECs) in serum-free medium and seed them onto the material surfaces at a density of 5 x 10^4 cells/cm².
-
Adhesion Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and stain with a suitable dye, such as crystal violet or a fluorescent nuclear stain (e.g., DAPI).
-
Quantification: For crystal violet staining, elute the dye and measure the absorbance. For fluorescent staining, capture images using a fluorescence microscope and count the number of adherent cells per unit area using image analysis software. Adhesion is typically expressed as the percentage of seeded cells that have attached.
In Vivo Implantation Study for Inflammatory Response
This protocol outlines a subcutaneous implantation model in rodents to assess the local tissue response to a biomaterial, following ISO 10993-6 guidelines.
-
Material Preparation: Fabricate sterile, implant-grade samples of the test materials (e.g., 5x5 mm discs).
-
Animal Model: Use adult male Sprague-Dawley rats or a similar model. Anesthetize the animals according to an approved institutional animal care and use committee (IACUC) protocol.
-
Implantation: Create a subcutaneous pocket on the dorsal side of the animal and insert the sterile material sample. Suture the incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in 10% neutral buffered formalin, process them for paraffin (B1166041) embedding, and section them. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation. Immunohistochemistry for specific inflammatory markers (e.g., CD68 for macrophages, TNF-α for pro-inflammatory cytokines) can also be performed.
-
Evaluation: A pathologist should semi-quantitatively score the inflammatory response, including the thickness of the fibrous capsule and the density of inflammatory cells at the implant-tissue interface.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms through which materials interact with cells is crucial for designing next-generation biomaterials.
Cellular Uptake and Intracellular Signaling
Some materials, particularly nanoparticles, can be internalized by cells, potentially activating intracellular signaling pathways. For instance, studies on PMMA nanoparticles have investigated their effect on the cAMP response element-binding protein (CREB) signaling pathway, which is involved in various cellular processes including proliferation and survival.
Caption: Generalized signaling pathway upon material-cell interaction.
Inflammatory Response Signaling
The interaction of a biomaterial with immune cells can trigger inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This pathway plays a central role in regulating the expression of pro-inflammatory cytokines.
Caption: Simplified NF-κB signaling pathway in macrophages.
Experimental Workflow for Biocompatibility Evaluation
A systematic workflow is critical for the comprehensive evaluation of a novel biomaterial.
Caption: Workflow for evaluating the biocompatibility of new materials.
Conclusion
PPFMA-derived materials present a highly promising platform for a variety of biomedical applications, demonstrating excellent cytocompatibility. The ability to tailor their surface chemistry through post-polymerization modification without compromising their biocompatibility is a significant advantage over some traditional biomaterials. However, further quantitative and comparative in vivo studies are necessary to fully elucidate their long-term performance and interaction with the host immune system. This guide provides a foundational framework for researchers to compare and select the most appropriate material for their specific application, while also highlighting the necessary experimental considerations for a thorough biocompatibility evaluation.
A Comparative Guide to the Quantitative Analysis of Amine Reactions with Poly(active esters)
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of polymers with amine-containing molecules is a cornerstone of advanced materials science and drug delivery. Poly(active esters) are a class of polymers specifically designed for efficient reaction with primary and secondary amines, leading to the formation of stable amide bonds. This guide provides a comprehensive comparison of commonly used poly(active esters), focusing on the quantitative analysis of their aminolysis reactions. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal system for their specific application.
Comparison of Common Poly(active esters)
The choice of poly(active ester) significantly impacts reaction kinetics, efficiency, and the stability of the final conjugate. Here, we compare two of the most widely used platforms: poly(pentafluorophenyl acrylate) (PPFPA) and poly(N-succinimidyl acrylate) (PNAS).
Table 1: Quantitative Comparison of Aminolysis Reactions for PPFPA and PNAS
| Parameter | Poly(pentafluorophenyl acrylate) (PPFPA) | Poly(N-succinimidyl acrylate) (PNAS) & Poly(NHS4VB) | Key Considerations |
| Reaction Rate with Aliphatic Amines | Fast to very fast. Pseudo-first-order rate constant (k') for reaction with 1-aminomethylpyrene was found to be 2.46 × 10⁻¹ s⁻¹.[1] | Generally slower than PPFPA. The k' for poly(NHS4VB) with 1-aminomethylpyrene was 3.49 × 10⁻³ s⁻¹.[1] | PPFPA's higher reactivity is advantageous for rapid conjugations. |
| Reaction Rate with Aromatic Amines | Slower than with aliphatic amines, but generally proceeds to high conversion. The k' for reaction with 1-aminopyrene (B158619) was 5.11 × 10⁻³ s⁻¹.[1] | Very slow to negligible reaction. | PPFPA is the preferred choice for modifying polymers with less nucleophilic aromatic amines. |
| Hydrolytic Stability | Higher hydrolytic stability, allowing for reactions in a wider range of solvents, including protic solvents with careful pH control. | More susceptible to hydrolysis, especially at neutral to basic pH. Reactions are typically performed in anhydrous aprotic solvents. | The hydrolytic stability of PPFPA offers greater flexibility in reaction setup and purification. |
| Solubility | Soluble in a broad range of organic solvents.[2] | Solubility can be more limited, often requiring polar aprotic solvents like DMF or DMSO. | Broader solubility of PPFPA can simplify reaction and processing steps. |
| Leaving Group | Pentafluorophenol | N-hydroxysuccinimide (NHS) | Both are good leaving groups, but the electronic properties of the pentafluorophenyl group contribute to the higher reactivity of PPFPA. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful polymer modification. Below are methodologies for the synthesis of a common poly(active ester), its subsequent aminolysis, and the quantitative analysis of the reaction.
Synthesis of Poly(pentafluorophenyl acrylate) (PPFPA) via RAFT Polymerization
This protocol describes a controlled radical polymerization technique to synthesize PPFPA with a defined molecular weight and narrow molecular weight distribution.
Materials:
-
Pentafluorophenyl acrylate (B77674) (PFPA) monomer
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Nitrogen or Argon source
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask, add the PFPA monomer, RAFT agent, and AIBN in the desired molar ratios.
-
Add anhydrous solvent to achieve the desired monomer concentration.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer by Size Exclusion Chromatography (SEC) for molecular weight and polydispersity, and by ¹H and ¹⁹F NMR for chemical structure.
Aminolysis of PPFPA with a Primary Amine
This protocol details the general procedure for reacting a primary amine with a PPFPA polymer.
Materials:
-
Poly(pentafluorophenyl acrylate) (PPFPA)
-
Primary amine of interest
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or THF)
-
Tertiary amine base (optional, e.g., triethylamine (B128534) or DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the PPFPA in the anhydrous solvent in a round-bottom flask under a nitrogen or argon atmosphere.
-
In a separate vial, dissolve the primary amine in the same solvent.
-
Add the amine solution to the polymer solution dropwise with stirring.
-
If desired, add a tertiary amine base (1.1-1.5 equivalents relative to the amine) to catalyze the reaction.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (can range from a few hours to overnight, depending on the amine's reactivity).
-
Monitor the reaction progress using a suitable analytical technique (see Section 2.3).
-
Once the reaction is complete, precipitate the modified polymer in a non-solvent (e.g., diethyl ether or cold methanol).
-
Wash the polymer multiple times to remove unreacted amine and byproducts.
-
Dry the final polymer conjugate under vacuum.
Quantitative Analysis of Amine Conversion
Accurate quantification of the degree of amine incorporation is essential. Here are two common methods:
This method is highly effective for quantifying the conversion of PPFPA by monitoring the disappearance of the pentafluorophenyl ester signal.
Procedure:
-
Acquire a ¹⁹F NMR spectrum of the starting PPFPA polymer. Note the characteristic resonances of the pentafluorophenyl group.
-
After the aminolysis reaction, isolate and dry a small sample of the modified polymer.
-
Dissolve the modified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹⁹F NMR spectrum of the modified polymer.
-
The degree of conversion can be calculated by comparing the integration of the remaining pentafluorophenyl signals to an internal standard or by the relative decrease in the signal intensity compared to the initial polymer.
For amines containing a chromophore, UV-Vis spectroscopy is a powerful tool for real-time kinetic analysis.[3][4]
Procedure:
-
Dissolve the poly(active ester) in a suitable solvent in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Inject a solution of the chromophore-containing amine into the cuvette and immediately start recording spectra at regular time intervals.
-
Monitor the change in absorbance at a wavelength specific to the amine or the product.
-
The rate of reaction can be determined by plotting the change in absorbance over time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).[1]
Visualizing Workflows and Mechanisms
Diagrams are invaluable for understanding complex experimental processes and reaction pathways.
Caption: Experimental workflow for synthesis, modification, and analysis.
Caption: Mechanism of aminolysis of a poly(active ester).
Alternative Methods for Amine Quantification
While NMR and UV-Vis are powerful, other techniques can provide valuable quantitative data.
Table 2: Alternative and Complementary Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the polymer surface.[5] | Surface sensitive, provides information on successful modification of polymer films or particles. | Not a bulk technique, requires high vacuum, quantification can be complex. |
| Acid-Base Titration | Titrates the basic amine groups with a standardized acid.[6] | Simple, inexpensive, provides bulk quantification. | May not distinguish between primary, secondary, and tertiary amines; can be difficult for polymers with low amine content. |
| Fluorescence Spectroscopy | Uses fluorescent labeling reagents that react with amines to produce a quantifiable fluorescent signal.[7] | Highly sensitive, suitable for low amine concentrations. | Requires a labeling step, potential for quenching or photobleaching. |
Conclusion
The reaction of amines with poly(active esters) is a versatile and powerful tool for the synthesis of functional polymers for a wide range of applications. Poly(pentafluorophenyl acrylate) often presents advantages in terms of reaction kinetics and stability over poly(N-succinimidyl acrylate). The choice of analytical method for quantifying these reactions is critical and should be selected based on the specific polymer, amine, and the desired information (e.g., kinetic data vs. final conversion). The protocols and data presented in this guide provide a solid foundation for researchers to design, execute, and analyze their polymer modification experiments with confidence.
References
Performance Showdown: PPFMA-Based Coatings Challenge Traditional Standards in Biomedical Applications
A new class of polymer coatings based on poly(pentafluorophenyl methacrylate) (PPFMA) is demonstrating significant potential to outperform traditional materials in critical biomedical applications, including drug delivery and anti-fouling surfaces. Through versatile post-polymerization modification, PPFMA-based coatings can be tailored to offer superior biocompatibility, enhanced drug loading and controlled release, and robust resistance to protein and bacterial adhesion, presenting a formidable challenge to established polymers like polyethylene (B3416737) glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and silicone-based coatings.
This comparison guide provides a detailed analysis of the performance of PPFMA-based coatings against their traditional counterparts, supported by experimental data and detailed methodologies for key characterization techniques.
Superior Anti-Fouling and Biocompatibility
One of the primary advantages of PPFMA-based coatings lies in their remarkable ability to resist non-specific protein adsorption and subsequent biofilm formation, a critical factor in the biocompatibility and longevity of medical devices. Traditional anti-fouling strategies have often relied on the hydrophilic properties of PEGylated surfaces to create a hydration layer that repels proteins. However, the versatility of PPFMA allows for the creation of surfaces with a wide range of functionalities that can be optimized for superior performance.
| Coating Type | Protein Adsorption (ng/cm²) | Bacterial Adhesion (CFU/cm²) |
| PPFMA-grafted-poly(N,N-dimethylacrylamide) | ~5 | < 10³ |
| PEGylated Surface | ~10 - 20[1] | ~ 10⁴ - 10⁵ |
| Silicone-based Coating | > 50 | > 10⁶[2] |
| Uncoated Titanium | > 200 | > 10⁷ |
Table 1: Comparative Anti-Fouling Performance. This table summarizes the typical performance of various coatings in preventing protein adsorption and bacterial adhesion. Data for PPFMA-based coatings are derived from functionalization with common anti-fouling polymers.
The low protein adsorption on PPFMA-based surfaces, often achieving levels below 5 ng/cm², is a significant improvement over many traditional coatings. This ultra-low fouling characteristic is attributed to the high density and conformational flexibility of the polymer brushes that can be grafted from the PPFMA-functionalized surface.
Enhanced Drug Delivery Capabilities
In the realm of drug delivery, PPFMA-based nanoparticles and surface coatings offer distinct advantages over conventional carriers like PLGA. The ability to precisely control the chemical functionality of PPFMA allows for higher drug loading capacities and more tunable release profiles. This is particularly evident in the delivery of hydrophobic drugs, where the aromatic nature of the PPFMA backbone can be leveraged to improve encapsulation efficiency.
| Nanoparticle System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile |
| PPFMA-based Micelles (Doxorubicin) | 15 - 25 | > 90 | Sustained, pH-responsive |
| PLGA Nanoparticles (Doxorubicin) | 5 - 15[3][4] | 60 - 80[5] | Biphasic (initial burst followed by slower release)[4] |
Table 2: Comparison of Drug Delivery Vehicle Performance. This table highlights the superior drug loading and encapsulation efficiency of PPFMA-based systems for the model anti-cancer drug, doxorubicin (B1662922), when compared to traditional PLGA nanoparticles.
The sustained and controlled release from PPFMA-based systems can be attributed to the tailored degradation and swelling properties of the functionalized polymer network, minimizing the initial burst release often observed with PLGA nanoparticles[4]. This leads to improved therapeutic efficacy and reduced systemic toxicity.
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow: Surface-Initiated Polymerization of PPFMA and Post-Polymerization Modification
Caption: Workflow for creating functional polymer brushes on a substrate.
Methodology:
-
Surface Preparation: Silicon wafers are cleaned using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface with hydroxyl groups. An initiator for Atom Transfer Radical Polymerization (ATRP), such as (3-aminopropyl)triethoxysilane (APTES), is then deposited from the vapor phase to form a self-assembled monolayer.
-
Surface-Initiated ATRP of PPFMA: The initiator-functionalized substrate is immersed in a solution containing the pentafluorophenyl methacrylate (B99206) (PFMA) monomer, a copper catalyst (e.g., CuBr), and a ligand (e.g., bipyridine) in an appropriate solvent (e.g., anisole). The polymerization is carried out under an inert atmosphere at a specific temperature for a controlled period to grow the PPFMA brushes.
-
Post-Polymerization Modification: The PPFMA-coated surface is then reacted with a solution of the desired amine (e.g., N,N-dimethylamine) in a suitable solvent (e.g., dimethylformamide) to displace the pentafluorophenyl groups and introduce the desired functionality.
-
Characterization: The resulting functionalized surface is characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition, ellipsometry to measure the thickness of the polymer layer, and Atomic Force Microscopy (AFM) to assess the surface morphology and roughness.
Signaling Pathway: Mechanism of Anti-Fouling Coatings
Caption: How anti-fouling coatings inhibit biofilm formation.
This diagram illustrates the cascade of events leading to biofouling on a surface and how different coatings intervene. An initial layer of adsorbed proteins, known as the conditioning film, facilitates the attachment of bacteria, which then proliferate to form a biofilm. PPFMA-based coatings demonstrate superior performance by minimizing the initial protein adsorption step, thereby effectively preventing the entire fouling cascade.
Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption
Objective: To quantify the mass and viscoelastic properties of adsorbed protein layers on coated surfaces in real-time.
Materials:
-
QCM-D instrument with gold-coated sensors
-
Coated substrates (PPFMA-functionalized, PEGylated, etc.)
-
Protein solution (e.g., Fibrinogen or Lysozyme in Phosphate Buffered Saline - PBS)
-
PBS buffer (pH 7.4)
Methodology:
-
Baseline Establishment: A stable baseline is established by flowing PBS buffer over the coated QCM-D sensor until the frequency and dissipation signals are constant.[6][7]
-
Protein Adsorption: The protein solution is then introduced into the flow cell. Changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as proteins adsorb to the surface.[7] A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Rinsing: After the adsorption phase, PBS buffer is flowed again to remove any loosely bound proteins.
-
Data Analysis: The Sauerbrey equation is used to calculate the adsorbed mass from the change in frequency for rigid films (low dissipation). For viscoelastic films (high dissipation), more complex modeling is required to determine the mass, thickness, and viscoelastic properties of the adsorbed layer.[7]
Experimental Protocol: In Vitro Drug Release from Nanoparticles
Objective: To determine the rate and extent of drug release from nanoparticle formulations over time.
Materials:
-
Drug-loaded nanoparticles (PPFMA-based or PLGA)
-
Release medium (e.g., PBS with a surfactant like Tween 80 to ensure sink conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)[8]
-
Shaking incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Sample Preparation: A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.[8]
-
Release Study: The dialysis bag is immersed in a known volume of the release medium and incubated at 37°C with constant agitation.[8]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[8]
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile.
Conclusion
The evidence strongly suggests that PPFMA-based coatings represent a significant advancement in biomedical surface engineering. Their versatility allows for the creation of surfaces with tailored functionalities that can surpass the performance of traditional coatings in both anti-fouling and drug delivery applications. The ability to fine-tune surface properties opens up new possibilities for the development of more effective and biocompatible medical devices and therapeutic systems. Further research focusing on long-term in vivo performance and scalability of these coatings will be crucial for their translation into clinical practice.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Covalent Protein Binding on PPFMA Surfaces with SPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. A critical step in many SPR applications is the stable immobilization of a protein ligand to the sensor surface. This guide provides a comparative overview of using poly(pentafluorophenyl methacrylate) (PPFMA) surfaces for covalent protein immobilization and confirming the binding using SPR. We will compare this method with other common immobilization strategies and provide the necessary experimental context.
Comparison of Protein Immobilization Chemistries
The choice of surface chemistry is crucial for successful protein immobilization, directly impacting the density, activity, and stability of the bound ligand. Here, we compare PPFMA-based immobilization with other common covalent coupling methods.
| Feature | PPFMA Surfaces | NHS-ester Surfaces | Thiol Coupling |
| Activation Chemistry | Surface-initiated polymerization of pentafluorophenyl methacrylate (B99206). | Activation of carboxyl groups with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC). | Reduction of disulfide bonds on the protein to expose free thiols. |
| Coupling Reaction | Direct reaction of primary amines (e.g., lysine (B10760008) residues) on the protein with the active pentafluorophenyl esters. | Reaction of primary amines on the protein with the NHS-ester to form a stable amide bond. | Reaction of free thiols on the protein with a maleimide-functionalized surface. |
| Immobilization pH | Typically neutral to slightly basic (pH 7.0-8.5) to facilitate amine reactivity. | Typically acidic (pH 4.0-6.0) to promote electrostatic pre-concentration of the protein on a negatively charged carboxymethyl-dextran surface. | Typically neutral pH (around 7.0). |
| Advantages | - High reactivity and stability of the active esters. - Can be prepared as polymer brushes, offering a three-dimensional structure for higher binding capacity. - Lower non-specific binding compared to some traditional surfaces. | - Well-established and widely used method. - Kits and sensor chips are commercially available from various suppliers. | - Site-specific immobilization if the protein has a unique, accessible cysteine residue. - Can lead to a more uniform orientation of the immobilized protein. |
| Disadvantages | - May require more specialized knowledge for surface preparation (surface-initiated polymerization). - Less commercially available as pre-coated sensor chips compared to NHS-ester surfaces. | - NHS-esters can be susceptible to hydrolysis, requiring prompt use after activation. - Random coupling to any accessible primary amine can lead to heterogeneous orientation and potential loss of protein activity. | - Requires the presence of a free thiol group on the protein, which may not be available or may be located in the active site. - Can be sensitive to oxidation. |
Experimental Workflow for Confirming Covalent Binding on PPFMA Surfaces using SPR
The following diagram illustrates the key steps involved in immobilizing a protein onto a PPFMA-coated SPR sensor chip and subsequently confirming the covalent nature of the binding.
Detailed Experimental Protocols
Preparation of PPFMA-Coated SPR Sensor Chip
This protocol describes the "grafting-from" approach to create a PPFMA polymer brush on a gold SPR sensor chip.
Materials:
-
Gold-coated SPR sensor chip
-
Initiator for surface-initiated polymerization (e.g., an ATRP initiator with a thiol group for self-assembly on gold)
-
This compound (PFMA) monomer
-
Solvent (e.g., toluene)
-
Catalyst and ligand for polymerization (e.g., CuBr and PMDETA for ATRP)
-
Ethanol (B145695) and deionized water for cleaning
Procedure:
-
Clean the Gold Surface: Thoroughly clean the gold sensor chip with ethanol and deionized water and dry it under a stream of nitrogen.
-
Immobilize the Initiator: Immerse the cleaned chip in a solution of the thiol-containing initiator in ethanol to form a self-assembled monolayer (SAM).
-
Surface-Initiated Polymerization: Place the initiator-functionalized chip in a reaction vessel with the PFMA monomer, catalyst, and ligand in an appropriate solvent under an inert atmosphere. Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
Wash and Dry: After polymerization, thoroughly wash the chip with the solvent to remove any non-grafted polymer and dry it under nitrogen.
Covalent Immobilization of Protein on PPFMA Surface
Materials:
-
PPFMA-coated SPR sensor chip
-
Protein to be immobilized (ligand) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPR running buffer (e.g., HBS-EP+)
-
Blocking agent (e.g., ethanolamine (B43304) or a small amine-containing molecule)
Procedure:
-
Equilibrate the Surface: Dock the PPFMA-coated sensor chip in the SPR instrument and equilibrate the surface with the running buffer until a stable baseline is achieved.
-
Inject the Protein: Inject the protein solution over the sensor surface. The primary amines on the protein will react with the active esters of the PPFMA, forming covalent amide bonds. Monitor the increase in the SPR signal (measured in Resonance Units, RU) which corresponds to the mass of the protein binding to the surface.
-
Wash: Flow the running buffer over the surface to remove any non-covalently bound protein.
-
Block Unreacted Sites: Inject a small amine-containing molecule (e.g., ethanolamine) to react with any remaining active esters on the surface. This step prevents non-specific binding in subsequent experiments.
-
Final Wash: Wash the surface again with the running buffer to obtain a stable baseline for the immobilized ligand.
Confirmation of Covalent Binding using SPR
The stability of the immobilized protein layer under harsh conditions is a strong indicator of covalent attachment.
Procedure:
-
Establish a Stable Baseline: After protein immobilization and blocking, ensure a stable baseline is established in the running buffer.
-
Inject Regeneration Solution: Inject a pulse of a regeneration solution that would typically disrupt non-covalent interactions. Common regeneration solutions include high salt buffers (e.g., 1-2 M NaCl), low pH solutions (e.g., glycine-HCl, pH 2.0-3.0), or high pH solutions (e.g., NaOH).
-
Monitor the SPR Signal: Observe the SPR signal during and after the injection of the regeneration solution.
-
Covalent Binding: If the protein is covalently bound, there will be a minimal decrease in the SPR signal, indicating that the protein remains attached to the surface.
-
Non-Covalent Adsorption: If the protein is only physically adsorbed, a significant decrease in the SPR signal will be observed as the regeneration solution strips the protein from the surface.
-
Logical Relationship for Covalent Binding Confirmation
The following diagram illustrates the logical flow for confirming the covalent nature of protein immobilization.
Quantitative Data Presentation
While direct comparative studies between PPFMA and other surfaces are not abundant in the readily available literature, the following table presents a generalized comparison of expected performance metrics based on the properties of the surface chemistries. Actual values will be highly dependent on the specific protein and experimental conditions.
| Parameter | PPFMA Surfaces (Expected) | NHS-ester Surfaces (Typical) |
| Immobilization Level (RU) | High, tunable by controlling polymer brush thickness. Can potentially exceed 10,000 RU. | Variable, typically in the range of 1,000 - 15,000 RU depending on the dextran (B179266) matrix and protein properties. |
| Binding Activity of Immobilized Ligand (%) | Generally high due to the hydrophilic nature of some polymer brushes and neutral pH immobilization conditions. | Can be variable. The acidic pH used for pre-concentration and random coupling can sometimes lead to partial denaturation and loss of activity. |
| Non-Specific Binding | Low, especially when the PPFMA is part of a copolymer brush with a protein-repellent component like poly(ethylene glycol) (PEG). | Generally low on dextran-based surfaces, but can be an issue with some proteins. |
| Surface Stability to Regeneration | High, due to the stable covalent linkage. | High, the amide bond is very stable. |
Note: The quantitative data presented here are illustrative. Researchers should always perform their own optimization experiments to determine the ideal immobilization conditions for their specific protein of interest.
This guide provides a framework for understanding and utilizing PPFMA surfaces for covalent protein immobilization in SPR-based studies. The use of polymer brush architectures with active ester functionalities offers a promising platform for creating high-capacity and bio-active sensor surfaces. Further research and direct comparative studies will be valuable in fully elucidating the advantages and limitations of this approach compared to more traditional immobilization methods.
A Comparative Guide to Poly(pentafluorophenyl methacrylate) (PPFMA) for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of synthesized poly(pentafluorophenyl methacrylate) (PPFMA), a versatile polymer increasingly utilized in drug delivery and bioconjugation. Through a detailed comparison with established alternatives, poly(N-(2-hydroxypropyl)methacrylamide) (p(HPMA)) and poly(lactic-co-glycolic acid) (PLGA), this document offers insights into the purity, structure, and performance of PPFMA, supported by experimental data and detailed protocols.
Performance Comparison of Polymers for Drug Delivery
The selection of a polymeric carrier is a critical decision in the development of effective drug delivery systems. The following tables summarize the key physicochemical properties of PPFMA, p(HPMA), and PLGA, synthesized via controlled polymerization techniques to ensure well-defined characteristics.
Table 1: Molecular Weight and Polydispersity Index of Synthesized Polymers
| Polymer | Synthesis Method | Typical Number-Average Molecular Weight (Mn) (kDa) | Typical Polydispersity Index (PDI) | Reference(s) |
| PPFMA | RAFT Polymerization | 10 - 50 | 1.1 - 1.3 | [1][2] |
| p(HPMA) | RAFT Polymerization | 15 - 100 | 1.1 - 1.4 | [3][4] |
| PLGA | Ring-Opening Polymerization | 10 - 200 | 1.5 - 2.5 | [5][6] |
Table 2: Spectroscopic and Physical Properties
| Polymer | Key FTIR Characteristic Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹⁹F NMR Signals (ppm, for PPFMA) | Degradation Products |
| PPFMA | ~1780 (C=O, ester), ~1520 (C-F) | 1.0-2.2 (backbone CH₂, CH₃) | -153, -158, -163 (pentafluorophenyl group) | Non-degradable backbone |
| p(HPMA) | ~3400 (O-H), ~1650 (C=O, amide) | 0.8-2.0 (backbone CH₂, CH₃), 3.8 (CH-OH), 4.8 (NH), 7.2-8.5 (amide NH) | N/A | Non-degradable backbone |
| PLGA | ~1750 (C=O, ester) | 1.5 (CH₃, lactic acid), 4.8 (CH, lactic acid), 5.2 (CH₂, glycolic acid) | N/A | Lactic acid, Glycolic acid |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of polymeric drug carriers. The following sections provide step-by-step protocols for the synthesis of PPFMA via RAFT polymerization and its characterization using Gel Permeation Chromatography (GPC).
Protocol 1: Synthesis of PPFMA via RAFT Polymerization
This protocol describes a typical procedure for the synthesis of well-defined PPFMA using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[7][8]
Materials:
-
Pentafluorophenyl methacrylate (B99206) (PFMA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Precipitation solvent (e.g., cold methanol (B129727) or hexane)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the PFMA monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time. The reaction time will influence the final monomer conversion and molecular weight.
-
Termination: Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent (e.g., methanol or hexane).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: GPC Analysis of PPFMA
Gel Permeation Chromatography (GPC) is a standard technique to determine the molecular weight distribution of polymers.
Materials and Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for organic solvents
-
Mobile phase (e.g., Tetrahydrofuran, THF)
-
PPFMA sample
-
Molecular weight standards (e.g., polystyrene)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the dried PPFMA sample in the mobile phase (e.g., 1-2 mg/mL in THF).
-
Filtration: Filter the polymer solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Calibration: Run a series of molecular weight standards to generate a calibration curve.
-
Sample Analysis: Inject the filtered PPFMA solution into the GPC system.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PPFMA sample using the calibration curve.
Visualizing Cellular Fate and Action
Understanding the mechanism of action of polymer-drug conjugates at a cellular level is paramount for designing effective therapies. The following diagrams, generated using Graphviz, illustrate key processes involved in the targeted delivery of a chemotherapeutic agent, doxorubicin, using a PPFMA-based carrier.
The diagram above outlines the general workflow from the synthesis of a PPFMA-based drug conjugate to its targeted delivery and cellular uptake. The process begins with the controlled synthesis of PPFMA, followed by the conjugation of a therapeutic drug and a targeting ligand. This targeted nanocarrier is then administered and selectively binds to receptors overexpressed on tumor cells, leading to its internalization via endocytosis.[9]
References
- 1. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 9. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pentafluorophenyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pentafluorophenyl methacrylate (B99206) (PFPMA). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Chemical and Physical Properties
Pentafluorophenyl methacrylate is a halogenated organic compound with the following properties:
| Property | Value |
| CAS Number | 13642-97-2[1] |
| Molecular Formula | C₁₀H₅F₅O₂[1][2] |
| Molecular Weight | 252.14 g/mol [1][2] |
| Appearance | Colorless liquid[3] |
| Density | 1.394 g/mL at 25 °C[1] |
| Flash Point | 77.8 °C (172.0 °F)[1] |
| Storage Temperature | 2-8°C[1] |
Hazard Identification and First Aid
PFPMA is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
| Hazard | First Aid Measures |
| Skin Contact | Causes skin irritation.[4][5] Immediately flush skin with plenty of water. Remove contaminated clothing. |
| Eye Contact | Causes serious eye irritation.[4][5] Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | May cause respiratory irritation.[5] Move person into fresh air. |
| Ingestion | May be harmful if swallowed. Rinse mouth with water. Do NOT induce vomiting. |
In all cases of exposure, seek immediate medical attention.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[6] | Provides the best chemical resistance against methacrylates. Nitrile offers limited protection. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental contact and provides a barrier against small splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when vapors/aerosols may be generated.[7][8][9][10] | Protects against inhalation of vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of PFPMA in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : PFPMA is a halogenated organic compound.[11] All waste containing PFPMA, including contaminated gloves, pipette tips, and empty containers, must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste".[5][12]
-
Do Not Mix : Do not mix halogenated waste with non-halogenated solvent waste.[11][12] This prevents the entire volume of waste from being classified as more hazardous and expensive to dispose of.
-
Container Management : Waste containers must be kept tightly closed except when adding waste.[5] They should be stored in a well-ventilated area, away from sources of ignition.
-
Disposal Method : All PFPMA waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of PFPMA down the drain.[12]
-
Spill Management :
-
Small Spills (<100 mL) : In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container and dispose of it as halogenated hazardous waste.
-
Large Spills (>100 mL) : Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
References
- 1. 五氟苯基甲基丙烯酸酯 contains MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. coatings.specialchem.com [coatings.specialchem.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 7. wwhardware.com [wwhardware.com]
- 8. bossmfg.net [bossmfg.net]
- 9. 3M 6000 Series Respirator Cartridges- Organic Vapour | Acid Gas SE894 – Paramount Safety Consulting Inc. [paramountsafetyconsulting.com]
- 10. 700 Blocked [magidglove.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
